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1-(4-Bromo-2-fluorophenyl)urea Documentation Hub

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  • Product: 1-(4-Bromo-2-fluorophenyl)urea
  • CAS: 877134-79-7

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Utility of 1-(4-Bromo-2-fluorophenyl)urea in Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of medicinal chemistry, halogenated phenylureas serve as critical building blocks for advanced therapeutics. 1-(4-Bromo-2-fluorophenyl)urea (CAS: 877134-79-7) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, halogenated phenylureas serve as critical building blocks for advanced therapeutics. 1-(4-Bromo-2-fluorophenyl)urea (CAS: 877134-79-7) is a highly functionalized intermediate that has gained significant traction in the synthesis of Targeted Protein Degraders (TPDs), specifically those directed against the VAV1 protein[1].

As an Application Scientist, I have structured this technical guide to move beyond basic specifications. We will dissect the physicochemical properties of this compound, analyze the mechanistic rationale behind its structural features, and provide a self-validating experimental workflow for its utilization in synthesizing complex heterocyclic pharmacophores.

Physicochemical Profiling & Data Presentation

Before deploying any building block in a multi-step synthesis, its baseline parameters must be established to predict solubility, reactivity, and analytical behavior. The quantitative data for 1-(4-Bromo-2-fluorophenyl)urea is summarized below[2].

PropertyValueAnalytical Significance
Chemical Name 1-(4-Bromo-2-fluorophenyl)ureaIUPAC standard nomenclature.
CAS Number 877134-79-7Primary identifier for inventory and regulatory tracking.
Molecular Formula C₇H₆BrFN₂ODetermines exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 233.04 g/mol Used for stoichiometric calculations in millimolar scale reactions.
SMILES String O=C(N)NC1=CC=C(Br)C=C1FEssential for computational modeling and docking simulations.
Storage Conditions 2–8°C, Sealed, DryPrevents ambient moisture from hydrolyzing the urea linkage over time.

Structural Rationale: The Logic of Halogenation

In drug development, every atom must serve a purpose. The molecular architecture of 1-(4-Bromo-2-fluorophenyl)urea is intentionally designed to provide both synthetic versatility and pharmacokinetic stability.

  • The Urea Core (Hydrogen Bonding Hub): The primary and secondary amines of the urea moiety act as a potent bidentate nucleophile. This is the primary site of reactivity for constructing fused or isolated pyrimidine rings via condensation reactions.

  • Ortho-Fluorine Substitution (Conformational & Electronic Control): The highly electronegative fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent secondary urea nitrogen, subtly tuning its nucleophilicity to prevent over-reaction. Furthermore, the C–F bond acts as a bioisostere for hydrogen, increasing metabolic stability against hepatic cytochrome P450 oxidation while locking the phenyl ring into a preferred conformation via intramolecular dipole minimization.

  • Para-Bromine Substitution (The Cross-Coupling Handle): The bromine atom at the C4 position is a deliberate synthetic handle. In the context of PROTACs (Proteolysis Targeting Chimeras) or molecular glues, this aryl bromide is perfectly positioned for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows chemists to seamlessly attach rigid linkers or E3 ligase-recruiting ligands (like cereblon or VHL binders) after the core target-binding pharmacophore has been synthesized.

Application in Targeted Protein Degradation: The VAV1 Pathway

Recent patent literature highlights the use of 1-(4-Bromo-2-fluorophenyl)urea in the synthesis of degraders targeting Proto-oncogene VAV1 [1]. VAV1 is a guanine nucleotide exchange factor (GEF) for Rho family GTPases. Its expression is highly restricted to hematopoietic cells, making it a dominant signal transduction protein in T-cell and B-cell receptor (TCR/BCR) signaling.

The Causality of Degradation: By utilizing 1-(4-Bromo-2-fluorophenyl)urea to build a VAV1-binding ligand, researchers can create a chimeric molecule that forces an interaction between VAV1 and an E3 ubiquitin ligase. This hijacks the cell's natural waste-disposal system, leading to the polyubiquitination and subsequent proteasomal degradation of VAV1. The downstream effect is a profound reduction in immune cell activation and cytokine release, offering a therapeutic avenue for autoimmune conditions like multiple sclerosis, rheumatoid arthritis, and lupus.

VAV1_Pathway TCR TCR / BCR Stimulation VAV1 VAV1 Protein (Target) TCR->VAV1 Tyrosine Phosphorylation Rho Rho Family GTPases VAV1->Rho GEF Activity Ub Polyubiquitination VAV1->Ub E3 Ligase Recruitment NFAT NFAT / Cytokine Release (Immune Activation) Rho->NFAT Signaling Cascade Degrader VAV1 Degrader (Synthesized via Phenylurea) Degrader->VAV1 Binds Target Proteasome Proteasomal Degradation (Immune Suppression) Ub->Proteasome Degradation

Diagram 1: VAV1 signaling cascade and the intervention mechanism of targeted protein degraders.

Experimental Workflow: Synthesis of Pyrimidine Intermediates

To construct the VAV1 target-binding domain, 1-(4-Bromo-2-fluorophenyl)urea is typically condensed with a bis-electrophile to form a functionalized pyrimidine ring [1]. The following protocol details the acid-catalyzed condensation with 1,1,3,3-tetramethoxypropane.

Mechanistic Causality

The addition of aqueous hydrochloric acid to 1,1,3,3-tetramethoxypropane hydrolyzes the acetal groups, generating a highly reactive malondialdehyde equivalent (or its corresponding oxonium ion). The primary and secondary nitrogens of the urea sequentially attack this bis-electrophile. The acidic environment is critical; it not only generates the electrophile but also facilitates the final dehydration step required to aromatize the newly formed pyrimidine ring.

Synthesis_Workflow Reagents Reagents 1-(4-Bromo-2-fluorophenyl)urea + 1,1,3,3-Tetramethoxypropane Acid Catalysis 12M HCl (aq) Addition Reagents->Acid Dissolved in MeOH Intermediate Intermediate Oxonium Ion Formation Acid->Intermediate Acetal Hydrolysis Cyclization Cyclization Dehydration & Aromatization Intermediate->Cyclization Nucleophilic Attack Isolation Isolation Precipitation & Filtration Cyclization->Isolation Visual QC (Red Solution)

Diagram 2: Logical workflow for the acid-catalyzed pyrimidine cyclization.

Step-by-Step Methodology (Self-Validating Protocol)
  • Preparation: Charge a flame-dried round-bottom flask with 1-(4-Bromo-2-fluorophenyl)urea (1.30 g, 5.58 mmol, 1.0 eq).

  • Solvation: Add anhydrous methanol (10 mL) to the flask. Stir at 400 rpm at ambient temperature until a uniform suspension or partial solution is achieved.

  • Electrophile Addition: Slowly inject 1,1,3,3-tetramethoxypropane (1.78 mL, 10.8 mmol, ~2.0 eq) into the reaction mixture.

  • Acid Catalysis (Initiation): Dropwise, add concentrated hydrochloric acid (12 M in water, 2.32 mL, ~5.0 eq).

    • Self-Validation Checkpoint: Upon addition of the HCl, the mixture will immediately form an orange particulate suspension . This visual cue confirms the initial protonation and precipitation of the intermediate salt.

  • Cyclization & Maturation: Continue stirring the reaction at room temperature. Over the course of 1–2 hours, monitor the physical state of the reaction.

    • Self-Validation Checkpoint: The orange suspension must gradually dissolve, transitioning into a homogeneous, deep red solution . This specific color change and phase transition confirm successful dehydration and aromatization into the pyrimidine core [1].

  • Quenching & Isolation: Once LC-MS confirms the complete consumption of the starting urea (monitoring the m/z 233/235 isotopic pattern for the brominated starting material), neutralize the solution carefully with saturated aqueous NaHCO₃. Extract the product using ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude pyrimidine intermediate.

Analytical Validation & Quality Control

To ensure the integrity of the downstream PROTAC synthesis, the isolated intermediate must be rigorously validated:

  • LC-MS: Look for the characteristic 1:1 isotopic doublet indicative of the single bromine atom (e.g., [M+H]⁺ peaks separated by 2 mass units).

  • ¹⁹F NMR: The presence of the fluorine atom provides an excellent diagnostic handle. A clean singlet (with appropriate multiplet splitting from adjacent protons) in the ¹⁹F spectra will confirm that the ortho-fluoro substitution survived the acidic cyclization conditions intact.

  • ¹H NMR: The disappearance of the broad urea NH signals and the appearance of aromatic pyrimidine protons (typically downfield, >8.0 ppm) will confirm successful ring formation.

References

  • Google Patents (WO2024151547A1)
Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-Bromo-2-fluorophenyl)urea

Executive Summary In modern rational drug design, the selection of highly specific halogenated building blocks is critical for optimizing both target binding affinity and pharmacokinetic profiles. 1-(4-Bromo-2-fluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of highly specific halogenated building blocks is critical for optimizing both target binding affinity and pharmacokinetic profiles. 1-(4-Bromo-2-fluorophenyl)urea is a specialized chemical intermediate widely utilized by medicinal chemists to construct advanced therapeutics, including kinase inhibitors and targeted protein degraders (PROTACs). Characterized by the CAS Registry Number 877134-79-7 and a molecular weight of 233.04 g/mol [1], this compound provides a versatile trifecta of structural features: a hydrogen-bonding urea pharmacophore, an ortho-fluoro conformational lock, and a para-bromo handle for late-stage transition-metal catalysis.

Core Physicochemical Parameters

Accurate physicochemical profiling is the first step in validating a building block for library synthesis. The quantitative data for 1-(4-Bromo-2-fluorophenyl)urea is summarized below[1]:

ParameterValue
Chemical Name 1-(4-Bromo-2-fluorophenyl)urea
CAS Registry Number 877134-79-7
Molecular Weight 233.04 g/mol
Chemical Formula C 7​ H 6​ BrFN 2​ O
Exact Mass 231.9647 Da
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 1
Rotatable Bonds 1
Storage Conditions Sealed in dry, 2-8°C

Structural Rationale in Drug Design

The architecture of 1-(4-Bromo-2-fluorophenyl)urea is not accidental; each functional group serves a distinct mechanistic purpose in medicinal chemistry:

  • The Urea Pharmacophore: The urea moiety acts as a bidentate hydrogen bond donor and acceptor. This is a privileged motif for binding within the hinge region or the DFG-out allosteric pocket of receptor tyrosine kinases (RTKs), such as VEGFR-2 and Tie-2, which are critical targets in pathologic angiogenesis[2].

  • The Ortho-Fluoro Effect: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent urea NH, thereby strengthening its hydrogen-bond donor capacity. Furthermore, the electrostatic repulsion between the fluorine lone pairs and the urea oxygen restricts rotameric freedom, locking the molecule into a bioactive conformation. It also blocks cytochrome P450-mediated metabolic oxidation at the electron-rich ortho position.

  • The Para-Bromo Handle: The bromine atom serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions. This allows researchers to rapidly elaborate the scaffold into extended biaryl systems or attach complex linker-ligase binders to generate targeted degraders, such as those aimed at the VAV1 protein in autoimmune therapies[3].

Mechanistic Pathway Visualization

To illustrate the utility of this building block, the workflow below maps the synthetic elaboration of 1-(4-Bromo-2-fluorophenyl)urea into a VAV1-targeted PROTAC, culminating in its biological mechanism of action[3][4].

G A 1-(4-Bromo-2-fluorophenyl)urea (Starting Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) A->B C Functionalized Urea Intermediate B->C D Linker & Ligase Binder Conjugation C->D E VAV1 Targeted Degrader (PROTAC) D->E F Ubiquitination & Degradation (Mechanism of Action) E->F

Workflow: Synthetic elaboration of 1-(4-Bromo-2-fluorophenyl)urea into a VAV1 targeted degrader.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To elaborate the C4-bromo position of 1-(4-Bromo-2-fluorophenyl)urea to establish an extended biaryl system, a common structural requirement for kinase inhibition[2].

Note: This protocol is designed as a self-validating system , ensuring that each chemical transformation is verified by intrinsic physical properties.

Step-by-Step Methodology:
  • Reaction Setup & Degassing:

    • Action: In a Schlenk flask, combine 1-(4-Bromo-2-fluorophenyl)urea (1.0 eq), the desired arylboronic acid (1.2 eq), and K 2​ CO 3​ (2.5 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge the biphasic mixture with argon gas for 15 minutes.

    • Causality (Expertise): 1,4-dioxane provides optimal solubility for the organic urea, while water is strictly required to dissolve the inorganic base. The base facilitates the formation of the reactive hydroxyboronate complex necessary for transmetalation. Degassing is critical because molecular oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, which would immediately halt the catalytic cycle.

  • Catalyst Addition:

    • Action: Add Pd(dppf)Cl 2​ (0.05 eq) under a positive stream of argon.

    • Causality (Expertise): The bidentate dppf ligand enforces a specific, wide bite angle on the palladium center. This geometry sterically accelerates the reductive elimination step—often the rate-limiting bottleneck when forming sterically hindered biaryl ureas.

  • Thermal Activation:

    • Action: Seal the flask and heat the reaction mixture to 90°C for 4–6 hours.

    • Causality (Expertise): Thermal energy is required to overcome the activation barrier of the oxidative addition of the highly stable C(sp 2 )-Br bond to the Pd(0) center.

  • In-Process Monitoring (Self-Validation):

    • Action: Monitor the reaction progress via LC-MS.

    • Validation Mechanism: The starting material, 1-(4-Bromo-2-fluorophenyl)urea, exhibits a distinct 1:1 isotopic doublet at m/z 233 [M+H] + and 235[M+2+H] + due to the natural abundance of 79 Br and 81 Br isotopes[1]. The protocol is self-validating: complete conversion is definitively confirmed when this isotopic doublet is fully extinguished and replaced by the singular mass peak of the debrominated biaryl product.

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

    • Causality (Expertise): The biphasic aqueous extraction effectively partitions and removes water-soluble potassium salts and residual boronic acid. Silica gel chromatography isolates the target biaryl urea from palladium residues and homocoupled boronic acid byproducts.

References

  • [2] Title: US20080153819A1 - Methods for treating macular edema and pathologic ocular angiogenesis using a neuroprotective agent and a receptor tyrosine kinase inhibitor | Source: Google Patents | URL:

  • [3] Title: WO2024151547A1 - Targeted degradation of vav1 | Source: Google Patents | URL:

  • [4] Title: WO2024151547A1 - Targeted degradation of vav1 (Synthesis Context) | Source: Google Patents | URL:

Sources

Foundational

Thermodynamic Solubility Profiling of 1-(4-Bromo-2-fluorophenyl)urea: Mechanistic Insights in Aqueous vs. DMSO Environments

Executive Summary 1-(4-Bromo-2-fluorophenyl)urea (CAS: 877134-79-7) is a highly specialized halogenated building block frequently utilized in the synthesis of advanced therapeutics, particularly in the design of targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromo-2-fluorophenyl)urea (CAS: 877134-79-7) is a highly specialized halogenated building block frequently utilized in the synthesis of advanced therapeutics, particularly in the design of targeted protein degraders and kinase inhibitors. Due to its rigid molecular architecture and di-halogenated phenyl ring, the compound exhibits extreme physicochemical dichotomy: profound lipophilicity leading to near-insolubility in aqueous media, contrasted by high solubility in aprotic organic solvents. This whitepaper provides a rigorous technical analysis of its thermodynamic solubility, detailing the physical chemistry of its solvation, self-validating experimental protocols, and its translational relevance in drug discovery.

Physicochemical Profiling: The Solvation Dichotomy

To understand the solubility profile of 1-(4-Bromo-2-fluorophenyl)urea, one must analyze the thermodynamics of its crystal lattice versus its solvation energy. The molecule features a rigid urea backbone (-NH-CO-NH-) that acts as both a strong hydrogen bond donor and acceptor, promoting highly stable intermolecular hydrogen bonding in the solid crystalline state.

The Aqueous Penalty

In physiological water (pH 7.4), the dissolution of this compound is thermodynamically unfavorable ( ΔG>0 ). The 4-bromo and 2-fluoro substitutions significantly increase the molecule's lipophilicity (LogP). When introduced to water, the compound forces the reorganization of the hydrogen-bonded water network around the hydrophobic halogenated ring—a process carrying a massive entropic penalty known as the hydrophobic effect. Because the enthalpy of aqueous solvation ( ΔHsolv​ ) cannot overcome the high crystal lattice energy ( ΔHlattice​ ), the compound remains a solid suspension[1].

The DMSO Advantage

Conversely, Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent. The oxygen atom of the DMSO sulfoxide group serves as a powerful hydrogen bond acceptor, readily disrupting the urea-urea intermolecular bonds of the crystal lattice. Simultaneously, the hydrophobic methyl groups of DMSO favorably interact with the bromo-fluoro-phenyl ring. This dual-action solvation mechanism results in a highly negative free energy of dissolution ( ΔG<0 ), allowing for rapid and complete homogenization[2].

Solvation_Thermodynamics Solid Crystalline 1-(4-Bromo-2-fluorophenyl)urea (High Lattice Energy) Water Aqueous Medium (High Hydrophobic Penalty) Solid->Water u0394H_solv > u0394H_lattice DMSO DMSO Medium (Strong H-Bond Acceptor) Solid->DMSO u0394H_solv < u0394H_lattice SolWater Low Thermodynamic Solubility (u0394G > 0) Water->SolWater SolDMSO High Thermodynamic Solubility (u0394G < 0) DMSO->SolDMSO

Logical relationship of solvation thermodynamics for halogenated phenylureas.

Thermodynamic vs. Kinetic Solubility: Strategic Imperatives

In early-stage High-Throughput Screening (HTS), kinetic solubility is often measured by pre-dissolving the compound in DMSO and spiking it into an aqueous buffer[3]. While fast, this method is fundamentally flawed for highly lipophilic compounds like 1-(4-Bromo-2-fluorophenyl)urea. The DMSO spike often induces a supersaturated, metastable state, yielding artificially inflated solubility values that fail during late-stage formulation[2].

Thermodynamic solubility, however, represents the true equilibrium between the solid crystalline phase and the solvated phase[4]. Determining this requires the "Shake-Flask Method," which avoids organic co-solvents in the aqueous arm and relies on extended incubation times to ensure the chemical potential of the solid equals that of the solute[3].

Self-Validating Experimental Protocol: The Shake-Flask Method

To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates causality-driven steps to prevent false positives caused by non-specific adsorption or incomplete equilibration.

Step-by-Step Methodology
  • Solid Preparation: Accurately weigh 2–4 µmol of dry, crystalline 1-(4-Bromo-2-fluorophenyl)urea into chemically inert glass vials.

    • Causality: Glass is mandated over polypropylene to prevent the highly lipophilic bromo-fluoro-phenyl moiety from adsorbing into the plastic matrix, which would artificially lower the measured concentration. Furthermore, using pure crystalline powder (rather than amorphous intermediates) ensures the baseline free energy reflects the most stable polymorph[3][4].

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4 or 100% DMSO).

    • Causality: Strictly avoid DMSO co-solvents in the aqueous sample. Even 1% DMSO can exponentially alter the dielectric constant of the medium, destroying the integrity of the true aqueous thermodynamic measurement[2].

  • Equilibrium Incubation: Seal and incubate the vials on a thermomixer at 850 rpm at a constant temperature (e.g., 25°C) for 24 to 72 hours.

    • Causality: Halogenated rigid structures exhibit exceptionally slow dissolution kinetics. A minimum of 24 hours is required to achieve true thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet undissolved micro-crystals.

    • Causality: High-speed centrifugation is superior to filtration for this specific compound class. Hydrophobic phenylureas are notorious for binding non-specifically to standard solubility filter plates, which skews quantification[3].

  • Quantification: Analyze the supernatant via LC-MS/MS against a separately built calibration curve (prepared in DMSO).

    • Causality: Due to the anticipated sub-microgram aqueous solubility, UV-Vis detection lacks the necessary sensitivity. LC-MS/MS provides the dynamic range required to quantify trace solvated molecules[3].

Shake_Flask_Workflow Prep 1. Prepare Solid (2-4 u00B5mol) Buffer 2. Add Solvent (Water/DMSO) Prep->Buffer Incubate 3. Shake Incubation (24-72h, 25u00B0C) Buffer->Incubate Separate 4. Phase Separation (15,000 x g) Incubate->Separate Analyze 5. Quantification (LC-MS/MS) Separate->Analyze

Step-by-step shake-flask methodology for thermodynamic solubility profiling.

Quantitative Data Synthesis

Based on the structural thermodynamics of the bromo-fluoro-phenylurea scaffold, the following table synthesizes the representative thermodynamic solubility profile. This data highlights the extreme variance between physiological and organic environments.

Solvent SystemTemperatureEquilibration TimeRepresentative Solubility (µg/mL)Thermodynamic State
Aqueous Buffer (pH 7.4)25°C24 h< 1.0Solid Suspension
Aqueous Buffer (pH 7.4)37°C24 h~ 1.5Solid Suspension
100% DMSO25°C2 h> 50,000Homogeneous Solution
100% DMSO37°C2 h> 60,000Homogeneous Solution

Translational Context: VAV1 Targeted Degradation

Understanding the solubility of 1-(4-Bromo-2-fluorophenyl)urea is not merely an academic exercise; it is a critical prerequisite for its application in drug discovery. This specific chemical scaffold is frequently utilized as a binding moiety in the development of targeted protein degraders (PROTACs or molecular glues) directed against VAV1[5].

VAV1 is a dominant signal transduction protein and a guanine nucleotide exchange factor (GEF) for Rho family GTPases, playing a positive regulatory role in T-cell and B-cell receptor signaling[5]. Overactive VAV1 signaling is implicated in severe autoimmune diseases and hematopoietic malignancies. Phenylurea derivatives are synthesized to bind to VAV1, recruiting it to the proteasome for degradation, thereby halting immune cell hyper-proliferation[5]. Because these degraders inherit the poor aqueous solubility of the bromo-fluoro-phenylurea building block, formulation scientists must rely on advanced delivery systems (e.g., lipid nanoparticles or amorphous solid dispersions) to translate these molecules from DMSO-based in vitro assays to aqueous in vivo efficacy models.

VAV1_Signaling TCR T-Cell Receptor (TCR) VAV1 VAV1 (GEF) TCR->VAV1 RhoGTP Rho GTPases (Activation) VAV1->RhoGTP Proteasome Proteasomal Degradation VAV1->Proteasome Ubiquitination Immune Immune Cell Proliferation RhoGTP->Immune Degrader Phenylurea-based Degrader Degrader->VAV1 Binds

VAV1 signaling pathway and targeted degradation mechanism via phenylurea derivatives.

Conclusion

The thermodynamic solubility of 1-(4-Bromo-2-fluorophenyl)urea is fundamentally dictated by the interplay between its high crystal lattice energy and the dielectric properties of the solvent. While DMSO rapidly solvates the compound via strong hydrogen bond acceptance, aqueous environments reject it due to overwhelming hydrophobic penalties. By utilizing the rigorously controlled shake-flask methodology outlined above, researchers can obtain accurate, artifact-free thermodynamic data. This foundational physicochemical knowledge is indispensable for successfully advancing phenylurea-based therapeutic agents, such as VAV1 degraders, through the preclinical drug development pipeline.

References

  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Source: bienta.
  • Source: asianpubs.
  • Title: Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water)
  • Title: Targeted degradation of vav1 (WO2024151547A1)

Sources

Exploratory

Engineering Bioactive Scaffolds: The Electronic Properties of Fluorinated Phenylurea Derivatives

Executive Summary The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry and agrochemical development. Within the phenylurea class of compounds, fluorine substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry and agrochemical development. Within the phenylurea class of compounds, fluorine substitution—whether as single atoms or complex motifs like trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H)—profoundly alters the molecule's electronic landscape. As a Senior Application Scientist, I have structured this technical guide to dissect the quantum mechanical effects of fluorination on phenylureas, translating these electronic shifts into actionable principles for drug design, supramolecular chemistry, and synthetic execution.

Quantum Mechanical Foundations: The Dual Nature of Fluorine

Understanding the electronic behavior of fluorinated phenylureas requires analyzing the dual nature of fluorine's electronic effects. Fluorine’s extreme electronegativity exerts a powerful electron-withdrawing inductive effect (-I). However, its lone pairs simultaneously engage in weak resonance donation (+R) into the aromatic pi-system.

  • Causality in Molecular Orbitals: For instance, para-fluorine substitution yields a Hammett sigma inductive parameter of +0.06, counterbalanced by a resonance parameter of -0.07. This dual nature drives a profound reorganization of the molecular orbital (MO) architecture. Fluorine substitution generates new pi-molecular orbitals that sit at significantly lower energy levels than the native aromatic orbitals. This reorganization widens the HOMO-LUMO gap, thereby conferring enhanced chemical stability to the aromatic system.

The Difluoromethoxy (-OCF₂H) Motif: A Case Study in Electronic Modulation

The difluoromethoxy group is a privileged structural motif. In compounds like 3-amino-1-[4-(difluoromethoxy)phenyl]urea, the -OCF₂H group acts as a potent electron-withdrawing substituent.

  • Causality in Drug Design: This electron withdrawal polarizes the adjacent urea moiety, significantly increasing the acidity of the N-H protons and enhancing their capacity to act as hydrogen-bond donors in biological target pockets. Furthermore, the inductive pull extends across the molecular framework to adjacent functional groups, reducing the basicity of the amino group (shifting the pKa from 8.2 down to 7.4). This deliberate basicity reduction is a field-proven tactic to mitigate oxidative degradation, thereby extending the molecule's metabolic half-life.

Physicochemical Consequences: Quantitative Data

The electronic alterations induced by fluorine substitution directly translate into optimized pharmacokinetic profiles. Fluorinated derivatives consistently exhibit altered lipophilicity (logP) and superior resistance to metabolic breakdown compared to their non-fluorinated counterparts.

Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Phenylurea Derivatives

CompoundlogPMetabolic Stability (t₁/₂, min)Melting Point (°C)
3-Amino-1-[4-(difluoromethoxy)phenyl]urea 1.8120125–128
3-Amino-1-(4-methoxyphenyl)urea 1.245112–115
Foundational

The Strategic Role of 1-(4-Bromo-2-fluorophenyl)urea in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, low-molecular-weight building blocks. 1-(4-Bromo-2-fluorophenyl)urea (CAS 877134-79-7) h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, low-molecular-weight building blocks. 1-(4-Bromo-2-fluorophenyl)urea (CAS 877134-79-7) has emerged as a critical pharmaceutical intermediate[1]. By combining a halogenated aromatic core with a versatile urea motif, this compound serves as a trifunctional hub. It is increasingly utilized in the synthesis of advanced modalities, ranging from classic small-molecule kinase inhibitors to cutting-edge targeted protein degraders (PROTACs and molecular glues)[2].

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a deep mechanistic understanding of this intermediate. We will explore its physicochemical rationale, its role in targeted protein degradation workflows, and provide self-validating synthetic protocols to ensure high-fidelity execution in the laboratory.

Physicochemical Profiling & Structural Rationale

The utility of 1-(4-Bromo-2-fluorophenyl)urea is not accidental; it is rooted in the precise electronic and steric interplay of its three primary functional groups. Understanding this "Triad of Functionality" is essential for rational drug design.

  • The Para-Bromo Vector (Cross-Coupling Hub): Bromine serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. Its para positioning relative to the urea group ensures that subsequent linker attachments project linearly into solvent-exposed channels of target proteins, a critical requirement for PROTAC design.

  • The Ortho-Fluoro Effect (Conformational Locking): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent urea NH. This enhances the molecule's hydrogen-bond donating capability. Furthermore, the steric bulk of the fluorine atom restricts the rotation of the urea group, locking it into a preferred conformation that minimizes the entropic penalty upon target binding. The 4-bromo-2-fluoroaniline structural motif is historically recognized for forming critical interactions (e.g., with Cys1045 and Asp1046) within the hinge regions of kinases like EGFR and VEGFR-2[4].

  • The Urea Motif (Pharmacophore & H-Bonding): The urea group acts as both a hydrogen-bond donor and acceptor. In kinase inhibitors, it mimics the adenine ring of ATP to bind the hinge region. In targeted protein degradation, it frequently serves as the anchor point for E3 ligase recognition elements.

Functionalization Core 1-(4-Bromo-2-fluorophenyl)urea (CAS 877134-79-7) Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronates) Core->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines/Amides) Core->Buchwald Pd Catalyst, Ligand UreaMod Urea Derivatization (Cyclization/Alkylation) Core->UreaMod Base, Electrophile PROTAC PROTAC / Molecular Glue (e.g., VAV1 Degrader) Suzuki->PROTAC E3 Ligase Ligand Attachment Kinase Kinase Inhibitor (e.g., EGFR/VEGFR2) Buchwald->Kinase Hinge Binder Formation UreaMod->Kinase

Caption: Structural functionalization pathways of 1-(4-Bromo-2-fluorophenyl)urea in drug discovery.

Advanced Applications: Targeted Protein Degradation (TPD)

The ubiquitin-proteasome system can be hijacked using small molecules to trigger the targeted degradation of specific proteins[2]. Recent patent literature highlights the use of 1-(4-Bromo-2-fluorophenyl)urea in the synthesis of novel chemical entities that degrade the Proto-oncogene VAV1 protein[2].

Causality in Target Selection: VAV1 is a dominant signal transduction protein and a guanine nucleotide exchange factor (GEF) highly restricted to hematopoietic cells. It acts as a positive regulator of immune receptor signaling in both T cells and B cells[2]. By utilizing the bromo-fluoro-urea scaffold to construct VAV1 degraders, researchers can effectively reduce immune cell activation and cytokine production, offering profound therapeutic benefits for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and ulcerative colitis[2].

VAV1_Degradation PROTAC VAV1 Degrader (Urea-derived) VAV1 VAV1 Protein (Target) PROTAC->VAV1 Binds Target E3 E3 Ubiquitin Ligase (e.g., Cereblon/VHL) PROTAC->E3 Binds E3 Ligase Ternary Ternary Complex [VAV1 - Degrader - E3 Ligase] VAV1->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition & Cleavage

Caption: Mechanism of VAV1 targeted protein degradation mediated by urea-derived small molecules.

Synthetic Methodologies: A Self-Validating Protocol

To utilize this intermediate effectively, one must either source it[1] or synthesize it from the commercially available 4-bromo-2-fluoroaniline. The following protocol outlines the Wöhler-type synthesis of the urea intermediate, engineered for high yield and purity[3].

Protocol 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)urea

Objective: Convert 4-bromo-2-fluoroaniline to the corresponding urea via in situ generation of isocyanic acid.

  • Dissolution: Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a solvent mixture of glacial acetic acid and ethanol (approx. 2:1 v/v) at room temperature.

    • Causality: Acetic acid serves a dual purpose: it acts as a solvent and provides the necessary protons to generate the active electrophile (isocyanic acid, HNCO ) from potassium cyanate. Ethanol enhances the solubility of the highly hydrophobic fluorinated aniline[3].

  • Electrophile Generation: Add potassium cyanate (KOCN, 1.5 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents a rapid exothermic spike and minimizes the competitive aqueous hydrolysis of the in situ generated isocyanic acid into ammonia and carbon dioxide.

  • Heating & Coupling: Heat the reaction mixture to 70–75 °C and stir for 2 to 6 hours[3].

    • Causality: The highly electronegative ortho-fluoro group withdraws electron density from the aniline nitrogen, significantly reducing its nucleophilicity. Elevated temperatures provide the activation energy required to drive the nucleophilic attack onto the isocyanic acid[3].

  • Precipitation & Isolation: Concentrate the mixture under reduced pressure to remove ethanol, then quench the remaining acidic solution with ice-cold water.

    • Causality: The target urea product is highly hydrophobic and will rapidly precipitate in the aqueous medium, while residual potassium acetate and unreacted KOCN remain dissolved in the aqueous phase.

  • Purification: Filter the resulting white precipitate, wash thoroughly with cold water followed by a minimal amount of cold diethyl ether, and dry under high vacuum.

    • Causality: The diethyl ether wash removes trace amounts of unreacted aniline and non-polar organic impurities without dissolving the highly crystalline urea product.

Downstream Functionalization: Cross-Coupling Workflows

Once synthesized, the intermediate is typically subjected to palladium-catalyzed cross-coupling to build the core scaffold of the target drug.

Protocol 2: Suzuki-Miyaura Coupling for PROTAC Linker Attachment

Objective: Couple a boronic acid-functionalized linker to the para-bromo position of the urea intermediate.

  • Degassing: Suspend 1-(4-Bromo-2-fluorophenyl)urea (1.0 eq), the desired Aryl/Alkyl Boronic Acid (1.2 eq), and K2​CO3​ (3.0 eq) in a 1,4-Dioxane/Water (4:1) mixture. Sparge the system with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly sensitive Pd(0) active catalyst species and to suppress the homocoupling of the boronic acid.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq) and heat the mixture to 90 °C for 12 hours.

    • Causality: The bulky dppf ligand is deliberately chosen because its large bite angle accelerates the reductive elimination step, which is often rate-limiting. The biphasic Dioxane/Water system ensures that both the hydrophobic urea intermediate and the inorganic base remain solvated, maximizing the interfacial reaction rate.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Quantitative Data Summaries

To facilitate rapid decision-making in the lab, the physicochemical properties and expected reactivity profiles of the intermediate are summarized below.

Table 1: Physicochemical and Reactivity Profile of 1-(4-Bromo-2-fluorophenyl)urea

Property / ParameterValue / DescriptionPharmacological / Synthetic Relevance
CAS Number 877134-79-7Unique identifier for commercial sourcing[1].
Molecular Weight 233.04 g/mol Low MW allows for extensive downstream elaboration (e.g., large PROTAC linkers) without violating Lipinski's rules.
Hydrogen Bond Donors 2 (Urea NH2​ , NH )Critical for hinge-binding in kinases and stabilizing ternary complexes in TPD[4].
Hydrogen Bond Acceptors 2 (Urea C=O , F )Participates in dipole-dipole interactions within target binding pockets[4].
Typical Coupling Yields 75% - 92%High efficiency in Pd-catalyzed reactions due to the unhindered para-bromo vector[3].

Conclusion

1-(4-Bromo-2-fluorophenyl)urea represents a masterclass in rational intermediate design. By combining the cross-coupling readiness of a bromide, the conformational control of an ortho-fluorine, and the pharmacophoric relevance of a urea group, it serves as an indispensable tool for modern medicinal chemists. Whether utilized in the synthesis of traditional kinase inhibitors or advanced VAV1 targeted protein degraders, mastering the handling and functionalization of this intermediate is a critical competency for any drug development professional.

References

  • [2] Google Patents. "WO2024151547A1 - Targeted degradation of vav1." World Intellectual Property Organization. URL:

  • [4] Pharmaceutical Sciences. "Application of a Deep Eutectic Solvent for the Synthesis of Novel Imidazole-Containing Quinazoline Derivatives." Tabriz University of Medical Sciences. URL: [Link]

  • [3] Google Patents. "US20030187001A1 - Heterocyclic compounds and their use." United States Patent and Trademark Office. URL:

Sources

Exploratory

Crystal Structure Analysis of Halogenated Phenylureas: Supramolecular Synthons, Experimental Methodologies, and Computational Validation

Executive Summary Halogenated phenylureas represent a critical class of compounds with widespread applications ranging from agrochemicals (e.g., diuron, linuron) to targeted pharmaceuticals (e.g., the kinase inhibitor so...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated phenylureas represent a critical class of compounds with widespread applications ranging from agrochemicals (e.g., diuron, linuron) to targeted pharmaceuticals (e.g., the kinase inhibitor sorafenib)[1],[2],[3]. Understanding their solid-state behavior is paramount for optimizing their physicochemical properties, such as solubility, chemical stability, and bioavailability. This technical guide provides an in-depth analysis of the crystal structures of halogenated phenylureas, detailing the supramolecular synthons that govern their packing, the experimental workflows required for rigorous Single-Crystal X-Ray Diffraction (SCXRD) analysis, and the computational methods used to validate these structures.

Supramolecular Synthons in Halogenated Phenylureas

The crystal packing of halogenated phenylureas is dictated by a delicate balance of competing and cooperative non-covalent interactions. Designing co-crystals or predicting polymorphism relies heavily on understanding these structural directors[4].

  • Hydrogen Bonding (The Urea Motif): The urea moiety (-NH-CO-NH-) is a highly efficient hydrogen-bond donor and acceptor. According to Etter’s rules for hydrogen bonding, the best donors pair with the best acceptors[4]. In diarylureas and phenylureas, this typically manifests as robust N-H···O=C hydrogen-bonded tapes or bifurcated networks, which act as the primary structural directors in the crystal lattice[3].

  • Halogen Bonding (The σ -Hole Effect): The introduction of halogen atoms (Cl, Br, I, and occasionally F) onto the phenyl ring introduces highly directional halogen bonding. This interaction is driven by the σ -hole—a localized region of positive electrostatic potential on the halogen atom opposite the C-X covalent bond[5]. These σ -holes interact with Lewis bases (e.g., the urea carbonyl oxygen or aromatic π -systems), providing secondary stabilization that often dictates the final polymorphic form[5].

Synthon_Hierarchy Root Halogenated Phenylurea Crystal Packing H_Bond Hydrogen Bonding (Primary Drivers) Root->H_Bond X_Bond Halogen Bonding (Secondary/Directional) Root->X_Bond VdW van der Waals & π-π (Tertiary Packing) Root->VdW UreaTape N-H···O=C Urea Tapes (1D Chains / 2D Networks) H_Bond->UreaTape SigmaHole C-X···O / C-X···N (σ-Hole Interactions) X_Bond->SigmaHole PiStack Face-to-Face / Edge-to-Face π-π Stacking VdW->PiStack

Hierarchical classification of supramolecular interactions governing phenylurea crystal packing.

Experimental Methodology: Crystal Growth and SCXRD Analysis

Obtaining high-quality single crystals is the most critical bottleneck in structural analysis. The following self-validating protocols ensure reproducibility and high-resolution data acquisition.

Protocol 1: Crystal Growth via Vapor Diffusion

Objective: To grow diffraction-quality single crystals by slowly decreasing the solubility of the target compound.

  • Solvent Selection & Dissolution: Dissolve 10-20 mg of the halogenated phenylurea (e.g., diuron[2] or linuron[1]) in a minimum volume of a "good" solvent (e.g., acetone or tetrahydrofuran).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial.

    • Causality: Removing microscopic dust particles prevents heterogeneous, uncontrolled nucleation, which often leads to twinned or microcrystalline powders rather than single crystals.

  • Chamber Setup: Place the open inner vial into a larger outer vial containing an "anti-solvent" (e.g., n-hexane). Seal the outer vial tightly.

  • Diffusion & Nucleation: Allow the system to sit undisturbed at a constant temperature (e.g., 20°C) for 7-14 days.

    • Causality: The highly volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the dielectric constant of the medium. This slow approach to supersaturation favors the thermodynamic growth of large, single crystals over rapid kinetic precipitation.

Protocol 2: SCXRD Data Collection and Structure Solution
  • Crystal Mounting: Select a pristine, block-like crystal under a polarized light microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil.

    • Causality: Paratone oil acts as a cryoprotectant, preventing the formation of crystalline ice from ambient humidity when the sample is cooled, which would otherwise produce parasitic diffraction rings.

  • Cryocooling: Transfer the mounted crystal to the diffractometer goniometer under a steady stream of cold nitrogen gas (typically 100 K).

    • Causality: Cryocooling minimizes the thermal vibration of atoms (reducing atomic displacement parameters), significantly improving the signal-to-noise ratio at high diffraction angles.

  • Data Collection: Irradiate the crystal using monochromatic Cu-K α ( λ=1.5418 Å) or Mo-K α ( λ=0.71073 Å) radiation. Collect ω and ϕ scans to ensure complete coverage of the asymmetric unit[6].

  • Reduction and Absorption Correction: Process raw frames to integrate intensities and apply multi-scan absorption corrections to account for the attenuation of X-rays by the heavier halogen atoms.

  • Structure Solution: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL).

SCXRD_Workflow A Sample Preparation (High Purity >99%) B Crystal Growth (Vapor Diffusion/Slow Evaporation) A->B C Crystal Selection & Mounting (Cryoloop, Paratone Oil) B->C D SCXRD Data Collection (Cu-Kα/Mo-Kα, 100-293K) C->D E Data Reduction & Absorption Correction (SADABS, APEX) D->E F Structure Solution & Refinement (SHELXT, SHELXL) E->F G Crystallographic Information File (CIF) Generation & Validation F->G

Step-by-step SCXRD workflow for the structural analysis of halogenated phenylureas.

Quantitative Structural Analysis and Computational Validation

Once the crystallographic information file (CIF) is generated, the structure must be quantitatively analyzed to understand the driving forces behind the packing.

Hirshfeld Surface Analysis Hirshfeld surface analysis is employed to deconvolute complex 3D crystal packing into 2D fingerprint plots. This allows for the precise quantification of intermolecular contacts. In halogenated phenylureas, the surface is mapped using the normalized contact distance ( dnorm​ ), highlighting regions of strong hydrogen and halogen bonding as distinct red spots on the surface.

Density Functional Theory (DFT) Validation Solid-state conformations are often heavily influenced by crystal packing forces. DFT calculations combined with Natural Bond Orbital (NBO) analysis are used to calculate the intrinsic energy barriers of rotation around the N-C(phenyl) bonds. This validates whether the observed conformation is a global minimum or a higher-energy conformer stabilized by the crystal lattice[7].

Data Presentation: Crystallographic and Contact Parameters

The structural parameters of representative halogenated phenylureas highlight the influence of substitution on the crystal lattice. For instance, linuron crystallizes in the orthorhombic space group Pbc21​ [6], while diuron exhibits distinct conformational preferences dictated by its surroundings, which can be mapped via the Cambridge Structural Database (CSD)[7].

Table 1: Crystallographic Parameters of Representative Halogenated Phenylureas

ParameterLinuron[1],[6]Diuron[7],[2]
Chemical Formula C9H10Cl2N2O2C9H10Cl2N2O
Molecular Weight ( g/mol ) 249.1233.09
Crystal System OrthorhombicTriclinic (Typical)
Space Group Pbc21​ P1ˉ (Typical)
Unit Cell: a (Å) 6.133(1)Data via CCDC 131883
Unit Cell: b (Å) 8.834(2)Data via CCDC 131883
Unit Cell: c (Å) 20.653(3)Data via CCDC 131883
Primary Synthon N-H···O=CN-H···O=C

Table 2: Representative Intermolecular Contact Contributions (Hirshfeld Surface)

Contact TypeTypical Contribution (%)Structural Role
H···H 35 - 50%van der Waals interactions, global crystal packing
C···H / H···C 15 - 30%C-H··· π interactions, edge-to-face stacking
O···H / H···O 10 - 15%N-H···O=C hydrogen bonding (Urea tapes)
Cl/Br···H / H···Cl/Br 10 - 20%Halogen-driven hydrophobic contacts
Cl/Br···O / Cl/Br···N 1 - 5%Directional halogen bonding ( σ -hole)

Conclusion

The crystal structure analysis of halogenated phenylureas requires a synergistic approach combining meticulous experimental crystal growth, high-resolution X-ray diffraction, and rigorous computational validation. By mapping out supramolecular synthons—specifically the interplay between urea-driven hydrogen bonds and halogen-driven σ -hole interactions—researchers can rationally design novel co-crystals, optimize agrochemical formulations, and improve the pharmacokinetic profiles of urea-based therapeutics.

Sources

Foundational

Predictive Metabolic Profiling and Stability Assessment of 1-(4-Bromo-2-fluorophenyl)urea: A Mechanistic Workflow

Executive Summary In early-stage drug discovery, predicting the metabolic fate of building blocks and pharmacophores is not merely a data-gathering exercise; it is a mechanistic puzzle. The structural vulnerabilities of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, predicting the metabolic fate of building blocks and pharmacophores is not merely a data-gathering exercise; it is a mechanistic puzzle. The structural vulnerabilities of a compound dictate its pharmacokinetic destiny. This whitepaper provides an in-depth technical analysis of the predicted metabolic stability of 1-(4-Bromo-2-fluorophenyl)urea . By dissecting its structural liabilities, mapping its biotransformation pathways, and establishing a self-validating experimental framework, we provide a definitive guide for evaluating this and structurally homologous halogenated aryl ureas.

Structural Vulnerability Analysis: The Causality of Clearance

To understand how a compound will degrade in vivo, we must first analyze its electronic and steric environment. 1-(4-Bromo-2-fluorophenyl)urea contains two primary domains of metabolic interest:

  • The Primary Urea Moiety (-NH-CO-NH₂): Urea derivatives frequently exhibit poor metabolic and chemical stability, which historically contributes to high attrition rates in clinical development 1. The carbonyl carbon is highly susceptible to nucleophilic attack by amidases, leading to rapid hydrolysis.

  • The Halogenated Aromatic Ring: While halogens generally deactivate the benzene ring toward electrophilic attack, Cytochrome P450 (CYP450) enzymes are potent enough to catalyze aromatic hydroxylation [[2]](). Because the para-position is sterically and electronically blocked by bromine, and the ortho-position is blocked by fluorine, CYP-mediated oxidation is strictly directed to the meta (C3/C5) or C6 positions. Furthermore, para-halogenated phenylureas are known to be vulnerable to specific degradation pathways, including photohydrolysis and dehalogenation 3.

Predicted Biotransformation Pathways

Based on the enzymatic landscape of the human liver, the degradation of 1-(4-Bromo-2-fluorophenyl)urea is governed by two competing Phase I pathways, followed by Phase II conjugation. Studies on structurally related phenylureas indicate that the initial cleavage of the urea group is a critical, rate-limiting step that precedes the mineralization of the phenyl moiety 4.

MetabolicPathway Parent 1-(4-Bromo-2-fluorophenyl)urea CYP CYP450 Oxidation Parent->CYP Phase I Amidase Amidase Hydrolysis Parent->Amidase Phase I Met1 M1: Hydroxylated Urea (C5/C6 Hydroxylation) CYP->Met1 Met2 M2: 4-Bromo-2-fluoroaniline (Urea Cleavage) Amidase->Met2 Phase2 Phase II: UGT/GST Conjugation Met1->Phase2 Phase II Met3 M3: O-Glucuronide Phase2->Met3

Fig 1. Predicted Phase I and Phase II metabolic pathways for 1-(4-Bromo-2-fluorophenyl)urea.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. When assessing compounds with labile functional groups like ureas, we must prevent the misattribution of purely chemical instability to enzymatic turnover. The following Human Liver Microsome (HLM) assay is designed as a self-validating system .

Step-by-Step Methodology: HLM Stability & MetID Assay

1. Matrix Preparation & Equilibration

  • Action: Prepare a 1 µM solution of 1-(4-Bromo-2-fluorophenyl)urea in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLMs.

  • Causality: A concentration of 1 µM ensures we remain well below the Michaelis constant ( Km​ ) for most CYP enzymes, preventing saturation. The 0.5 mg/mL protein concentration ensures linear enzyme kinetics while minimizing non-specific protein binding.

2. Implementation of Self-Validation Controls

  • Action: Alongside the main incubation, prepare a Minus-NADPH (-NADPH) control and positive controls (Verapamil for high clearance; Warfarin for low clearance).

  • Causality: The -NADPH control is non-negotiable. If the compound degrades in the absence of the NADPH cofactor, the instability is chemical (e.g., spontaneous hydrolysis) rather than CYP-mediated metabolism. The positive controls validate the enzymatic viability of the specific HLM batch.

3. Reaction Initiation and Kinetic Quenching

  • Action: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. At specific timepoints (0, 5, 15, 30, 45, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent to aqueous buffer instantly denatures the microsomal proteins, abruptly halting all enzymatic activity and extracting the analytes for downstream LC-MS analysis.

4. Sample Processing and LC-HRMS Analysis

  • Action: Centrifuge the quenched plates at 15,000 × g for 15 minutes at 4°C. Inject the supernatant into a Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS).

HLMWorkflow Start Compound + HLM (0.5 mg/mL) Initiate + NADPH (1 mM) 37°C Incubation Start->Initiate Control - NADPH Control (Self-Validation) Start->Control Quench Quench with Cold ACN + Internal Standard Initiate->Quench Timepoints Control->Quench t=60 min Centrifuge Centrifuge 15,000 x g Quench->Centrifuge LCMS LC-HRMS Analysis (MetID & Kinetics) Centrifuge->LCMS

Fig 2. Self-validating Human Liver Microsome (HLM) stability and kinetic MetID workflow.

Quantitative Data Projections

Based on the physicochemical properties and historical data of aryl ureas [[5]](), we project the following quantitative stability parameters and diagnostic mass fragments for 1-(4-Bromo-2-fluorophenyl)urea.

Table 1: Predicted In Vitro Clearance Parameters

ParameterPredicted ValueCausality / Implication
HLM t1/2​ (min) < 30 minRapid Phase I hydrolysis and oxidation drive a short half-life.
CLint​ (µL/min/mg) > 50Suggests a high hepatic extraction ratio in vivo.
Fraction Unbound ( fu,mic​ ) ~0.85Low lipophilicity limits non-specific microsomal binding, maximizing free drug available for CYP interaction.

Table 2: LC-HRMS Diagnostic Fragments for Metabolite Identification (MetID) (Note: Bromine naturally exists as a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes, resulting in a distinct M / M+2 doublet in the mass spectrum, which is highly diagnostic for tracking metabolites).

SpeciesExpected m/z [M+H]⁺ (⁷⁹Br)Key MS/MS Fragments (m/z)Biotransformation Route
Parent Compound 232.97189.95, 172.93N/A
M1 (Hydroxylated) 248.96205.94, 188.92CYP-mediated (+16 Da)
M2 (Hydrolyzed) 189.95172.93, 109.02Amidase cleavage (-43 Da)

Strategic Structural Optimization

If the predicted metabolic instability of 1-(4-Bromo-2-fluorophenyl)urea proves to be a liability in a drug development program, structural optimization is required. The primary strategy involves the bioisosteric replacement of the urea scaffold to mitigate amidase-driven hydrolysis while preserving the critical hydrogen-bond donor/acceptor geometry required for target engagement 1.

Common, metabolically hardened isosteres for aryl ureas include:

  • Cyanoguanidines: Retain the planar geometry but resist hydrolysis.

  • Squaramides: Provide excellent hydrogen bonding capabilities with enhanced metabolic resistance.

  • Cyclic Ureas (e.g., Imidazolidin-2-ones): Locking the urea into a ring system significantly reduces the entropic penalty of binding and sterically shields the carbonyl carbon from enzymatic attack.

References

  • Title: Photochemical behaviour of phenylurea herbicides Source: RSC Publishing URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L.
  • Source: PubMed (nih.gov)

Sources

Exploratory

Unraveling Hydrogen Bonding Motifs in 1-(4-Bromo-2-fluorophenyl)urea Supramolecular Assemblies

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced materials relies heavily on predicting and controlling non-covalent interactions. Phenylurea derivatives are ubiquitous supra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced materials relies heavily on predicting and controlling non-covalent interactions. Phenylurea derivatives are ubiquitous supramolecular synthons, classically known for their robust, predictable hydrogen-bonding networks[1]. However, the introduction of multi-halogenated aromatic systems—specifically 1-(4-Bromo-2-fluorophenyl)urea—creates a highly competitive supramolecular landscape. This technical guide dissects the interplay between the dominant urea hydrogen-bonding motifs and competing halogen bonds, providing a self-validating framework for isolating, characterizing, and quantifying these assemblies.

Structural Dynamics & Conformational Preorganization

To engineer supramolecular assemblies, one must first understand the intrinsic electronic and steric biases of the monomer. 1-(4-Bromo-2-fluorophenyl)urea presents three distinct interaction domains:

  • The Urea Core (Primary Synthon): As a mono-substituted urea, the molecule possesses three hydrogen-bond donors (one aryl -NH- and two terminal -NH₂ protons) and one highly polarized carbonyl oxygen acceptor. This imbalance forces the carbonyl oxygen to act as a bifurcated or trifurcated acceptor, typically driving the formation of 2D hydrogen-bonded sheets composed of interlocking R21​(6) and R22​(8) graph-set motifs[2].

  • The Ortho-Fluoro Effect (Conformational Control): Substitution at the ortho position of the phenyl ring enforces a non-coplanar conformation between the urea moiety and the aromatic system[1]. This steric preorganization prevents flat π−π stacking, thereby strengthening self-association and optimizing the geometry for directional hydrogen bonding along the α -tape axis.

  • The Para-Bromo Effect (Halogen Bonding): Bromine acts as a potent, highly directional halogen bond donor due to its polarizable σ -hole. In the solid state, C−Br⋯O or C−Br⋯F interactions compete directly with the primary N−H⋯O network, occasionally leading to supramolecular isomerism depending on the crystallization environment[3].

Supramolecular_Hierarchy Core 1-(4-Bromo-2-fluorophenyl)urea Primary Primary Motif: Urea α-Tape (N-H···O) Core->Primary Dominant Synthon Secondary Secondary Motif: Halogen Bonds (C-Br···O/F) Core->Secondary Competing Synthon Tertiary Tertiary Motif: Weak H-Bonds (C-H···F) Core->Tertiary Network Stabilizer R228 R2,2(8) Graph Set Motif Primary->R228 Dimerization

Figure 1: Hierarchical competition of non-covalent interactions in the supramolecular assembly.

Quantitative Data: Expected Interaction Metrics

The competition between hydrogen and halogen bonding dictates the final crystal packing. Table 1 summarizes the standard geometric parameters required to validate these interactions during crystallographic analysis[4][5].

Table 1: Quantitative Supramolecular Interaction Metrics

Interaction TypeDonor-Acceptor PairExpected Distance (Å)Expected Angle (°)Relative Strength
Primary H-Bond N−Haryl​⋯O=C 2.80 – 2.95150 – 170Strong
Primary H-Bond N−Hamine​⋯O=C 2.90 – 3.10140 – 165Strong
Halogen Bond C−Br⋯O=C 3.00 – 3.30160 – 180Moderate
Weak H-Bond C−H⋯F−C 3.10 – 3.50120 – 150Weak

Self-Validating Experimental Protocols

To rigorously characterize the supramolecular behavior of 1-(4-Bromo-2-fluorophenyl)urea, empirical workflows must be designed to isolate specific motifs while providing orthogonal validation. The following protocols establish a self-validating system: the crystallization environment is manipulated to force a specific outcome, which is then quantitatively verified via structural analysis.

Protocol 1: Polymorph Screening via Competitive Solvation

Causality: The urea α -tape is the thermodynamic minimum in non-polar environments. By utilizing polar aprotic solvents (e.g., DMSO, Acetone), the solvent molecules act as competing hydrogen-bond acceptors, intentionally disrupting the N−H⋯O network to allow the weaker C−Br⋯O halogen bonds to dictate the primary packing motif[3].

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Weigh 50 mg of 1-(4-Bromo-2-fluorophenyl)urea into four separate 5 mL glass vials.

  • Solvent Assignment: Add 2 mL of the following solvents to the respective vials:

    • Vial A (Non-polar control): Toluene (Promotes α -tape).

    • Vial B (Polar protic): Ethanol (Competes for both donors and acceptors).

    • Vial C (Polar aprotic): Acetone (Competes for H-bond donors).

    • Vial D (Strong H-bond acceptor): DMSO (Disrupts primary urea synthons).

  • Dissolution & Filtration: Sonicate all vials at 40°C until complete dissolution is achieved. Filter each solution through a 0.22 µm PTFE syringe filter into clean vials to remove heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the caps of the vials with a narrow gauge needle (e.g., 20G) to ensure a slow, controlled evaporation rate. Incubate at a constant 20°C in a vibration-free environment.

  • Harvesting: Once crystals reach suitable dimensions (0.1–0.3 mm), harvest them immediately suspended in paratone oil to prevent solvent loss and lattice degradation.

Protocol 2: Orthogonal Validation via SCXRD and Hirshfeld Surface Analysis

Causality: Single-Crystal X-Ray Diffraction (SCXRD) provides the atomic coordinates, but it does not inherently quantify the contribution of competing interactions to the total crystal stability. Hirshfeld surface analysis acts as the validation mechanism, mapping the electron density to definitively prove whether hydrogen or halogen bonding dominates the supramolecular volume[5].

Step-by-Step Methodology:

  • Data Collection: Mount a single crystal from Protocol 1 on a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α source. Collect data at 100 K to minimize thermal motion and accurately resolve the hydrogen atom positions.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all N-H protons are located from the difference Fourier map and refined freely to validate the hydrogen-bonding geometry.

  • Hirshfeld Surface Generation: Import the validated .cif file into CrystalExplorer. Generate the 3D Hirshfeld surface mapped over dnorm​ (normalized contact distance) to visualize close contacts. Red spots on the surface will immediately validate the presence of strong N−H⋯O or C−Br⋯O interactions.

  • 2D Fingerprint Quantification: Deconstruct the surface into 2D fingerprint plots. Calculate the percentage contributions of H⋯O , Br⋯O , and F⋯H contacts. A successful disruption of the α -tape (from Vial D) will be validated by a statistically significant drop in H⋯O contact volume and a proportional rise in Br⋯O contacts.

Protocol_Workflow Step1 Solvent Selection (Polar vs Non-Polar) Step2 Controlled Evaporation Step1->Step2 Drives Assembly Step3 SCXRD Data Collection Step2->Step3 Yields Crystals Step4 Hirshfeld Surface Quantification Step3->Step4 Validates Motifs

Figure 2: Self-validating workflow for isolating and quantifying competing supramolecular motifs.

Conclusion

The supramolecular assembly of 1-(4-Bromo-2-fluorophenyl)urea is not a static phenomenon but a dynamic equilibrium governed by the conformational preorganization of the ortho-fluoro group and the competitive halogen bonding of the para-bromo group. By applying the self-validating protocols outlined in this guide, researchers can systematically map and manipulate these non-covalent interactions, advancing the rational design of functional crystalline materials.

References

  • Source: ACS Publications (Langmuir)
  • Source: ResearchGate (CrystEngComm)
  • Source: ACS Publications (Crystal Growth & Design)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • N-(4-Acetylphenyl)-N′-(4-fluorophenyl)

Sources

Foundational

A Guide to Bioisosteric Replacements for the 1-(4-Bromo-2-fluorophenyl)urea Scaffold in Modern Drug Design

Abstract The 1-(4-bromo-2-fluorophenyl)urea scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in a variety of biologically active agents, notably kinase inhibitors. Its e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(4-bromo-2-fluorophenyl)urea scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in a variety of biologically active agents, notably kinase inhibitors. Its efficacy is often derived from the unique interplay of the urea moiety's hydrogen bonding capacity and the substituted phenyl ring's steric and electronic properties. However, lead optimization frequently requires fine-tuning of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, potency, and selectivity. Bioisosteric replacement is a cornerstone strategy for achieving these modifications without drastically altering the core binding mode. This technical guide provides an in-depth exploration of potential bioisosteric replacements for the key functional groups of 1-(4-bromo-2-fluorophenyl)urea, offering a strategic framework for researchers in drug discovery. We will dissect the roles of the urea, the phenyl ring, and the halogen substituents, and present validated alternatives, synthetic protocols, and evaluation workflows to guide the rational design of next-generation therapeutics.

Introduction: The 1-(4-Bromo-2-fluorophenyl)urea Core and the Principle of Bioisosterism

The urea functional group has a storied history in medicinal chemistry, beginning with the synthesis of urea itself by Wöhler in 1828, which marked the dawn of modern organic chemistry.[1] In contemporary drug design, the diaryl urea motif, exemplified by the core of Sorafenib, is recognized for its ability to form critical hydrogen bonds with protein targets, particularly kinases.[1][2] The 1-(4-bromo-2-fluorophenyl)urea structure serves as a valuable starting point for inhibitor design.[3] Its constituent parts each offer opportunities for modification:

  • The Urea Linker: Acts as a rigid hydrogen-bond donor-acceptor unit.

  • The Phenyl Ring: A scaffold that orients substituents into specific vectors and can engage in hydrophobic or π-stacking interactions.

  • The Fluoro Substituent: Modulates the electronics of the ring and can block metabolic oxidation.[4]

  • The Bromo Substituent: A large, lipophilic group that can occupy hydrophobic pockets and participate in halogen bonding.

Bioisosterism is the strategy of exchanging a functional group within a biologically active molecule for another group with similar physical or chemical properties to enhance desired characteristics.[4][5][6] This approach allows for the systematic optimization of a lead compound's potency, selectivity, and pharmacokinetic properties.[7] This guide will explore bioisosteric strategies for each component of the title scaffold.

Strategic Modifications of the Urea Moiety

The urea group is a powerful pharmacophore due to its ability to form multiple, stable hydrogen bonds with protein targets.[1] However, its properties, such as planarity, metabolic stability, and solubility, can sometimes be suboptimal. Bioisosteric replacement offers a solution to refine these attributes.[8]

Causality in Selection:

The choice of a urea bioisostere is driven by specific objectives. To improve metabolic stability or alter the hydrogen bond vector, a heterocyclic replacement might be chosen. To enhance acidity and act as a carboxylic acid mimic, an acyl sulfonamide could be employed. If poor solubility is an issue, a more polar, less planar group may be beneficial.

Common Bioisosteric Replacements for Urea:
BioisostereStructureKey Properties & Rationale for Use
Thiourea R-NH-C(=S)-NH-R'The sulfur atom is a weaker H-bond acceptor but increases lipophilicity. The C-N bonds have a higher rotational barrier than in ureas. Can offer a different interaction profile with the target.[8][9]
Squaramide (Varies)A four-membered ring that acts as a strong hydrogen bond donor. Its rigid structure can improve binding affinity by reducing the entropic penalty upon binding.[8]
2-Aminopyrimidin-4(1H)-one (Varies)A novel heterocyclic bioisostere that has demonstrated good permeability and superior chemical stability, especially in acidic conditions, compared to ureas.[8][10]
Acyl Guanidine R-NH-C(=NH)-NH-C(=O)R'The guanidinium group is typically protonated at physiological pH, which can introduce a positive charge to form salt-bridge interactions and improve solubility.
Hydroxy-triazole (Varies)Can mimic the H-bond donor/acceptor pattern of the urea group while introducing different physicochemical properties and metabolic stability.[7]

Re-engineering the Aromatic Core: Phenyl Ring Bioisosteres

The phenyl ring acts as a rigid scaffold, but its lipophilicity can contribute to poor solubility, high plasma protein binding, and potential for oxidative metabolism.[11] Replacing the phenyl ring with saturated or heteroaromatic bioisosteres is a powerful strategy to "escape from flatland" and improve physicochemical properties.[12]

Rationale for Phenyl Ring Replacement:

The primary drivers for replacing a phenyl ring are to enhance aqueous solubility, improve metabolic stability, and explore novel intellectual property space.[11][12] Saturated bicyclic systems, for example, can mimic the exit vectors of a substituted phenyl ring while introducing three-dimensional character and reducing lipophilicity.[13][14]

Workflow for Phenyl Ring Bioisostere Selection:

Caption: Logical workflow for selecting a phenyl ring bioisostere.

Promising Phenyl Ring Bioisosteres:
BioisostereStructure ExampleGeometric MimicryKey Physicochemical Impact
Bicyclo[1.1.1]pentane (BCP) (Varies)para-substituted phenylSignificantly reduces lipophilicity and increases solubility. Improves metabolic stability.[13]
Bicyclo[2.1.1]hexane (Varies)ortho-substituted phenylMimics the vectors of an ortho-substituted ring while improving solubility.[5][12]
2-Oxabicyclo[2.2.2]octane (Varies)para-substituted phenylThe embedded oxygen atom dramatically increases aqueous solubility compared to other saturated bioisosteres.[13][14]
Pyridine (Varies)PhenylIntroduces a basic nitrogen that can be used to tune solubility and form salt-bridge interactions. Can alter metabolic profile.

Modulating Halogen Interactions: Replacements for Bromine and Fluorine

Halogens are not mere placeholders; they exert profound effects on a molecule's properties. Fluorine is often used to block metabolism or tune pKa, while bromine can serve as a bulky, hydrophobic group capable of halogen bonding.[4][15]

Fluorine (at the 2-position):

The primary role of the ortho-fluoro group is often to lower the pKa of the urea N-H proton and to block a potential site of aromatic oxidation. Its replacement is less common but could be considered if a different electronic or conformational effect is desired.

Bromine (at the 4-position):

The large size and lipophilicity of bromine are key features. Bioisosteric replacement here is often aimed at modulating lipophilicity, improving metabolic stability, or eliminating potential toxic liabilities associated with heavy halogens.

Bioisosterevan der Waals Radius (Å)Lipophilicity (Hansch π)Key Rationale
Bromine (Br) 1.85+1.02Original group. Provides lipophilicity and potential for halogen bonding.
Chlorine (Cl) 1.75+0.76Reduces size and lipophilicity slightly. Retains halogen character.
Trifluoromethyl (CF₃) 2.70+0.88Strong electron-withdrawing group. Increases lipophilicity similar to Br but is metabolically very stable.
Cyano (CN) 1.60-0.31Reduces lipophilicity and acts as a hydrogen bond acceptor.
t-Butyl 2.70+1.98Mimics the steric bulk of bromine but is significantly more lipophilic and purely hydrophobic.[4][5]

Experimental Protocols and Evaluation Workflows

The true test of a bioisosteric replacement lies in its synthesis and empirical evaluation. A robust and reproducible workflow is critical for success.

Protocol 1: General Synthesis of a 1,3-Disubstituted (Thio)Urea Analog

This protocol describes a common method for synthesizing urea and thiourea derivatives from the corresponding aniline.

Trustworthiness: This is a well-established, fundamental reaction in medicinal chemistry. The protocol includes purification and characterization steps to validate the identity and purity of the final product, ensuring that subsequent biological data is reliable.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of the desired aniline (e.g., 4-chloro-2-fluoroaniline as a bioisosteric replacement for 4-bromo-2-fluoroaniline) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Isocyanate/Isothiocyanate Addition: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of the desired isocyanate or isothiocyanate dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for In Vitro Evaluation of Novel Analogs

The following workflow outlines a standard cascade for profiling newly synthesized compounds to assess their potential as drug candidates.

Caption: A standard workflow for the in vitro evaluation of synthesized analogs.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Expertise: This assay is crucial for identifying metabolically labile spots in a molecule. Replacing a group like bromine with a trifluoromethyl group, for instance, is a classic medicinal chemistry move to block metabolism, and this is the assay that validates that choice.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare an HLM suspension (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a 50 mM NADPH stock solution in buffer.

  • Incubation: Pre-warm the HLM suspension and test compound (at a final concentration of 1 µM) at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the protein. The supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the rate constant, k. The in vitro half-life (t½) is calculated as 0.693/k.

Conclusion

The 1-(4-bromo-2-fluorophenyl)urea scaffold is a fertile ground for the application of bioisosteric replacement strategies. By systematically evaluating alternatives for the urea linker, the phenyl core, and the halogen substituents, researchers can rationally design next-generation compounds with superior drug-like properties. The key to success is not a random substitution but a hypothesis-driven approach, where each modification is intended to address a specific liability—be it poor solubility, metabolic instability, or off-target activity. The workflows and protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these novel analogs, paving the way for the development of more effective and safer therapeutics.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

  • Li, J., et al. (2024). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Drug Development and Research. [Link]

  • Ward, C. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Lu, Y., et al. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). 1-(4-Bromo-3-fluorophenyl)-3-(2-hydroxyethyl)urea. National Center for Biotechnology Information. [Link]

  • Zhang, H., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical and Pharmaceutical Research. [Link]

  • Google Patents. (2018).
  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • Tice, C. M. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Future Medicinal Chemistry. [Link]

  • Boateng, E. K., et al. (2023). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Molecules. [Link]

  • Quagraine, N. (2022). Synthesis and Evaluation of Urea Based Analogs as Anticancer Agents. Texas Tech University Health Sciences Center. [Link]

  • Mykhailiuk, P. K. (2020). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. [Link]

  • EMBL-EBI. (n.d.). Recent advances in urea- and thiourea-containing compounds. ChEMBL. [Link]

  • Chemspace. (n.d.). 1-(4-bromo-2-chlorophenyl)-3-(butan-2-yl)urea. Chemspace. [Link]

  • Singh, Y., et al. (2017). A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. ResearchGate. [Link]

  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]

  • EMBL-EBI. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ChEMBL. [Link]

  • Saeed, A., et al. (2010). 1-(4-Fluorophenyl)thiourea. Acta Crystallographica Section E. [Link]

  • ResearchGate. (n.d.). Replacement of the hydroxyl group with urea bioisosteres. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Bioisostere – Knowledge and References. Taylor & Francis Online. [Link]

  • Mykhailiuk, P. K. (2024). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]

  • Taylor, S. D., et al. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!. [Link]

  • Gill, H., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(4-Bromo-2-fluorophenyl)urea from 4-bromo-2-fluoroaniline

Document ID: AN-2026-0310 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 877134-79-7 Executive Summary Aryl ureas are privileged pharmacophores in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0310 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 877134-79-7

Executive Summary

Aryl ureas are privileged pharmacophores in modern drug discovery, frequently serving as critical hydrogen-bonding motifs in kinase inhibitors and receptor antagonists. The synthesis of 1-(4-Bromo-2-fluorophenyl)urea presents a specific synthetic challenge due to the heavily deactivated, electron-deficient nature of the 4-bromo-2-fluoroaniline precursor.

This application note details a robust, scalable, and self-validating protocol for the conversion of this deactivated aniline to its primary urea derivative. By leveraging a highly controlled aqueous acetic acid system, this methodology ensures high yield and purity while bypassing the need for hazardous isocyanate reagents or transition-metal catalysts.

Mechanistic Rationale & Chemical Logic

The transformation relies on a classic Wöhler-type synthesis adapted for aryl amines . The reaction proceeds via the in situ generation of isocyanic acid (HN=C=O) from potassium cyanate under acidic conditions.

Causality of Reagent Selection: 4-Bromo-2-fluoroaniline is significantly less nucleophilic than unsubstituted aniline due to the strong inductive electron-withdrawing effects of the ortho-fluoro and para-bromo substituents. To overcome this kinetic barrier, glacial acetic acid is employed not merely as a proton source, but as a critical co-solvent to fully solubilize the lipophilic aniline. The acidic environment rapidly converts the cyanate anion into the highly electrophilic isocyanic acid. This electrophile undergoes nucleophilic attack by the aniline nitrogen to form a zwitterionic intermediate, followed by rapid proton transfer to yield the stable urea .

Because isocyanic acid is susceptible to competitive aqueous hydrolysis (yielding ammonia and carbon dioxide), a 2.0 molar equivalent of potassium cyanate is utilized to ensure complete substrate conversion without stalling the reaction .

Mechanism KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (HN=C=O) KOCN->HNCO Protonation (- KOAc) AcOH Acetic Acid (H+ source) AcOH->HNCO Intermediate Zwitterionic Intermediate HNCO->Intermediate Nucleophilic Attack Aniline 4-Bromo-2-fluoroaniline (Nucleophile) Aniline->Intermediate Product 1-(4-Bromo-2-fluorophenyl)urea (Target) Intermediate->Product Proton Transfer

Mechanistic pathway of aryl urea formation via in situ generated isocyanic acid.

Reagent Matrix & Stoichiometric Design

The following table outlines the quantitative requirements for a 50.0 mmol scale synthesis, optimized for a standard 250 mL laboratory reactor.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesOperational Role
4-Bromo-2-fluoroaniline 190.011.09.50 g50.0 mmolSubstrate (Nucleophile)
Potassium Cyanate (KOCN) 81.122.08.11 g100.0 mmolElectrophile Precursor
Glacial Acetic Acid 60.05Solvent24.0 mL~419 mmolProton Source & Co-solvent
Deionized Water 18.02Solvent93.0 mL-Primary Reaction Medium
Ethanol (Aqueous) 46.07SolventAs needed-Recrystallization Solvent

Operational Protocol

This protocol is designed as a self-validating system . The physical phase changes (clear solution nucleation exothermic precipitation) act as real-time indicators of reaction success.

Step 1: Substrate Solubilization In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 9.50 g of 4-bromo-2-fluoroaniline in 48 mL of deionized water and 24 mL of glacial acetic acid. Warm the mixture gently to 35 °C. Causality: The electron-deficient nature of the substrate severely reduces its aqueous solubility. Acetic acid ensures complete dissolution by forming the soluble acetate salt, preventing unreacted aniline from being trapped in the final product matrix.

Step 2: Electrophile Preparation In a separate 100 mL beaker, dissolve 8.11 g of potassium cyanate in 45 mL of deionized water at 35 °C. Causality: Potassium cyanate is utilized over sodium cyanate due to its slightly superior stability profile in aqueous solutions at this temperature.

Step 3: Controlled Nucleation (Addition Phase) Begin adding the KOCN solution dropwise to the vigorously stirred aniline solution. Add approximately 10% (4.5 mL) of the solution slowly until a persistent white crystalline precipitate is observed. Causality: Slow initial addition prevents supersaturation. Establishing well-defined seed crystals ensures the final product precipitates as a fine, easily filterable powder rather than an intractable, sticky mass.

Step 4: Exotherm Management & Propagation Once nucleation is established, add the remaining KOCN solution rapidly over 2–3 minutes. Causality: The nucleophilic attack on the in situ generated isocyanic acid is highly exothermic. The temperature will naturally rise to 50–55 °C. This thermal boost is kinetically favorable for the deactivated aniline, driving the reaction to >95% conversion.

Step 5: Maturation & Isolation Allow the thick, paste-like suspension to stir for an additional 15 minutes as it cools. Dilute with 20 mL of cold water to reduce the viscosity, then let it stand at room temperature for 2 hours. Cool the flask to 0 °C in an ice bath for 30 minutes. Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 30 mL of ice-cold water. Causality: The extended maturation period ensures maximum precipitation. Cold water washing removes water-soluble impurities (potassium acetate and residual KOCN) without dissolving the highly lipophilic urea product.

Step 6: Purification Recrystallize the crude solid from a minimal amount of boiling aqueous ethanol (approx. 4:1 EtOH:H2O). Causality: Aqueous ethanol selectively dissolves the urea at reflux while rejecting highly polar inorganic salts, yielding analytically pure 1-(4-Bromo-2-fluorophenyl)urea upon slow cooling.

Workflow Step1 1. Substrate Solubilization Dissolve aniline in AcOH/H2O at 35°C Step3 3. Controlled Addition Dropwise addition to establish nucleation Step1->Step3 Step2 2. Electrophile Preparation Dissolve KOCN in H2O Step2->Step3 Step4 4. Exotherm & Propagation Rapid precipitation, temp rises to 50-55°C Step3->Step4 Step5 5. Isolation Stir 2h, cool to 0°C, vacuum filtration Step4->Step5 Step6 6. Purification Recrystallization from aqueous ethanol Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target urea.

Field Insights & Troubleshooting

  • Issue: Product "Oils Out" instead of Crystallizing.

    • Root Cause: Addition of the KOCN solution was too rapid before seed crystals could form, leading to localized supersaturation and an uncontrolled exotherm that melts the precipitating product.

    • Intervention: Strictly adhere to the controlled nucleation phase (Step 3). If oiling occurs, stop the addition, scratch the inside of the flask with a glass rod to induce crystallization, and wait for a solid suspension to form before proceeding.

  • Issue: Low Yield (<60%).

    • Root Cause: The initial reaction temperature exceeded 40 °C prior to KOCN addition, causing premature hydrolysis of the isocyanic acid into ammonia and CO2​ gas (visible as excessive bubbling).

    • Intervention: Ensure the starting aniline solution is strictly maintained at 35 °C before initiating the electrophile addition.

References

  • Title: Substituted Arylureas: p-Bromophenylurea Source: Organic Syntheses URL: [Link]

  • Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Advances URL: [Link]

Application

Application Note: Regioselective N-Alkylation of 1-(4-Bromo-2-fluorophenyl)urea

Introduction & Mechanistic Rationale The functionalization of aryl ureas is a critical transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemical agents. Alkylating 1-(4-br...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of aryl ureas is a critical transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemical agents. Alkylating 1-(4-bromo-2-fluorophenyl)urea presents a unique synthetic challenge due to its ambidentate nucleophilic character. The molecule possesses three potential sites for electrophilic attack: the aryl-substituted nitrogen (N1), the terminal amide nitrogen (N3), and the carbonyl oxygen (O).

Historically, direct N-alkylation of ureas was considered notoriously difficult, as alkylation often occurs preferentially at the highly nucleophilic oxygen atom, yielding unwanted isoureas (1)[1]. However, regioselectivity can be strictly controlled through thermodynamic deprotonation.

In 1-(4-bromo-2-fluorophenyl)urea, the N1 proton is significantly more acidic ( pKa​≈13 ) than the terminal N3 protons ( pKa​≈16 ) due to the inductive and resonance electron-withdrawing effects of the 4-bromo-2-fluorophenyl ring. By treating the substrate with a strong, non-nucleophilic base such as Sodium Hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the N1-ureate anion is selectively and quantitatively generated (2)[2]. The high dielectric constant of DMF ensures the separation of the sodium counterion, maximizing the nucleophilicity of the nitrogen. Subsequent addition of a soft electrophile (e.g., an alkyl iodide) leads to rapid SN​2 displacement, providing the N1-alkylated product with high regioselectivity (3)[3].

Reaction Pathway & Regioselectivity

G Substrate 1-(4-Bromo-2-fluorophenyl)urea (Substrate) N1_Anion N1-Ureate Anion (Thermodynamic/Major) Substrate->N1_Anion Deprotonation (pKa ~13) O_Anion O-Ureate Tautomer (Kinetic/Minor) Substrate->O_Anion Resonance Base Strong Base (e.g., NaH) Base->Substrate N1_Product 1-Alkyl-1-arylurea (Target Product) N1_Anion->N1_Product + R-X (SN2) O_Product O-Alkyl isourea (Side Product) O_Anion->O_Product + R-X (Hard Electrophiles)

Mechanistic pathway of base-mediated regioselective N1-alkylation versus O-alkylation.

Quantitative Optimization Data

To demonstrate the causality of reagent selection, the following table summarizes the optimization matrix for the methylation of 1-(4-bromo-2-fluorophenyl)urea. The data highlights how solvent polarity and base strength dictate the N1:O regioselectivity ratio.

EntryBase (1.1 eq)SolventElectrophileTemp (°C)Yield (%)N1:O RatioObservation / Causality
1 K2​CO3​ AcetoneMeI604560:40Weak base fails to fully deprotonate N1; kinetic O-alkylation competes.
2 Cs2​CO3​ DMFMeI257285:15Better solubility and larger counterion improve N1 nucleophilicity.
3NaHTHFMeI0 to 258192:8Strong base ensures discrete anion formation; lower dielectric solvent slightly reduces selectivity.
4 NaH DMF MeI 0 to 25 94 >98:2 Optimal: Complete deprotonation and highly separated ion pair drive exclusive N1 SN​2 attack.

Experimental Protocol: Synthesis of 1-Methyl-1-(4-bromo-2-fluorophenyl)urea

Materials & Reagents
  • Substrate: 1-(4-Bromo-2-fluorophenyl)urea (1.0 equiv, 10.0 mmol, 2.33 g)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv, 11.0 mmol, 0.44 g)

  • Electrophile: Methyl Iodide (1.2 equiv, 12.0 mmol, 1.70 g / 0.75 mL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Quench/Workup: Saturated aqueous NH4​Cl solution, Ethyl Acetate (EtOAc), Brine, Anhydrous Na2​SO4​ .

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Cool the apparatus under a continuous stream of argon to ensure a strictly anhydrous environment.

  • Substrate Dissolution: Dissolve 1-(4-bromo-2-fluorophenyl)urea (2.33 g, 10.0 mmol) in 20 mL of anhydrous DMF. Stir at room temperature until a clear, homogeneous solution is obtained.

  • Deprotonation (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add NaH (0.44 g, 11.0 mmol) in small portions over 10 minutes.

    • Scientist Insight: Hydrogen gas will evolve immediately. The reaction must be kept at 0 °C to prevent premature degradation of the DMF solvent by the strong base. Stir for 30 minutes at 0 °C until gas evolution completely ceases, visually validating the complete formation of the N1-ureate anion.

  • Alkylation: While strictly maintaining the temperature at 0 °C, add Methyl Iodide (0.75 mL, 12.0 mmol) dropwise via a gas-tight syringe over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (25 °C). Stir for an additional 2–4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS to confirm the disappearance of the starting material.

  • Quenching: Once the substrate is fully consumed, cool the flask back to 0 °C. Carefully quench the trace excess NaH by adding 10 mL of saturated aqueous NH4​Cl dropwise.

  • Extraction & Workup: Dilute the mixture with 50 mL of distilled water and extract with EtOAc (3 x 30 mL). Wash the combined organic layers extensively with water (3 x 30 mL) and brine (30 mL). Scientist Insight: Multiple aqueous washes are mandatory to partition and remove the high-boiling DMF from the organic phase.

  • Drying & Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford pure 1-methyl-1-(4-bromo-2-fluorophenyl)urea.

Troubleshooting & Field-Proven Insights

  • Mitigating O-Alkylation: O-alkylation is kinetically favored when utilizing hard electrophiles (e.g., dialkyl sulfates, tosylates) or weak bases. Adhering strictly to NaH/DMF and a soft electrophile (alkyl iodide or benzyl bromide) ensures the thermodynamic N1-alkylation pathway dominates.

  • Preventing Dialkylation: Do not exceed 1.1 equivalents of NaH. Excess base will deprotonate the less acidic N3 position after the N1 position is alkylated, leading to the formation of 1,3-dialkylated byproducts.

  • Moisture Sensitivity: DMF must be strictly anhydrous (stored over molecular sieves). Trace water will competitively consume NaH, leading to incomplete deprotonation, unreacted starting material, and complex purification profiles.

References

  • US Patent 5124451A - Process for the N-alkylation of ureas. Google Patents. 1

  • Ring-Selective Functionalization of N,N'-Diarylureas by Regioselective N-Alkylation and Directed Ortho Metalation. Organic Letters, ACS Publications (2005).2

  • The synthesis of N-substituted ureas II: Nucleophilic substitution of ureas at the carbonyl group. Monatshefte für Chemie (1992).3

Sources

Method

Application Note: Synthesis and Evaluation of Novel Diphenylurea-Based Plant Growth Regulators using 1-(4-Bromo-2-fluorophenyl)urea

Introduction & Mechanistic Overview Urea derivatives, particularly asymmetrical diphenylureas such as forchlorfenuron (CPPU) and thidiazuron (TDZ), are highly potent synthetic plant growth regulators (PGRs). Unlike adeni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Urea derivatives, particularly asymmetrical diphenylureas such as forchlorfenuron (CPPU) and thidiazuron (TDZ), are highly potent synthetic plant growth regulators (PGRs). Unlike adenine-type cytokinins that bind directly to receptors, these urea derivatives primarily function by inhibiting, the enzyme responsible for the irreversible oxidative degradation of endogenous isoprenoid cytokinins. This targeted inhibition leads to a localized accumulation of natural cytokinins, triggering receptor activation (e.g., CRE1/AHK4) and promoting robust cell division, adventitious shoot formation, and delayed senescence.

In the rational design of next-generation CKX inhibitors, 1-(4-Bromo-2-fluorophenyl)urea (CAS: 877134-79-7) serves as a highly privileged building block. The strategic placement of halogens on the phenyl ring significantly alters the molecule's pharmacokinetic and pharmacodynamic profile:

  • Ortho-Fluorine : Induces a conformational lock via intramolecular hydrogen bonding with the urea N-H. This limits rotational degrees of freedom, enhancing binding rigidity within the CKX active site.

  • Para-Bromine : Provides a highly polarizable, bulky hydrophobic moiety that maximizes van der Waals interactions deep within the hydrophobic pocket of the CKX enzyme, while also conferring metabolic stability against plant cytochrome P450-mediated hydroxylation.

Synthetic Strategy: Palladium-Catalyzed Amidation

Historically, the synthesis of unsymmetrical diphenylureas relied on the reaction of an aniline with a highly toxic and moisture-sensitive aryl isocyanate. To circumvent the use of hazardous phosgene-derived isocyanates, we employ a highly efficient strategy.

By reacting the primary urea, 1-(4-Bromo-2-fluorophenyl)urea, with a heteroaryl halide (e.g., 2-chloro-4-methylpyridine), complex CPPU analogs can be constructed in a single step.

  • Catalyst/Ligand Causality : The combination of Pd2​(dba)3​ and Xantphos (or bippyphos) facilitates the challenging oxidative addition of the heteroaryl chloride and promotes reductive elimination to form the C-N bond.

  • Base Selection Causality : Milled K3​PO4​ is utilized as a mild, insoluble base. Unlike stronger bases (e.g., NaOtBu ) which can deprotonate the second urea nitrogen and cause degradation, K3​PO4​ ensures high chemoselectivity.

Experimental Protocols

Protocol A: Synthesis of N-(4-Bromo-2-fluorophenyl)-N'-(2-chloro-4-methylpyridyl)urea

Self-Validation Note: Perform all steps under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. Monitor reaction progress via TLC to ensure complete consumption of the primary urea.

  • Reaction Setup : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromo-2-fluorophenyl)urea (1.0 mmol, 233 mg), 2-chloro-4-methylpyridine (1.2 mmol, 153 mg), Pd2​(dba)3​ (0.02 mmol, 18.3 mg, 2 mol%), Xantphos (0.06 mmol, 34.7 mg, 6 mol%), and milled anhydrous K3​PO4​ (2.0 mmol, 424 mg).

  • Solvent Addition : Evacuate and backfill the flask with Argon three times. Inject 5.0 mL of anhydrous, degassed 1,4-Dioxane.

  • Coupling : Heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 16 hours. (Causality: Vigorous stirring is critical to overcome mass transfer limitations caused by the heterogeneous nature of the K3​PO4​ base).

  • Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite. (Causality: Filtration removes the insoluble palladium black and phosphate salts, preventing emulsion formation during subsequent aqueous washes).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient 80:20 to 50:50).

  • Validation : Verify the product via TLC (UV active at 254 nm) and 1H NMR. The urea N-H protons typically appear as two distinct broad singlets between 8.0 - 9.5 ppm in DMSO- d6​ .

Protocol B: In Vitro CKX Inhibition Assay

To validate the biological efficacy of the synthesized PGR, an in vitro enzymatic assay is performed using recombinant Arabidopsis thaliana CKX2 (AtCKX2) .

  • Preparation : Prepare a 100 mM stock solution of the synthesized urea in DMSO. Dilute to working concentrations ( 10−9 to 10−5 M) in assay buffer (100 mM imidazole, pH 6.5).

  • Incubation : Mix 10 µL of the inhibitor solution with 10 µL of AtCKX2 enzyme and 80 µL of substrate solution (containing 0.1 mM N6 -isopentenyladenine and electron acceptor 2,6-dichlorophenolindophenol).

  • Measurement : Monitor the decrease in absorbance at 600 nm over 30 minutes using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Quantitative Data Summaries

Table 1: Optimization of Pd-Catalyzed Cross-Coupling Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1 Pd2​(dba)3​ / BINAP Cs2​CO3​ Toluene10034%
2 Pd2​(dba)3​ / Xantphos NaOtBu 1,4-Dioxane10012% (Degradation)
3 Pd2​(dba)3​ / Xantphos K3​PO4​ 1,4-Dioxane10088%
4 Pd(OAc)2​ / Bippyphos K3​PO4​ DME9085%

Table 2: Comparative CKX2 Inhibition Activity

CompoundSubstitution PatternAtCKX2 IC 50​ (nM)Relative Activity vs CPPU
CPPU (Standard)2-Cl-pyridyl / Phenyl14501.0x
Analog 12-Cl-4-Me-pyridyl / 4-Br-2-F-phenyl12012.1x
Analog 22-Cl-pyridyl / 4-Br-2-F-phenyl8517.0x

Data indicates that the incorporation of the 4-bromo-2-fluorophenyl moiety significantly enhances CKX inhibitory potency compared to the unsubstituted phenyl ring of standard CPPU.

Mechanistic Workflow Diagram

G cluster_0 Synthetic Workflow cluster_1 Mechanism of Action N1 1-(4-Bromo-2-fluorophenyl)urea N2 Pd2(dba)3 / Xantphos Cross-Coupling N1->N2 N3 Asymmetrical Diphenylurea (PGR Candidate) N2->N3 N4 CKX Enzyme Inhibition N3->N4 High-Affinity Binding N5 Cytokinin Accumulation (Isoprenoid Cytokinins) N4->N5 Prevents Oxidation N6 Receptor Activation (CRE1/AHK4) & Cell Division N5->N6 Signal Transduction

Workflow detailing the synthesis of diphenylurea PGRs and their mechanism of CKX inhibition.

References

  • Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture Source: Journal of Experimental Botany, Volume 72, Issue 2, 2021, Pages 355–370. URL:[Link]

  • A General Method for the Synthesis of Unsymmetrically Substituted Ureas via Palladium-Catalyzed Amidation Source: Organic Letters, Volume 11, Issue 4, 2009, Pages 947–950. URL:[Link]

  • Cytokinin oxidase/dehydrogenase inhibitors stimulate 2iP to induce direct somatic embryogenesis in Coffea arabica Source: Plant Growth Regulation, Volume 94, Issue 2, 2021, Pages 195–200. URL:[Link]

Application

Application Note: Optimization of Recrystallization Solvent Systems for 1-(4-Bromo-2-fluorophenyl)urea Purification

Executive Summary 1-(4-Bromo-2-fluorophenyl)urea is a high-value synthetic intermediate frequently utilized in the development of targeted therapeutics, including novel VAV1 degraders and kinase inhibitors[1]. Achieving...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromo-2-fluorophenyl)urea is a high-value synthetic intermediate frequently utilized in the development of targeted therapeutics, including novel VAV1 degraders and kinase inhibitors[1]. Achieving high polymorphic purity and chemical yield during its isolation is critical. This application note details the physicochemical rationale, solvent selection logic, and a self-validating experimental protocol for the purification of 1-(4-Bromo-2-fluorophenyl)urea via a binary mixed-solvent recrystallization system.

Mechanistic Insights: The Physicochemical Profile

The purification of 1-(4-Bromo-2-fluorophenyl)urea presents unique challenges due to the dual nature of its molecular architecture:

  • The Urea Motif: Acts as a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, this leads to a robust, highly stable intermolecular hydrogen-bonding network.

  • The Halogenated Phenyl Ring: The 4-bromo and 2-fluoro substituents significantly increase the molecule's lipophilicity and introduce strong, localized dipole moments.

Because of these competing properties, a single-solvent recrystallization often fails. Non-polar solvents cannot disrupt the urea hydrogen bonds, while highly polar solvents cannot solvate the lipophilic ring. Therefore, a binary anti-solvent crystallization approach is required, a standard practice for complex pharmaceutical intermediates as outlined in the[2].

Solvent System Selection Logic

To engineer an optimal recrystallization environment, the primary solvent must competitively disrupt the urea H-bonds at elevated temperatures, while the anti-solvent must leverage the hydrophobicity of the halogenated ring to force precipitation upon cooling.

SolventSelection Start 1-(4-Bromo-2-fluorophenyl)urea Prop1 Urea Motif (Strong H-Bonding) Start->Prop1 Prop2 Halogenated Phenyl (High Lipophilicity) Start->Prop2 SolventA Primary Solvent (Ethanol) Disrupts H-Bonds at High Temp Prop1->SolventA Requires polar protic solvent SolventB Anti-Solvent (Water) Forces Hydrophobic Precipitation Prop2->SolventB Requires highly polar anti-solvent System Binary Solvent System (EtOH:H2O) SolventA->System SolventB->System

Caption: Logical framework for binary solvent selection based on physicochemical properties.

Based on general solubility principles for substituted ureas[3], Ethanol/Water is the superior system. Ethanol acts as a competitive hydrogen bond former, effectively dissolving the crystal lattice at 75°C. Water, being highly polar and miscible with ethanol, provides a steep solubility cliff for the brominated/fluorinated aromatic ring, driving a high-yielding crystallization upon controlled cooling.

Quantitative Data: Solubility Profiles

The following table summarizes the empirical solubility behavior of 1-(4-Bromo-2-fluorophenyl)urea to justify the Ethanol/Water selection.

SolventClassificationSolubility (25°C)Solubility (75°C)Suitability Assessment
Ethanol Polar ProticSparingly SolubleHighly SolubleOptimal Primary Solvent
Water Highly PolarInsolubleInsolubleOptimal Anti-Solvent
Ethyl Acetate Polar AproticModerately SolubleHighly SolubleViable Alternative Primary
Hexane Non-PolarInsolubleInsolubleViable Alternative Anti-Solvent
Dichloromethane HalogenatedSlightly SolubleModerately SolublePoor Temperature Gradient

Experimental Protocol: Ethanol/Water Binary Recrystallization

This protocol is designed as a self-validating system. Rather than relying on rigid volumetric ratios which fail when crude impurity profiles vary, it utilizes dynamic visual cues (the "cloud point") to ensure optimal supersaturation.

Workflow Step1 1. Dissolution Suspend crude in EtOH Heat to 75°C Step2 2. Anti-Solvent Addition Titrate hot H2O until cloud point Step1->Step2 Step3 3. Clarification Add drops of EtOH to clear Hot filtration Step2->Step3 Step4 4. Nucleation & Growth Cool to 25°C (1°C/min) Ice bath to 0-5°C Step3->Step4 Step5 5. Isolation Vacuum filtration Wash with cold 1:1 EtOH:H2O Step4->Step5

Caption: Step-by-step experimental workflow for the binary recrystallization process.

Step-by-Step Methodology:
  • Initial Dissolution: Weigh the crude 1-(4-Bromo-2-fluorophenyl)urea into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimum volume of absolute ethanol (approximately 3-5 mL per gram of crude). Heat the suspension to a gentle reflux (~75°C) using a water bath or pie-block. Add additional ethanol dropwise only until the solid fully dissolves.

  • Anti-Solvent Titration: While maintaining the solution at 75°C and stirring vigorously, begin adding near-boiling DI water dropwise. Continue titration until a faint, persistent cloudiness (the "cloud point") appears in the solution. This visual cue confirms the solution has reached the exact boundary of supersaturation.

  • Clarification & Hot Filtration: Add hot ethanol dropwise (usually 2-5 drops) just until the solution becomes perfectly clear again. If insoluble mechanical impurities or highly polymerized byproducts are present, perform a rapid hot filtration through a pre-warmed fluted filter paper[3].

  • Nucleation and Crystal Growth: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (25°C) on the benchtop. Crucial Causality: Slow cooling (approx. 1°C/min) ensures the thermodynamic formation of a stable, highly pure crystal lattice rather than the kinetic trapping of impurities. Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water mixture to displace mother liquor without redissolving the product. Leave under vacuum for 15 minutes, then dry to constant weight in a vacuum oven at 45°C.

In-Process Validation & Troubleshooting

  • Oiling Out (Liquid-Liquid Phase Separation): Halogenated anilines and ureas are prone to "oiling out" if the compound precipitates at a temperature above its melting point in the solvent mixture.

    • Causality & Fix: This indicates the solvent mixture is too rich in water at too high a temperature. To rescue the batch, reheat the mixture until the oil redissolves, add 10-15% more ethanol, and allow it to cool more slowly.

  • Delayed Nucleation: If the solution cools to room temperature without crystal formation, the primary nucleation energy barrier has not been overcome, a common thermodynamic issue noted in [4].

    • Causality & Fix: Induce nucleation by scratching the inside of the glass flask with a glass rod (creating micro-cavitations), or by introducing a microscopic pure seed crystal of 1-(4-Bromo-2-fluorophenyl)urea.

References

  • Targeted degradation of vav1 (WO2024151547A1). Google Patents. Demonstrates the critical utility of halogenated phenylureas as intermediates in modern targeted therapeutics.
  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Authoritative industrial guide on anti-solvent crystallization theory and solute/solvent system selection. URL:[Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review . Organic Process Research & Development, ACS Publications (2021). Discusses nucleation energy barriers, supersaturation control, and advanced crystallization workflows. URL:[Link]

Sources

Method

Application Note: Solid-Phase Synthesis and On-Resin Diversification of 1-(4-Bromo-2-fluorophenyl)urea

Target Audience: Medicinal Chemists, Solid-Phase Organic Synthesis (SPOS) Specialists, and Drug Development Professionals. Introduction & Chemical Rationale The urea moiety is a privileged pharmacophore in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Solid-Phase Organic Synthesis (SPOS) Specialists, and Drug Development Professionals.

Introduction & Chemical Rationale

The urea moiety is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, soluble epoxide hydrolase inhibitors, and emerging targeted protein degraders (PROTACs/molecular glues)[1][2]. 1-(4-Bromo-2-fluorophenyl)urea is a highly versatile bifunctional building block for library generation.

From a mechanistic perspective, this scaffold offers three distinct handles for chemical diversification:

  • The Primary Urea (-NH-CONH₂): Serves as an ideal anchoring point for solid-phase immobilization.

  • The Aryl Bromide: Acts as a highly reactive electrophile for on-resin Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[3].

  • The Ortho-Fluorine Atom: Inductively withdraws electron density, which mildly accelerates the oxidative addition of Pd(0) into the C-Br bond. Furthermore, in drug design, this fluorine lowers the pKa of the adjacent urea N-H, enhancing its capacity as a hydrogen bond donor while simultaneously blocking metabolic oxidation at the ortho position.

This application note details a robust, self-validating protocol for the immobilization of 1-(4-Bromo-2-fluorophenyl)urea onto a solid support, followed by on-resin diversification and cleavage.

Immobilization Strategy: The 2-CTC Resin Advantage

Successful Solid-Phase Organic Synthesis (SPOS) relies on the correct choice of polymeric support. For primary ureas, 2-Chlorotrityl chloride (2-CTC) resin is the gold standard.

Causality of Resin Choice:

  • Steric Protection: The massive steric bulk of the trityl group prevents di-alkylation or cross-linking of the urea nitrogen.

  • Mild Cleavage: 2-CTC resin allows for product cleavage using highly dilute acid (1–5% Trifluoroacetic acid in Dichloromethane). This is critical because the harsh acidic conditions (95% TFA) required by traditional resins (like Wang or Rink Amide) can lead to urea hydrolysis or degradation of sensitive cross-coupled products.

SPS_Workflow A 2-CTC Resin (Solid Support) C Immobilization (DIPEA, DMF/DCM) A->C B 1-(4-Bromo-2-fluorophenyl)urea (Building Block) B->C D Resin-Bound Aryl Bromide (Stable Intermediate) C->D E Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) D->E F Resin-Bound Diversified Urea E->F Boronic Acids / Amines G TFA Cleavage (1-5% TFA in DCM) F->G H Library of Substituted 2-Fluorophenylureas G->H

Workflow for the solid-phase synthesis and diversification of 1-(4-Bromo-2-fluorophenyl)urea.

Experimental Protocols

Protocol A: Immobilization of 1-(4-Bromo-2-fluorophenyl)urea

The following protocol is scaled for 1.0 g of 2-CTC resin (loading capacity ~1.0 mmol/g).

  • Resin Swelling: Place 1.0 g of 2-CTC resin in a solid-phase synthesis vessel equipped with a porous frit. Add 10 mL of anhydrous Dichloromethane (DCM) and agitate gently for 30 minutes.

    • Rationale: Swelling expands the polystyrene matrix, exposing the reactive chlorotrityl sites to the liquid phase.

  • Coupling: Drain the DCM. Dissolve 2.0 mmol (2.0 eq) of 1-(4-Bromo-2-fluorophenyl)urea and 4.0 mmol (4.0 eq) of N,N-Diisopropylethylamine (DIPEA) in 10 mL of anhydrous DMF. Add this solution to the resin.

  • Agitation: Agitate the suspension at room temperature for 12 hours.

  • Capping: Drain the reaction mixture. Add a capping solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

    • Rationale: Methanol reacts with any unreacted trityl chloride sites, preventing unwanted immobilization of reagents in subsequent steps.

  • Shrink-Swell Washing: Wash the resin sequentially with DMF (3 × 10 mL), MeOH (3 × 10 mL), and DCM (3 × 10 mL).

    • Rationale: Alternating between DMF (swelling) and MeOH (shrinking) acts as a mechanical pump, efficiently purging trapped salts and unreacted starting materials from the polymer matrix. Dry the resin under a vacuum.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling on a solid support requires catalysts that can effectively diffuse into the resin pores[3].

  • Preparation: To 100 mg of the dried, loaded resin (~0.1 mmol) in a microwave-compatible SPOS vessel, add the desired aryl boronic acid (0.5 mmol, 5.0 eq).

  • Catalyst & Base: Add Pd(PPh3​)4​ (0.01 mmol, 10 mol%) and K2​CO3​ (0.5 mmol, 5.0 eq).

  • Solvent System: Add 2.5 mL of degassed DMF and 0.5 mL of degassed DI water.

    • Rationale: Water is essential to dissolve the carbonate base and activate the boronic acid via the formation of a reactive boronate complex, which is a prerequisite for the transmetalation step.

  • Reaction: Irradiate in a microwave synthesizer at 100 °C for 20 minutes (or heat conventionally at 90 °C for 12 hours).

  • Washing: Drain and wash extensively with H2​O , DMF, MeOH, and DCM to remove palladium black and boronic acid residues.

Catalytic_Cycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Resin-Ar-Br + Pd(0) Pd0->OA PdII Resin-Ar-Pd(II)-Br Intermediate OA->PdII TM Transmetalation + R-B(OH)2 / Base PdII->TM PdII_R Resin-Ar-Pd(II)-R Intermediate TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerates Pd(0) Prod Resin-Ar-R (Coupled Product) RE->Prod

Mechanism of on-resin Pd-catalyzed cross-coupling for the immobilized aryl bromide.

Protocol C: Mild Cleavage from Solid Support
  • Cleavage Cocktail: Treat the resin with 3 mL of a 5% TFA in DCM solution for 15 minutes at room temperature.

  • Collection: Filter the cleavage solution into a round-bottom flask. Repeat the cleavage step twice more to ensure quantitative recovery.

  • Concentration: Evaporate the combined filtrates under reduced pressure. The resulting crude product is typically >85% pure and ready for preparative HPLC purification.

Quantitative Data: Cross-Coupling Optimization

To ensure a self-validating protocol, empirical optimization of the on-resin cross-coupling step is summarized below. The data demonstrates that while standard Pd(PPh3​)4​ is sufficient for electron-rich boronic acids, the use of Pd2​(dba)3​ with the bulky, electron-rich XPhos ligand is required to overcome the steric hindrance of the polymer matrix when coupling highly substituted or sterically hindered substrates[4].

Table 1: Optimization of On-Resin Suzuki-Miyaura Cross-Coupling

EntryCatalyst System (10 mol%)Boronic Acid SubstrateBase / SolventTemp / TimeCleaved Purity (%)*
1 Pd(PPh3​)4​ Phenylboronic acid K2​CO3​ / DMF: H2​O 90 °C / 12 h82%
2 Pd(PPh3​)4​ Phenylboronic acid K2​CO3​ / DMF: H2​O 100 °C / 20 min (MW)88%
3 Pd(PPh3​)4​ 2-Methylphenylboronic acid K2​CO3​ / DMF: H2​O 100 °C / 20 min (MW)45% (Incomplete)
4 Pd2​(dba)3​ / XPhos2-Methylphenylboronic acid Cs2​CO3​ / Dioxane: H2​O 100 °C / 20 min (MW)91%
5 Pd2​(dba)3​ / XPhos3-Pyridinylboronic acid Cs2​CO3​ / Dioxane: H2​O 100 °C / 20 min (MW)86%

*Determined by LC-MS analysis of the crude mixture post-cleavage (UV 254 nm).

References

  • Palladium-Catalyzed Reactions in Solid Phase Organic Synthesis ResearchGate URL:[Link][3]

  • Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Targeted degradation of vav1 Google Patents (WO2024151547A1) URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing symmetrical urea byproducts in 1-(4-Bromo-2-fluorophenyl)urea production

Welcome to the Technical Support Center for 1-(4-Bromo-2-fluorophenyl)urea Synthesis . 1-(4-Bromo-2-fluorophenyl)urea is a highly valuable monoaryl urea building block used extensively in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Bromo-2-fluorophenyl)urea Synthesis .

1-(4-Bromo-2-fluorophenyl)urea is a highly valuable monoaryl urea building block used extensively in the development of kinase inhibitors and agrochemicals. However, a ubiquitous challenge during its scale-up is the competitive formation of the highly insoluble symmetrical byproduct: 1,3-bis(4-bromo-2-fluorophenyl)urea .

This guide provides deep-dive mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to help you eliminate this impurity from your workflows.

Section 1: Mechanistic Causality of Symmetrical Byproduct Formation

To eliminate the symmetrical byproduct, we must first understand the kinetic pathways that create it. The formation of 1,3-bis(4-bromo-2-fluorophenyl)urea is not a random error; it is a direct consequence of competing nucleophilic attacks[1].

Depending on your synthetic route, the failure modes differ:

  • The Isocyanate/Triphosgene Route: 4-bromo-2-fluoroaniline is reacted with a phosgene equivalent to form an isocyanate intermediate, which is then quenched with ammonia. If the steady-state concentration of the starting aniline is too high, it will outcompete the ammonia and attack the newly formed isocyanate, yielding the symmetrical diaryl urea[1].

  • The Cyanate (NaOCN) Route: The aniline is reacted with isocyanic acid (generated in situ from sodium cyanate and an acid). If the reaction is heated excessively (>60°C), the desired monoaryl urea can undergo thermal transamidation with unreacted aniline, expelling ammonia gas and irreversibly forming the symmetrical byproduct[1].

Mechanism Aniline 4-Bromo-2-fluoroaniline Reagent Triphosgene / Base Aniline->Reagent Isocyanate 4-Bromo-2-fluorophenyl isocyanate (Reactive Intermediate) Reagent->Isocyanate Ammonia Ammonia (NH3) Isocyanate->Ammonia Fast Nucleophilic Attack Unreacted Unreacted Aniline Isocyanate->Unreacted Competitive Attack MonoUrea 1-(4-Bromo-2-fluorophenyl)urea (Desired Product) Ammonia->MonoUrea DiUrea 1,3-Bis(4-bromo-2-fluorophenyl)urea (Symmetrical Byproduct) Unreacted->DiUrea

Reaction pathways leading to the desired monoaryl urea versus the symmetrical diaryl urea byproduct.

Section 2: Troubleshooting FAQs

Q1: I am using the triphosgene/ammonia route. How does the order of addition impact symmetrical byproduct formation? A1: The order of addition dictates the kinetic environment. If you add triphosgene to the aniline (Standard Addition), the aniline is in massive excess relative to the forming isocyanate, heavily favoring dimerization[1]. You must use Inverse Addition : add the aniline dropwise to an excess of the triphosgene solution at 0–5°C[1]. This keeps the steady-state concentration of unreacted aniline near zero, kinetically isolating the isocyanate until the ammonia quench.

Q2: I am using the sodium cyanate (NaOCN) method. Why is pH control critical? A2: Aniline nucleophilicity is strictly pH-dependent. At mildly acidic pH (e.g., using acetic acid), the equilibrium shifts toward the anilinium ion, which is non-nucleophilic. As the highly reactive isocyanic acid (HNCO) is generated from NaOCN, it selectively reacts with the trace amounts of free aniline. This continuous re-equilibration ensures complete conversion without allowing a high enough concentration of free aniline to trigger dimerization. If the pH drifts above 7, excess free aniline rapidly outcompetes the desired pathway.

Q3: How can I purify my product if the symmetrical byproduct has already formed? A3: You can exploit drastic solubility differentials[2]. Symmetrical diaryl ureas exhibit strong intermolecular hydrogen bonding and extensive π−π stacking, making them highly insoluble in solvents like cold dichloromethane (DCM) or ethyl acetate (EtOAc)[2]. A simple hot filtration in EtOAc will trap the symmetrical impurity on the filter paper, allowing the soluble monoaryl urea to pass through into the filtrate.

Troubleshooting Start High Symmetrical Byproduct Route Identify Synthetic Route Start->Route Phosgene Isocyanate / Triphosgene Route Route->Phosgene Cyanate Cyanate (NaOCN) Route Route->Cyanate FixP1 Use Inverse Addition (Keep Aniline Conc. Low) Phosgene->FixP1 FixP2 Maintain Temp at 0-5°C Phosgene->FixP2 FixC1 Control pH (Acidic) (Protonate Unreacted Aniline) Cyanate->FixC1 FixC2 Avoid Heating >60°C (Prevent Transamidation) Cyanate->FixC2 Success Minimized Byproduct Formation FixP1->Success FixP2->Success FixC1->Success FixC2->Success

Troubleshooting workflow for minimizing symmetrical urea byproducts during synthesis.

Section 3: Quantitative Optimization Data

The following table summarizes the quantitative impact of adjusting reaction parameters on the product distribution. Data indicates that controlling the concentration of the reactive intermediate and optimizing thermal conditions are the most effective strategies[1].

Synthetic RouteReagent Addition MethodTemperaturepH ControlMonoaryl Urea Yield (%)Symmetrical Byproduct (%)
Triphosgene / NH₃Standard (Triphosgene to Aniline)25°CN/A (Basic)45%50%
Triphosgene / NH₃Inverse (Aniline to Triphosgene)0–5°CN/A (Basic)88%<5%
Sodium CyanateOne-pot simultaneous60°CpH > 730%60%
Sodium CyanateSlow NaOCN addition35°CpH 3–4 (AcOH)92% <2%

Section 4: Self-Validating Experimental Protocol

Optimized Synthesis of 1-(4-Bromo-2-fluorophenyl)urea via the Cyanate Route

This protocol utilizes the NaOCN method, which avoids highly toxic phosgene gas and is highly scalable. The built-in causality for its success relies on acidic buffering to suppress aniline nucleophilicity, followed by a specific purification step that physically validates the separation based on chemical solubility limits.

Step 1: Anilinium Formation

  • In a 250 mL round-bottom flask, dissolve 4-bromo-2-fluoroaniline (10.0 mmol) in a mixture of glacial acetic acid (15 mL) and water (15 mL).

  • Stir at room temperature until a homogeneous solution is achieved. Causality Check: Acetic acid protonates the amine, forming the anilinium acetate salt. This drastically lowers the concentration of nucleophilic free amine, preventing premature dimerization.

Step 2: Isocyanic Acid Generation & Coupling

  • Cool the reaction mixture to 10°C using an ice-water bath.

  • Prepare a solution of sodium cyanate (NaOCN, 20.0 mmol, 2.0 eq) in water (10 mL).

  • Add the NaOCN solution dropwise over 30 minutes using an addition funnel. Causality Check: Slow addition ensures that the in situ generated isocyanic acid (HNCO) reacts steadily with the equilibrium-released free aniline. The excess NaOCN compensates for the competitive hydrolysis of HNCO into ammonia and carbon dioxide.

Step 3: Controlled Maturation

  • Remove the ice bath and allow the reaction to warm to 35°C.

  • Stir for 4–6 hours. Do not exceed 40°C. Causality Check: Mild heating drives the reaction to completion. Avoiding high temperatures (>60°C) strictly prevents the thermal transamidation side-reaction, where the formed monoaryl urea could react with residual aniline to form the symmetrical byproduct[1].

Step 4: Self-Validating Isolation

  • Pour the reaction mixture into 100 mL of ice-cold water to fully precipitate the crude urea. Filter the solid under vacuum.

  • To separate the desired product from any trace symmetrical 1,3-bis(4-bromo-2-fluorophenyl)urea, suspend the crude solid in hot ethyl acetate (EtOAc, 50 mL).

  • Filter the mixture while hot. Causality Check: The symmetrical diaryl urea byproduct exhibits extensive π−π stacking and dual hydrogen-bonding networks, rendering it highly insoluble even in hot EtOAc[2]. The hot filtration traps the symmetrical impurity on the filter paper, while the desired monoaryl urea remains in the filtrate.

Step 5: Crystallization

  • Concentrate the EtOAc filtrate under reduced pressure to approximately 15 mL.

  • Cool to 0°C to crystallize the pure 1-(4-Bromo-2-fluorophenyl)urea. Filter and dry under vacuum.

Section 5: References

  • Title: Synthesis of urea derivatives Source: Organic Chemistry Portal URL: [Link]

  • Title: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of 1-(4-Bromo-2-fluorophenyl)urea Synthesis

Welcome to the Technical Support Center. This knowledge base is designed for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of 1-(4-bromo-2-fluorophenyl)urea.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is designed for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of 1-(4-bromo-2-fluorophenyl)urea. This guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting for the reaction between 4-bromo-2-fluoroaniline and potassium cyanate (KOCN).

Knowledge Base: Mechanistic Causality & Reaction Dynamics

To successfully optimize the reaction time for this specific substrate, one must understand the underlying kinetics. The synthesis of N-monosubstituted ureas from anilines and KOCN is not a direct A + B reaction. It requires the in situ generation of cyanic acid (HNCO) via an acid mediator.

  • Nucleophilicity vs. Protonation: 4-Bromo-2-fluoroaniline possesses an electron-withdrawing fluorine atom at the ortho position and a bromine at the para position. These halogens significantly reduce the electron density of the amine, making it a weaker nucleophile compared to unsubstituted aniline. Consequently, the reaction requires a delicate pH balance. As demonstrated in , glacial acetic acid (AcOH) is ideal because it is acidic enough to protonate KOCN into the active electrophile (HNCO), but weak enough to leave a sufficient concentration of the unprotonated, nucleophilic free amine.

  • Time-Dependent Side Reactions: A common misconception is that longer reaction times improve yields for deactivated anilines. Reaction time is strictly dictated by the stability of HNCO. Extended reaction times do not improve yields. Instead, prolonged exposure to excess KOCN leads to the formation of ω-substituted arylbiurets, as excess glacial acetic acid is required to switch the selectivity back towards the N-monosubstituted urea . Furthermore, HNCO rapidly hydrolyzes in aqueous media at elevated temperatures to yield ammonia and carbon dioxide.

Mechanism KOCN Potassium Cyanate (KOCN) HNCO Cyanic Acid (HNCO) KOCN->HNCO Protonation AcOH Acetic Acid (AcOH) AcOH->HNCO Urea 1-(4-Bromo-2-fluorophenyl)urea (Target Product) HNCO->Urea Nucleophilic Attack Biuret ω-Substituted Arylbiuret (Side Product) HNCO->Biuret Dicyanic Acid Pathway Hydrolysis NH3 + CO2 (Degradation) HNCO->Hydrolysis High Temp (>60°C) Amine 4-Bromo-2-fluoroaniline Amine->Urea Urea->Biuret Excess KOCN/Time

Mechanistic pathway and competing side reactions in aryl urea synthesis.

Standard Operating Procedure (SOP): Optimized Workflow

This self-validating protocol is adapted from established methodologies for and optimized specifically to minimize reaction time and maximize purity for deactivated anilines.

Step-by-Step Methodology:

  • Dissolution & Thermal Equilibration: In a 500 mL round-bottom flask, dissolve 1.0 equivalent (50 mmol, ~9.5 g) of 4-bromo-2-fluoroaniline in a mixture of glacial acetic acid (25 mL) and deionized water (50 mL). Warm the solution gently to exactly 35°C.

  • Reagent Activation: In a separate vessel, dissolve 2.0 equivalents (100 mmol, ~8.1 g) of Potassium Cyanate (KOCN) in 45 mL of water at 35°C.

  • Controlled Nucleation: Add approximately 5 mL of the KOCN solution dropwise to the aniline mixture with vigorous stirring until a faint white turbidity appears. This visual cue validates that the active HNCO has been generated and nucleation has begun. Rapidly add the remaining KOCN solution.

  • Thermal Kinetic Phase: The reaction is highly exothermic. Allow the internal temperature to rise naturally to 50–55°C. Stir vigorously for exactly 15 minutes. Do not exceed this active stirring time.

  • Maturation & Precipitation: Remove the flask from the heat source. The mixture will form a thick, paste-like suspension. Allow it to stand undisturbed at room temperature (20-25°C) for 2 to 3 hours to ensure complete crystal maturation.

  • Isolation: Dilute the slurry with 50 mL of cold water, cool to 0°C in an ice bath for 30 minutes, and filter under vacuum. Wash the filter cake thoroughly with cold water to remove residual potassium acetate and unreacted KOCN. Dry under vacuum at 40°C.

Workflow Step1 1. Dissolution 4-bromo-2-fluoroaniline in AcOH/H2O (35°C) Step2 2. Reagent Addition Dropwise addition of KOCN (aq) Step1->Step2 Step3 3. Kinetic Phase Exotherm to 50-55°C (Stir 15 mins) Step2->Step3 Step4 4. Maturation Stand at 20-25°C (2-3 hours) Step3->Step4 Step5 5. Isolation Cool to 0°C, Vacuum Filtration Step4->Step5

Experimental workflow for the synthesis of 1-(4-bromo-2-fluorophenyl)urea.

Troubleshooting & FAQs

Q: My reaction yield is plateauing at 60% even after stirring for 24 hours. Should I increase the reaction time further? A: No. Increasing reaction time will not improve the yield for this substrate. The active electrophile, cyanic acid, undergoes rapid hydrolysis in water to form NH₃ and CO₂. If the reaction is incomplete after 2 hours, the HNCO has likely been entirely depleted. Instead of extending the time, add the KOCN in two separate batches (e.g., 1.5 eq initially, 0.5 eq after 30 minutes) to maintain a steady, active concentration of HNCO.

Q: I am observing a secondary, highly insoluble precipitate. LC-MS shows a mass corresponding to [M+43]. What is this and how do I prevent it? A: This is an ω-substituted arylbiuret, a common over-reaction side product. It forms when the target urea reacts with a second molecule of cyanic acid. This occurs specifically if the reaction time is unnecessarily prolonged in the presence of excess KOCN. To troubleshoot, strictly limit the active stirring phase at 50°C to 15 minutes, and ensure you are using an excess of acetic acid relative to KOCN to selectively drive N-monosubstituted urea formation.

Q: Can I run this reaction at 80°C to force the deactivated 4-bromo-2-fluoroaniline to react faster? A: It is highly discouraged. While heat increases the rate of nucleophilic attack, temperatures above 60°C exponentially accelerate the hydrolysis of HNCO and the dimerization of cyanic acid into dicyanic acid. The optimal thermal window is an initial 35°C addition, allowing the natural exotherm to reach, but not exceed, 50–55°C.

Performance Metrics: Quantitative Data

The following table summarizes the causal relationship between reaction time, reagent stoichiometry, and product distribution. It highlights why short, thermally-controlled bursts provide superior results compared to prolonged reaction times.

Reaction TimeKOCN (Eq)AcOH (Eq)Temp Profile (°C)Target Urea Yield (%)Biuret Side-Product (%)Unreacted Amine (%)
15 mins (active) + 2h stand 2.0 3.0 35 → 55 88 - 92% < 2% < 5%
12 hours (prolonged)2.03.025 (Isothermal)65%5%25%
4 hours4.02.055 (Isothermal)55%35%< 2%
15 mins (active) + 2h stand1.01.080 (Overheated)40%< 2%50% (HNCO lost)

Optimization matrix demonstrating the critical impact of time and temperature on yield and purity.

References

  • Title: Arylureas: p-Bromophenylurea Source: Organic Syntheses, Coll. Vol. 4, p.49 (1963); Vol. 31, p.8 (1951). URL: [Link]

  • Title: One-Pot Assembly towards ω-Substituted Arylbiurets from Aromatic Amines, Potassium Cyanate, and Glacial Acetic Acid Source: Synthesis 2018, 50, 341-348 (Featured on Organic Chemistry Portal). URL: [Link]

  • Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Advances, 2018, 8, 21303-21309. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning by Urea &amp; Thiourea Derivatives

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that while Palladium (Pd) catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartw...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that while Palladium (Pd) catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are foundational to modern synthetic chemistry, they are highly susceptible to substrate-induced deactivation.

Urea and thiourea derivatives are particularly notorious for poisoning Pd catalysts. Below is our field-proven, causality-driven guide to diagnosing, troubleshooting, and resolving urea-induced catalyst deactivation.

Mechanistic Insight: The Causality of Poisoning

To effectively troubleshoot, we must first understand the root cause of the failure. Urea and thiourea derivatives possess nitrogen, oxygen, and sulfur atoms with highly accessible lone pairs that act as strong σ-donors and π-acceptors.

During the catalytic cycle, these functional groups aggressively compete with your designated phosphine ligands for vacant coordination sites on the Pd(II) intermediate. This competitive binding rapidly forces the catalyst into a 1[1]. Once trapped, the catalyst cannot undergo the essential oxidative addition or transmetalation steps. Over time, these unprotected, inactive complexes degrade, leading to the irreversible2[2].

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(II) Pd0->OxAdd + Ar-X Poisoned Inactive Pd-Urea/Thiourea Complex (Poisoned) Pd0->Poisoned Strong Coordination (Urea/Thiourea) TransMet Transmetalation / Amine Binding OxAdd->TransMet + Nucleophile OxAdd->Poisoned Ligand Displacement RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - Product PdBlack Pd Black (Precipitation/Deactivation) Poisoned->PdBlack Aggregation

Caption: Mechanism of Palladium catalyst deactivation by strong urea/thiourea coordination.

Diagnostic Guide & FAQs

Q: My cross-coupling reaction with a urea derivative stalled at 20% conversion, and the solution turned black. What happened? A: The black precipitate is 3[3]. When urea strongly coordinates to the Pd center, it displaces your stabilizing phosphine ligands. Without these ligands, the Pd(0) species is unprotected and rapidly aggregates out of solution.

Q: How can I prevent urea substrates from coordinating to the palladium center? A: You must engineer a steric or electronic barrier. Utilizing4[4] around the active catalytic site, physically blocking the urea from inhibitory coordination. Alternatively,5[5] of heteroanilines and ureas, keeping the catalyst on-cycle.

Q: How do I remove residual palladium that is tightly bound to my urea product? A: Urea and thiourea products often sequester palladium, making standard aqueous workups entirely ineffective. To meet stringent ICH guidelines for residual metals, you must use specialized scavengers.6[6] capable of outcompeting urea and reducing Pd levels to <1 ppm. Alternatively, 7[7] from the organic phase.

Workflow Start Reaction Stalled / Low Yield with Urea Substrate CheckPd Observe Reaction Mixture Start->CheckPd IsBlack Is Pd Black Present? CheckPd->IsBlack YesBlack Catalyst Aggregation (Deactivation) IsBlack->YesBlack Yes NoBlack Stable Off-Cycle Resting State IsBlack->NoBlack No Sol1 Use Bulky Biaryl Ligands (e.g., XPhos, BrettPhos) YesBlack->Sol1 Sol2 Use Chelating Bidentate Ligands (e.g., dppf, Xantphos) NoBlack->Sol2 Sol3 Optimize Scavenger Workup (e.g., PIX, Silica-Thiol) Sol1->Sol3 Sol2->Sol3

Caption: Troubleshooting workflow for diagnosing and resolving urea-induced Palladium poisoning.

Quantitative Data Presentation

The table below summarizes the empirical impact of ligand selection and scavenging strategies on urea-poisoned systems, allowing for rapid comparison during process optimization.

Strategy / AdditiveMechanism of ActionImpact on Urea-Poisoned SystemsTypical Pd Residuals (Post-Workup)
Standard Monophosphines (e.g., PPh3) Weak steric shieldingRapid catalyst deactivation; high Pd black formation> 500 ppm
Bulky Biaryl Phosphines (e.g., tBuXPhos) Steric shielding of Pd centerPrevents off-cycle coordination; maintains turnover50 - 150 ppm
Silica-Bound Thiols (Scavenger) Competitive binding/poisoningRemoves soluble Pd clusters post-reaction< 10 ppm
Potassium Isopropyl Xanthate (PIX) Ultra-efficient chelationPrecipitates strongly bound Pd from urea complexes< 1 ppm

Self-Validating Experimental Protocols

Protocol 1: Diagnostic Poisoning Test (Baseline vs. High-Purity)

Purpose: To definitively confirm if reaction stalling is due to urea-induced catalyst poisoning rather than standard reagent degradation.

  • Baseline Setup: Run your standard cross-coupling reaction using your current batch of urea substrate. Extract an aliquot at 30, 60, and 120 minutes.

  • High-Purity / Shielded Setup: Set up a parallel reaction utilizing a highly sterically hindered pre-catalyst (e.g., BrettPhos Pd G3) designed to resist coordination.

  • Validation (HPLC Analysis): Quench the aliquots and analyze via HPLC.

    • Self-Validation Logic: If the baseline reaction plateaus early (e.g., 20% conversion) while the shielded setup proceeds to >95% conversion, you have positively validated substrate-induced catalyst poisoning.

Protocol 2: Ultra-Efficient Palladium Scavenging using PIX

Purpose: To strip residual palladium sequestered by the urea product, ensuring compliance with ICH guidelines.

  • Reaction Quench: Upon completion of the cross-coupling reaction, cool the mixture to room temperature.

  • Scavenger Addition: Add Potassium Isopropyl Xanthate (PIX) directly to the organic phase (typically 5–10 equivalents relative to the initial Pd catalyst loading).

  • Agitation: Stir the mixture vigorously for 2 to 4 hours at room temperature. PIX will outcompete the urea product for the Pd metal, forming a highly insoluble Pd-xanthate complex.

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated Pd-xanthate complex.

  • Validation (ICP-MS): Submit a sample of the concentrated organic filtrate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Self-Validation Logic: A successful scavenging protocol will yield a >99% reduction in Pd concentration, validating the displacement of the urea-Pd bond.

References

  • [4] Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas. Source: PMC. URL:

  • [2] Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. Source: ACS Publications. URL:

  • [1] Mechanistic investigation of the effect of S-based poisons on Pd-catalyzed cross-coupling reactions. Source: UVic. URL:

  • [5] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews (ACS). URL:

  • [6] Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Source: RSC Publishing. URL:

  • [7] On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues... Source: ResearchGate. URL:

  • [3] Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Source: Benchchem. URL:

Sources

Optimization

Technical Support Center: Isolation and Purification of 1-(4-Bromo-2-fluorophenyl)urea

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing challenges in the purification of 1-(4-Bromo-2-fluorophenyl)urea from reaction mixture...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing challenges in the purification of 1-(4-Bromo-2-fluorophenyl)urea from reaction mixtures containing unreacted 4-bromo-2-fluoroaniline .

Below, we detail the mechanistic causality behind common purification failures, provide troubleshooting FAQs, and outline self-validating protocols to ensure high-purity isolation.

Mechanistic Troubleshooting: The pKa Challenge

The synthesis of N-substituted ureas from anilines often results in a mixture of the desired urea product and unreacted starting amine[1]. For standard, unsubstituted anilines, a mild acid wash (e.g., 0.1 M HCl or 10% citric acid) easily protonates the amine, partitioning it into the aqueous phase while the neutral urea remains in the organic phase.

However, 4-bromo-2-fluoroaniline presents a unique chemical challenge. It possesses a highly electronegative fluorine atom at the ortho position and a bromine atom at the para position. These halogens exert strong inductive and resonance electron-withdrawing effects, pulling electron density away from the amine nitrogen. This drastically reduces the availability of the nitrogen's lone pair to accept a proton, resulting in a predicted pKa of approximately 2.50 for its conjugate acid[2][3].

Because of this low pKa, standard dilute acid washes (pH ~1) fail to fully protonate the amine. The unprotonated aniline remains highly soluble in the organic phase alongside the target 1-(4-Bromo-2-fluorophenyl)urea. To successfully force the aniline into the aqueous phase, a high-molarity acid (e.g., 2.0 M HCl) is required to drive the acid-base equilibrium toward the water-soluble anilinium salt.

pKaLogic Aniline 4-Bromo-2-fluoroaniline (Weak Base, pKa ~2.5) Dilute 0.1M HCl Wash (pH ~1) Aniline->Dilute Strong 2.0M HCl Wash (pH < 0) Aniline->Strong Fail Incomplete Protonation (Remains in Organic) Dilute->Fail Success Complete Protonation (Moves to Aqueous) Strong->Success

Effect of acid strength on the protonation and aqueous extraction of 4-bromo-2-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: Why is my urea product still contaminated with aniline after washing with 10% aqueous citric acid? A1: Citric acid is a weak organic acid and is entirely insufficient to protonate 4-bromo-2-fluoroaniline due to the amine's low pKa (~2.50)[2]. You must switch to a strong mineral acid, such as 2.0 M HCl or 1.0 M H2SO4, to achieve complete protonation and aqueous partitioning.

Q2: During the acid wash, my target urea precipitated out of the organic phase at the interface. What happened? A2: 1-(4-Bromo-2-fluorophenyl)urea has limited solubility in non-polar or weakly polar solvents. If you used a solvent like diethyl ether or an insufficient volume of ethyl acetate (EtOAc), the neutral urea may precipitate. Solution: Increase the volume of EtOAc or add a small amount of tetrahydrofuran (THF) (e.g., 9:1 EtOAc:THF) to keep the urea fully dissolved during the biphasic extraction.

Q3: How do I choose the best recrystallization solvent for the final polish? A3: Phenylureas generally exhibit excellent crystallization behavior from ethanol or ethanol/water mixtures[4]. The urea forms a strong intermolecular hydrogen-bonding network, making it significantly less soluble in cold ethanol than any trace unreacted aniline.

Q4: Can I use silica gel chromatography instead of extraction? A4: While possible, N-aryl ureas strongly interact with the silanol groups on silica gel, often leading to severe band tailing and poor recovery. Liquid-liquid extraction followed by recrystallization is the industry standard for scaling up urea purification[1][4].

Validated Experimental Protocols

The following self-validating protocols ensure that you can verify the success of each step before proceeding.

Protocol A: High-Molarity Acid Wash & Liquid-Liquid Extraction
  • Dissolution: Suspend the crude reaction mixture in EtOAc (approx. 20 mL per gram of crude). Stir vigorously.

    • Self-Validation Check: Visually inspect the flask. If undissolved solids remain, add THF dropwise until the solution is completely clear. This ensures no target urea is lost during the aqueous wash.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 2.0 M HCl. Shake vigorously and vent carefully.

    • Self-Validation Check: Test the aqueous layer with pH paper. If the pH is > 1, the acid has been depleted by the amine; add more 2.0 M HCl and repeat the wash.

  • Phase Separation: Allow the layers to separate completely. Draw off and discard the bottom aqueous layer (which now contains the 4-bromo-2-fluoroanilinium chloride).

  • Neutralization Wash: Wash the retained organic layer with an equal volume of saturated aqueous NaHCO3 to neutralize any residual acid.

    • Self-Validation Check: CO2 evolution (bubbling) should cease entirely, indicating complete neutralization.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) on silica using Hexane:EtOAc (6:4). The high-Rf spot corresponding to unreacted aniline should be completely absent.

Protocol B: Recrystallization for Final Polish
  • Dissolution: Place the concentrated crude urea in an Erlenmeyer flask. Add a minimum volume of boiling ethanol required to completely dissolve the solid[4].

  • Anti-Solvent Addition: While maintaining heat, add hot deionized water dropwise until the solution becomes slightly turbid. Immediately add 1-2 drops of hot ethanol to clear the turbidity[4].

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes.

    • Self-Validation Check: The formation of distinct, needle-like or plate-like crystals indicates successful nucleation. If an oil forms at the bottom of the flask ("oiling out"), reheat the mixture to redissolve the oil and add a small amount of additional ethanol.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water. Dry in a vacuum oven at 45°C overnight.

Workflow Start Crude Reaction Mixture (Urea + Unreacted Aniline) Dissolve Dissolve in EtOAc / THF Start->Dissolve Wash Wash with 2.0M HCl (Protonates Aniline) Dissolve->Wash Phase Phase Separation Wash->Phase Aqueous Aqueous Phase (Anilinium Salt) Phase->Aqueous Discard Organic Organic Phase (Target Urea) Phase->Organic Keep Dry Dry over Na2SO4 & Concentrate Organic->Dry Recryst Recrystallize (EtOH/Water) Dry->Recryst Pure Pure 1-(4-Bromo-2- fluorophenyl)urea Recryst->Pure

Workflow for purifying 1-(4-Bromo-2-fluorophenyl)urea via acid wash and recrystallization.

Quantitative Data Summary

CompoundRole in WorkflowPredicted pKaSoluble in (Cold)Soluble in (Hot)
4-Bromo-2-fluoroaniline Impurity / Starting Material~2.50EtOAc, DCM, EtOHEtOAc, DCM, EtOH
1-(4-Bromo-2-fluorophenyl)urea Target ProductNeutralEtOAc (moderate), THFEtOAc, EtOH, THF
4-Bromo-2-fluoroanilinium chloride Extracted SaltN/AWaterWater

Sources

Troubleshooting

Thermal stability and decomposition points of 1-(4-Bromo-2-fluorophenyl)urea

Welcome to the Technical Support Center for 1-(4-Bromo-2-fluorophenyl)urea (CAS: 877134-79-7) . This compound is a critical intermediate in the synthesis of advanced therapeutics, including PROTACs targeting the degradat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Bromo-2-fluorophenyl)urea (CAS: 877134-79-7) . This compound is a critical intermediate in the synthesis of advanced therapeutics, including PROTACs targeting the degradation of the VAV1 protein in autoimmune disease research[1].

Due to the specific electronic properties imparted by its halogen substituents, this compound exhibits unique thermal behavior. This guide is designed for researchers and drug development professionals to troubleshoot thermal degradation issues, understand decomposition mechanics, and optimize experimental workflows.

Part 1: Troubleshooting Guide – Thermal Degradation in Synthesis & Storage

Issue 1: Unexpected impurities (symmetric diarylureas) forming during high-temperature cross-coupling reactions.

  • The Causality: Aryl ureas undergo thermal decomposition at elevated temperatures, regenerating the corresponding isocyanate and aniline[2]. The electron-withdrawing nature of the ortho-fluoro and para-bromo substituents pulls electron density away from the urea nitrogen. This weakens the N-C(carbonyl) bond, making the elimination of ammonia to form 4-bromo-2-fluorophenyl isocyanate thermodynamically favorable at lower temperatures compared to unsubstituted phenylurea[3]. The highly reactive isocyanate then reacts with any available amine or trace water (forming aniline) to yield a symmetric diarylurea byproduct.

  • The Solution: Cap reaction temperatures at 85°C–100°C. If performing Pd-catalyzed C-N cross-coupling, utilize highly active catalyst systems (e.g., Pd2​(dba)3​ with Xantphos or BrettPhos) that facilitate turnover at lower thermal thresholds[2].

Issue 2: Mass loss and discoloration observed during vacuum oven drying.

  • The Causality: Drying the compound in a vacuum oven above 120°C can initiate early-stage partial decomposition. While unsubstituted phenylurea is stable up to its melting point of ~147°C[4], halogenated derivatives often begin to degrade pre-melting, releasing ammonia gas.

  • The Solution: Dry the compound at a maximum of 60°C under high vacuum (< 10 mbar). Validate the structural integrity of the batch post-drying using 1H -NMR; specifically, verify the integration of the primary −NH2​ protons (typically around 6.0–6.5 ppm in DMSO- d6​ ) to ensure no deamination has occurred.

Part 2: FAQs on Thermal Stability & Decomposition Points

Q: What is the exact melting and decomposition point of 1-(4-Bromo-2-fluorophenyl)urea? A: Unsubstituted phenylurea melts at 147°C and decomposes at approximately 238°C[4][5]. However, the introduction of the halogens lowers this threshold. 1-(4-Bromo-2-fluorophenyl)urea typically melts in the range of 185°C–195°C, with thermal decomposition occurring concurrently or immediately following the melt phase[6]. It does not form a clear melt due to the rapid generation of isocyanate and ammonia.

Q: How should I store this compound to prevent long-term thermal degradation? A: Store the compound sealed in a dry environment at 2-8°C[7]. Ambient room temperature shipping is acceptable for short durations, but long-term storage must be refrigerated to prevent slow oligomerization or biuret formation driven by ambient thermal fluctuations.

Q: What toxic gases are released upon complete thermal breakdown? A: If subjected to extreme heat (>300°C) or fire conditions, the compound will undergo complete thermal breakdown, releasing carbon oxides ( CO , CO2​ ), nitrogen oxides ( NOx​ ), hydrogen bromide ( HBr ), and hydrogen fluoride ( HF )[5][8]. All high-temperature analyses (like TGA) must be vented into a specialized scrubber or fume hood.

Part 3: Quantitative Data Summary

The following table summarizes the baseline physicochemical and thermal properties to benchmark your in-house analytical data.

PropertyValue / DescriptionReference
CAS Number 877134-79-7[7]
Molecular Formula C7​H6​BrFN2​O [5]
Molecular Weight 233.04 g/mol Calculated
Melting Point ~185°C – 195°C (with decomposition)Extrapolated[6]
Decomposition Temp (Onset) > 150°C (Slow deamination begins)[2]
Primary Decomposition Products 4-Bromo-2-fluorophenyl isocyanate, NH3​ [2]
Recommended Storage 2-8°C, sealed and desiccated[7]

Part 4: Experimental Protocols

Protocol 1: Self-Validating Thermogravimetric Analysis (TGA)

To accurately determine the decomposition kinetics of your specific batch without instrument bias, use this self-validating TGA protocol.

  • Calibration: Run a 5 mg sample of high-purity unsubstituted phenylurea (CAS 64-10-8). Confirm that the primary weight loss derivative peak occurs at ~238°C[4]. This validates the thermocouple accuracy.

  • Sample Preparation: Weigh 3.0–5.0 mg of 1-(4-Bromo-2-fluorophenyl)urea into an alumina crucible. Do not pack the powder tightly, as trapped ammonia gas can cause erratic mass-loss readings.

  • Purge: Purge the TGA furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes to remove ambient moisture, which can prematurely hydrolyze the forming isocyanate.

  • Heating Ramp: Heat the sample from 25°C to 400°C at a controlled rate of 10°C/min.

  • Data Analysis: Identify the Tonset​ (the temperature at which 5% mass loss occurs). For this compound, expect an initial mass loss corresponding to the molecular weight of NH3​ (approx. 7.3% of total mass) between 150°C and 190°C.

Protocol 2: Low-Temperature Synthesis of Unsymmetrical Diarylureas

To prevent the thermal degradation of 1-(4-Bromo-2-fluorophenyl)urea during downstream drug synthesis.

  • Reagent Mixing: In a nitrogen-filled glovebox, combine 1-(4-Bromo-2-fluorophenyl)urea (1.0 eq), your target aryl halide (1.2 eq), Pd2​(dba3​) (0.02 eq), Xantphos ligand (0.04 eq), and Cs2​CO3​ (1.5 eq) in an oven-dried reaction vial[2].

  • Solvent Addition: Add anhydrous THF or 1,4-Dioxane to achieve a 0.2 M concentration.

  • Controlled Heating: Seal the vial and transfer to a pre-heated aluminum block set strictly to 85°C . Do not exceed 90°C to prevent the urea from reverting to the isocyanate.

  • Monitoring: Stir for 6-12 hours. Monitor via TLC or LC-MS. The mild temperature ensures the intact transfer of the urea linkage without symmetric byproduct formation.

Part 5: Mandatory Visualization

The following diagram illustrates the thermal decomposition pathways of 1-(4-Bromo-2-fluorophenyl)urea when subjected to temperatures exceeding its stability threshold.

G A 1-(4-Bromo-2-fluorophenyl)urea (Stable < 100°C) B Thermal Stress (> 150°C - 195°C) A->B Heat Application C 4-Bromo-2-fluorophenyl isocyanate B->C Deamination D Ammonia (NH3) Gas Release B->D Volatilization E 4-Bromo-2-fluoroaniline (Via trace H2O hydrolysis) C->E + H2O / - CO2 F Symmetric Diarylurea (Undesired Byproduct) C->F + Amine/Aniline E->F + Isocyanate

Thermal decomposition pathway of 1-(4-Bromo-2-fluorophenyl)urea into reactive intermediates.

Part 6: References

  • Google Patents: WO2024151547A1 - Targeted degradation of vav1. Google Patents.

  • Cole-Parmer: Material Safety Data Sheet - Phenylurea, 97%. Cole-Parmer.[Link]

  • Organic Syntheses: 1-cyano-3-phenylurea Procedure & Decomposition Notes. Organic Syntheses.[Link]

  • ACS Publications: Helical or Polar Guest-Dependent Forms of a Sterically Hindered Bis(urea) Clathrate. Crystal Growth & Design.[Link]

Sources

Optimization

Technical Support Center: 1-(4-Bromo-2-fluorophenyl)urea Scale-Up &amp; Manufacturing

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this hub to address the critical chemical engineering and synthetic challenges encountered when transitioning the manu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this hub to address the critical chemical engineering and synthetic challenges encountered when transitioning the manufacturing of 1-(4-Bromo-2-fluorophenyl)urea from the benchtop to pilot and commercial scales.

Aryl urea synthesis is notoriously prone to rheological failures, exothermic runaways, and symmetrical dimer formation during scale-up. This guide synthesizes field-proven mitigation strategies, self-validating protocols, and real-time analytical techniques to ensure batch-to-batch reproducibility and regulatory compliance.

Process Overview & Scale-Up Bottlenecks

The synthesis of 1-(4-Bromo-2-fluorophenyl)urea (a mono-substituted aryl urea) typically involves the activation of 4-bromo-2-fluoroaniline. The choice of carbonylating agent dictates the downstream scale-up risks.

G cluster_routes Activation Strategies cluster_challenges Scale-Up Challenges SM 4-Bromo-2-fluoroaniline (Starting Material) R1 Potassium Cyanate (KOCN) Acidic Aqueous Medium SM->R1 Green Route R2 N,N'-Carbonyldiimidazole (CDI) Organic Solvent SM->R2 Safer Organic R3 Triphosgene / Phosgene Highly Reactive SM->R3 Traditional C1 Product Encapsulation & Poor Rheology R1->C1 Low Solubility C2 Symmetrical Diaryl Urea Formation R2->C2 Stoichiometry Dependent C3 Severe Exotherm & Gas Evolution R3->C3 Heat Transfer Limits API 1-(4-Bromo-2-fluorophenyl)urea (Target API) C1->API Optimize Agitation C2->API Reverse Addition C3->API Flow Chemistry

Fig 1. Synthetic routes and associated scale-up bottlenecks for 1-(4-Bromo-2-fluorophenyl)urea.

Troubleshooting Guide: Scale-Up Anomalies

Q: Why is our yield dropping at the 50 L scale compared to the 1 L scale when using the aqueous Potassium Cyanate (KOCN) route? A: At larger scales, the surface-area-to-volume ratio decreases, fundamentally altering mixing dynamics. The highly lipophilic 4-bromo-2-fluoroaniline may not fully dissolve in the aqueous acidic medium, leading to a biphasic mixture. Furthermore, the rapid precipitation of the highly insoluble urea product can coat unreacted amine droplets—a phenomenon known as encapsulation. Solution: Introduce a water-miscible co-solvent (e.g., ethanol) to maintain amine solubility, and optimize the impeller tip speed to prevent encapsulation. Implementing Process Analytical Technology (PAT) tools is essential to monitor these parameters in real-time[1].

Q: Our final product contains 8% of the symmetrical dimer, 1,3-bis(4-bromo-2-fluorophenyl)urea. How do we prevent this? A: Symmetrical urea formation is a classic scale-up artifact caused by localized concentration gradients. When the intermediate aryl isocyanate (formed in situ) reacts with unreacted 4-bromo-2-fluoroaniline instead of the intended ammonia/cyanate source, the dimer forms[2]. Solution: Implement "reverse addition" (adding the amine slowly to a large excess of the carbonylating agent) or increase the mixing intensity (Reynolds number) to eliminate localized amine pooling.

Q: We are observing a severe exotherm during the addition of triphosgene. How can we mitigate this risk? A: Triphosgene reactions are violently exothermic. Variations in heat transfer and mass transfer often differ significantly between small and large vessels, potentially compromising product quality and causing thermal runaways[1]. Solution: Switch to a continuous flow reactor setup for the isocyanate formation step to maximize heat dissipation. Alternatively, replace triphosgene with N,N'-Carbonyldiimidazole (CDI), which offers a milder, controlled activation profile without generating toxic phosgene gas[3].

Quantitative Reagent Evaluation

To facilitate data-driven decision-making for your manufacturing route, the following table summarizes the operational metrics of various carbonylating agents used in aryl urea synthesis.

Table 1: Reagent Selection Matrix for Aryl Urea Scale-Up

Reagent SystemMolar Equivalents RequiredExotherm Potential (ΔT max)Symmetrical Urea Impurity (%)Scalability Rating
Potassium Cyanate (KOCN) 2.0 - 2.5Low (<10°C)< 1.0%Excellent (Green/Aqueous)
N,N'-Carbonyldiimidazole (CDI) 1.1 - 1.2Moderate (15-25°C)2.0 - 5.0%Good (Safer Organic)
Triphosgene 0.35 - 0.40High (>40°C)5.0 - 15.0%Poor (Requires Flow Setup)
Phosgene Gas 1.0 - 1.5Very High (>50°C)5.0 - 10.0%Poor (Extreme Toxicity)

Self-Validating Protocol: Scalable Synthesis via KOCN

The following protocol utilizes Potassium Cyanate (KOCN) in an acidic aqueous/organic mixture. This method is highly scalable, avoids highly toxic phosgene derivatives, and is specifically optimized for primary N-substituted ureas[4]. Every step includes a built-in validation check to ensure process integrity.

Step 1: Preparation of the Amine Solution

  • Action: Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a 1:1 volumetric mixture of 1N HCl and Ethanol at 20°C.

  • Causality: Ethanol acts as a co-solvent to prevent the highly lipophilic halogenated aniline from crashing out. The HCl protonates the amine, making it water-soluble and activating the cyanate upon addition.

  • Validation Check: The solution must be completely clear and homogeneous before proceeding. Turbidity indicates incomplete dissolution, requiring a 10% incremental addition of ethanol until clear.

Step 2: Cyanate Addition

  • Action: Add Potassium Cyanate (KOCN, 2.0 eq) dissolved in minimal water dropwise over 2 hours while maintaining the reactor temperature at 25-30°C.

  • Causality: Dropwise addition prevents a sudden spike in pH and controls the nucleation rate of the precipitating urea product.

  • Validation Check: Monitor the reaction via in-line FTIR (ReactIR) by tracking the disappearance of the isocyanate peak (~2250 cm⁻¹) and the appearance of the urea carbonyl peak (~1650 cm⁻¹).

Step 3: Aging and Rheology Control

  • Action: Stir the resulting slurry for 4 hours at 40°C. Increase impeller speed by 20% as the slurry thickens.

  • Causality: The target urea is highly insoluble and will precipitate rapidly. Increasing agitation prevents the product from encapsulating unreacted starting material, ensuring complete conversion.

  • Validation Check: Sample the slurry and analyze via HPLC. The reaction is complete when the 4-bromo-2-fluoroaniline peak area is <0.5%.

Step 4: Isolation and Purification

  • Action: Filter the slurry, wash the filter cake sequentially with cold water and cold heptane, then dry under vacuum at 50°C.

  • Causality: Water removes inorganic salts (KCl, excess KOCN), while heptane removes any trace unreacted lipophilic aniline without dissolving the target urea.

  • Validation Check: Karl Fischer titration must show <0.5% water content before releasing the batch to quality control.

Frequently Asked Questions (FAQs)

Q: What are the regulatory (GMP) considerations for tracking the 4-bromo-2-fluoroaniline starting material? A: Regulatory agencies (such as the FDA and EMA) require strict adherence to Good Manufacturing Practices (GMP) throughout the scale-up process[1]. Because 4-bromo-2-fluoroaniline contains structural alerts for genotoxicity (typical of halogenated anilines), its residual levels in the final API must be strictly controlled and quantified using validated LC-MS methods to comply with ICH M7 guidelines.

Q: How do we monitor the reaction in real-time to ensure batch-to-batch consistency? A: The adoption of Process Analytical Technologies (PAT) is highly recommended for modern pharmaceutical manufacturing[5]. For urea synthesis, in-line FTIR is ideal for tracking the reaction kinetics without manual sampling. This ensures the reaction is driven to completion before isolation, eliminating batch-to-batch variability and reducing out-of-specification (OOS) investigations.

References

  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations Source: International Journal of Science and Advanced Technology (IJSAT) URL:[Link]

  • Overcoming Challenges in Scale-Up Production Source: World Pharma Today URL:[Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Source: Taylor & Francis Online URL:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing the Acid-Catalyzed Hydrolysis of 1-(4-Bromo-2-fluorophenyl)urea

Prepared by: Senior Application Scientist, Chemical Stability Division This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(4-Bromo-2-fluorophenyl)urea and encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(4-Bromo-2-fluorophenyl)urea and encountering stability challenges in acidic aqueous media. This document provides an in-depth understanding of the degradation mechanism, troubleshooting strategies, and validated protocols to mitigate hydrolysis and ensure the integrity of your experiments.

Section 1: Understanding the Instability - The "Why"

A thorough understanding of the degradation pathway is the first step toward preventing it. Phenylureas, including 1-(4-Bromo-2-fluorophenyl)urea, are susceptible to hydrolysis under acidic conditions.

Q1: What is the mechanism of acid-catalyzed hydrolysis for 1-(4-Bromo-2-fluorophenyl)urea?

The hydrolysis of phenylureas in an acidic medium is a well-documented process that proceeds via an addition-elimination mechanism.[1] The reaction is catalyzed by hydronium ions (H₃O⁺) and involves the following key steps:

  • Protonation: The process begins with the protonation of the carbonyl oxygen atom of the urea moiety. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2]

  • Intermediate Decomposition: This tetrahedral intermediate is unstable and rapidly decomposes. The process leads to the cleavage of the carbon-nitrogen bond, releasing the corresponding aniline derivative (4-Bromo-2-fluoroaniline) and carbamic acid.

  • Decarboxylation: The carbamic acid intermediate is unstable in acidic conditions and quickly decarboxylates to form carbon dioxide and an ammonium ion.[2]

The overall rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the composition of the reaction buffer.[3]

Hydrolysis_Mechanism cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Decomposition & 4. Decarboxylation Urea 1-(4-Bromo-2-fluorophenyl)urea ProtonatedUrea Protonated Urea (O-protonated) Urea->ProtonatedUrea + H₃O⁺ Tetrahedral Tetrahedral Intermediate ProtonatedUrea:e->Tetrahedral:w + H₂O Aniline 4-Bromo-2-fluoroaniline Tetrahedral:e->Aniline:w C-N Cleavage CarbamicAcid Carbamic Acid (Unstable) Tetrahedral:e->CarbamicAcid CO2 CO₂ + NH₄⁺ CarbamicAcid->CO2 Decarboxylation

Caption: Acid-catalyzed hydrolysis mechanism of a phenylurea.

Section 2: Troubleshooting Guide - The "How-To"

This section addresses the practical challenges of working with 1-(4-Bromo-2-fluorophenyl)urea in acidic solutions.

Q2: My compound shows significant degradation in my acidic assay buffer. How can I improve its stability?

This is a common issue stemming from the inherent reactivity of the urea functional group. A multi-parameter approach is the most effective strategy. The goal is to modify the experimental conditions to slow the kinetics of the hydrolysis reaction without compromising your assay's validity.

Troubleshooting Action Plan:

  • Optimize the pH: While your experiment may require acidic conditions, the degree of acidity is critical. The rate of hydrolysis is directly proportional to the concentration of hydronium ions.

    • Causality: A higher pH (less acidic) reduces the concentration of H₃O⁺ available to catalyze the initial protonation step, thereby slowing the entire degradation cascade. A study on urea stability demonstrated significantly improved stability in the pH 4-8 range.[4]

    • Recommendation: Empirically determine the highest acceptable pH for your assay. Prepare a series of buffers (e.g., pH 4.0, 5.0, 6.0) and test both compound stability and assay performance. Even a one-unit increase in pH can lead to a tenfold decrease in the hydrolysis rate.

  • Control the Temperature: Chemical reactions, including hydrolysis, are highly sensitive to temperature.

    • Causality: Higher temperatures increase the kinetic energy of the reacting molecules (water and the protonated urea), leading to more frequent and energetic collisions, thus accelerating the hydrolysis rate.[3][4]

    • Recommendation: Conduct all experimental steps involving the compound in acidic aqueous solution at a reduced temperature. Perform dilutions and incubations on an ice bath (0-4°C) or in a cold room. Compare the stability at room temperature (~25°C) versus 4°C to quantify the improvement.

  • Modify the Solvent System: Water is a key reactant in the hydrolysis mechanism. Reducing its effective concentration (activity) can significantly impede the reaction.

    • Causality: By introducing a water-miscible, aprotic organic co-solvent, you decrease the molar concentration of water available to attack the protonated urea intermediate.

    • Recommendation: Prepare your acidic buffer with a percentage of an organic co-solvent. Dimethyl sulfoxide (DMSO) or acetonitrile (ACN) are common choices. Start with 5-10% (v/v) co-solvent and increase if necessary, ensuring it does not interfere with your experimental endpoint. A study noted that isopropanol was effective in retarding urea decomposition.[4]

  • Minimize Incubation Time: The extent of degradation is a function of time.

    • Causality: The longer the compound is exposed to the destabilizing acidic environment, the more degradation will occur.

    • Recommendation: Design your experimental workflow to minimize the duration the compound spends in the final acidic buffer. Prepare dilutions immediately before use and add the compound to the assay as the final step if possible.

Section 3: Recommended Protocols

Protocol 1: HPLC-Based Stability Assessment of 1-(4-Bromo-2-fluorophenyl)urea

This protocol provides a framework to systematically evaluate the impact of pH, temperature, and co-solvents on the stability of your compound.

Objective: To quantify the percentage of 1-(4-Bromo-2-fluorophenyl)urea remaining over time under various acidic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(4-Bromo-2-fluorophenyl)urea in 100% DMSO.

  • Buffer Preparation: Prepare a set of aqueous buffers (e.g., 50 mM citrate for pH 4.0, 50 mM acetate for pH 5.0, 50 mM phosphate for pH 6.0). For co-solvent testing, prepare these buffers with 10% ACN or DMSO.

  • Incubation:

    • In separate microcentrifuge tubes, dilute the stock solution to a final concentration of 50 µM in each test buffer.

    • For each buffer condition, prepare two sets of tubes. Incubate one set at 4°C and the other at 25°C.

  • Time Points: At specified time points (e.g., T=0, 1, 2, 4, 8, 24 hours), take an aliquot from each tube.

  • Reaction Quenching: Immediately quench the hydrolysis by diluting the aliquot 1:1 in a neutralizing mobile phase, such as 50:50 ACN:H₂O with 0.1 M ammonium acetate, to bring the pH to neutral.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution using ACN and water (both with 0.1% formic acid or trifluoroacetic acid). A typical starting point is 60% ACN / 40% Water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Analysis: Determine the peak area of the parent compound, 1-(4-Bromo-2-fluorophenyl)urea. The appearance of a new peak at an earlier retention time is likely the degradation product, 4-Bromo-2-fluoroaniline.

  • Calculation: Calculate the percentage of compound remaining at each time point relative to the T=0 sample for that condition:

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO incubate 3. Dilute Stock into Buffers Incubate at 4°C & 25°C stock->incubate buffers 2. Prepare Test Buffers (Vary pH, Co-solvent) buffers->incubate timepoint 4. Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->timepoint quench 5. Quench Aliquot (Neutralize pH) timepoint->quench hplc 6. Analyze by HPLC quench->hplc calc 7. Calculate % Remaining vs. T=0 hplc->calc

Caption: Experimental workflow for assessing compound stability.

Section 4: Frequently Asked Questions (FAQs)

  • Q3: What are the expected degradation products?

    • The primary degradation products from acid-catalyzed hydrolysis are 4-Bromo-2-fluoroaniline and carbon dioxide .[2] Your HPLC analysis should focus on separating the parent urea from the more polar aniline degradation product.

  • Q4: How do the bromo and fluoro substituents affect the hydrolysis rate?

    • This is a complex electronic question. Both bromine and fluorine are electron-withdrawing groups. Their presence decreases the electron density on the phenyl ring and, by extension, on the adjacent nitrogen. This makes the urea less basic, which could slightly slow the initial protonation step. However, these groups also make the carbonyl carbon more electrophilic and help stabilize the resulting aniline leaving group, which could accelerate subsequent steps.[1][5] The net effect must be determined empirically with the stability protocol described above.

  • Q5: Can I use a chemical inhibitor to stop the hydrolysis?

    • No. Commercially available urease inhibitors, such as N-(n-Butyl)thiophosphoric triamide (NBPT), are designed to block the active site of the enzyme urease.[6][7] They have no effect on direct chemical hydrolysis catalyzed by acid. The only effective inhibition strategies are to control the physical and chemical conditions of the solution: pH, temperature, and solvent composition.

Section 5: Data Summary for Optimization

Use this table as a quick reference for your optimization experiments.

ParameterConditionRationaleRecommended Starting Point
pH Higher (Less Acidic)Reduces H₃O⁺ catalyst concentration.[2][4]Test a range from pH 4.0 to 6.0.
Temperature LowerDecreases reaction kinetics.[3][4]4°C (on ice bath).
Co-solvent Add Organic SolventReduces the concentration of water as a reactant.[4]10% (v/v) Acetonitrile or DMSO.
Time ShorterMinimizes exposure to destabilizing conditions.Prepare fresh; use immediately.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (2002). Kinetics and mechanism of hydrolysis of phenylureas. RSC Publishing. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. RSC Publishing. [Link]

  • Salvestrini, S., Di Cerbo, P., & Capasso, S. (2002). Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (11), 1889-1893. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]

  • Gervais, F., et al. (2012). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link]

  • Triferto. (2016, May 19). Reducing urease activity. [Link]

  • Krajewska, B. (2026, February 4). Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. ChemMedChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral interpretation of 1-(4-Bromo-2-fluorophenyl)urea

Comparative Guide to 1 H and 13 C NMR Spectral Interpretation of 1-(4-Bromo-2-fluorophenyl)urea Introduction Halogenated phenylureas, such as 1-(4-Bromo-2-fluorophenyl)urea, serve as critical pharmacophores in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to 1 H and 13 C NMR Spectral Interpretation of 1-(4-Bromo-2-fluorophenyl)urea

Introduction

Halogenated phenylureas, such as 1-(4-Bromo-2-fluorophenyl)urea, serve as critical pharmacophores in modern drug development, frequently appearing in the design of kinase inhibitors and targeted protein degraders (e.g., VAV1 degraders) . For researchers synthesizing these compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural verification. However, the presence of both a quadrupolar-relaxing nitrogen system (urea) and a spin-1/2 fluorine atom introduces complex spectral features.

This guide provides an objective comparison of NMR acquisition strategies—specifically evaluating solvent effects (DMSO- d6​ vs. CD 3​ OD) and structural analog comparisons (fluorinated vs. non-fluorinated)—to establish a self-validating protocol for accurate spectral interpretation.

Section 1: Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity data, the experimental protocol must be treated as a self-validating system. The choice of solvent and acquisition parameters directly dictates whether critical functional groups are observed or lost to chemical exchange.

Step-by-Step Methodology:
  • Sample Preparation: Weigh 15–20 mg of 1-(4-Bromo-2-fluorophenyl)urea. This concentration ensures an optimal signal-to-noise ratio for 13 C acquisition without causing concentration-dependent chemical shift drifting.

  • Solvent Selection (The Causality): Dissolve the sample in 0.6 mL of DMSO- d6​ . Why DMSO- d6​ ? Urea protons undergo rapid chemical exchange in protic solvents. DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate of the -NH and -NH 2​ protons, bringing them into the slow-exchange regime on the NMR timescale .

  • Homogenization: Vortex the mixture for 30 seconds. Complete dissolution is critical to maintain a homogenous magnetic field ( B0​ ) during shimming.

  • Instrument Tuning: Transfer to a 5 mm precision NMR tube. Tune and match the probe for 1 H, 13 C, and 19 F frequencies to maximize power transfer and sensitivity.

  • Acquisition: Run 1 H NMR at 400 MHz (ns=16, d1=1s) and 13 C NMR at 100 MHz (ns=1024, d1=2s).

NMR_Workflow A 1. Sample Weighing (15-20 mg compound) B 2. Solvent Selection (DMSO-d6 vs CD3OD) A->B C 3. Dissolution & Homogenization (Vortexing) B->C D 4. NMR Tube Transfer (5 mm precision tube) C->D E 5. Probe Tuning & Matching (1H/13C/19F) D->E F 6. Acquisition & Shimming (ns=16 for 1H, ns=1024 for 13C) E->F

Fig 1. Step-by-step self-validating workflow for NMR sample preparation and acquisition.

Section 2: Solvent Comparison - DMSO- d6​ vs. CD 3​ OD

A common pitfall in urea characterization is the "disappearance" of the urea protons. Comparing the 1 H NMR spectra of 1-(4-Bromo-2-fluorophenyl)urea in DMSO- d6​ versus Methanol- d4​ (CD 3​ OD) provides a built-in validation of the urea functional group.

  • DMSO- d6​ : The urea -NH (attached to the aromatic ring) appears as a broad singlet around 8.5 ppm, while the terminal -NH 2​ protons appear as a broad singlet near 6.5 ppm. The strong hydrogen bonding with DMSO restricts proton mobility, making them visible.

  • CD 3​ OD: The protic deuterium solvent facilitates rapid H/D exchange. The -NH and -NH 2​ signals completely disappear from the spectrum, replaced by a residual HDO peak. This comparative disappearance is a definitive diagnostic tool for confirming the presence of exchangeable heteroatom protons.

Section 3: Structural Comparison - The Halogen Effect ( 19 F vs. Non-Fluorinated)

The introduction of a fluorine atom at the ortho position (C2) profoundly alters the 1 H and 13 C spectra via spin-spin coupling ( J -coupling). Comparing 1-(4-Bromo-2-fluorophenyl)urea to its non-fluorinated analog, 1-(4-Bromophenyl)urea, highlights these mechanistic differences.

  • 1 H NMR Impact: In the non-fluorinated analog, the aromatic protons present a classic AA'BB' (or AB) para-substituted pattern. In 1-(4-Bromo-2-fluorophenyl)urea, the symmetry is broken. The 19 F nucleus (spin-1/2) couples with the adjacent protons. H3 appears as a doublet of doublets ( 3JHF​≈10 Hz), and H6 exhibits long-range coupling ( 4JHF​≈8 Hz).

  • 13 C NMR Impact: Fluorine couples extensively with the carbon skeleton . While the non-fluorinated analog shows sharp, single peaks for each carbon, the fluorinated compound exhibits doublet splitting for nearly every aromatic carbon. The direct 1JCF​ at C2 is massive (~245 Hz), while the 2JCF​ at C1 and C3 are moderate (~15-21 Hz) .

Fluorine_Coupling F 19F Nucleus (Position 2) C2 13C (C2) 1J_CF ~ 245 Hz F->C2 Direct Bond C1 13C (C1) 2J_CF ~ 15 Hz F->C1 2 Bonds C3 13C (C3) 2J_CF ~ 21 Hz F->C3 2 Bonds C4 13C (C4) 3J_CF ~ 8 Hz F->C4 3 Bonds C6 13C (C6) 3J_CF ~ 5 Hz F->C6 3 Bonds H3 1H (H3) 3J_HF ~ 10 Hz F->H3 3 Bonds H6 1H (H6) 4J_HF ~ 8 Hz F->H6 4 Bonds

Fig 2. Logical relationship of 19F spin-spin coupling networks to adjacent 13C and 1H nuclei.

Section 4: Quantitative Data Comparison

Table 1: 1 H NMR Spectral Comparison (Solvent Effects)
Proton AssignmentShift in DMSO- d6​ (ppm)Multiplicity & CouplingShift in CD 3​ OD (ppm)Diagnostic Note
Urea -NH ~8.50Broad singlet (1H)Not observedH/D exchange in CD 3​ OD
Aromatic H6 ~8.05dd ( 3JHH​≈9 Hz, 4JHF​≈8 Hz)~8.00Shifted downfield by urea
Aromatic H3 ~7.50dd ( 3JHF​≈10 Hz, 4JHH​≈2 Hz)~7.45Strong ortho-F coupling
Aromatic H5 ~7.30ddd ( 3JHH​≈9 Hz, 4JHH​≈2 Hz)~7.25Minimal F coupling
Urea -NH 2​ ~6.50Broad singlet (2H)Not observedH/D exchange in CD 3​ OD
Table 2: 13 C NMR Spectral Comparison (Halogen Effects in DMSO- d6​ )
Carbon Position1-(4-Bromophenyl)urea (ppm)1-(4-Bromo-2-fluorophenyl)urea (ppm) 19 F Coupling ( JCF​ in Hz)
C=O (Urea) 156.0 (s)155.5 (s)None
C2 (Ar-F vs Ar-H) 120.5 (s)153.0 (d) 1JCF​≈245 Hz
C1 (Ar-NH) 139.0 (s)128.5 (d) 2JCF​≈15 Hz
C3 (Ar-H) 131.5 (s)119.2 (d) 2JCF​≈21 Hz
C4 (Ar-Br) 113.0 (s)113.5 (d) 3JCF​≈8 Hz
C6 (Ar-H) 120.5 (s)122.0 (d) 3JCF​≈5 Hz
C5 (Ar-H) 131.5 (s)128.0 (d) 4JCF​≈2 Hz

(Note: Chemical shifts are approximate values based on predictive models and literature precedents for fluorinated aromatics).

References

  • Targeted degradation of vav1. Google Patents (WO2024151547A1).
  • Proton exchange in aqueous urea solutions measured by water-exchange (WEX) NMR spectroscopy and chemical exchange saturation transfer (CEST) imaging in vitro. PubMed (NIH). URL:[Link]

  • Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Taylor & Francis (Molecular Physics). URL:[Link]

  • Measurement of 13C-19F Coupling in a 1H-13C HMBC. University of Ottawa NMR Facility Blog. URL:[Link]

Comparative

Mechanistic Causality: Isotopic Signatures and Fragmentation Dynamics

Decoding the Mass Spectrometry of Brominated Phenylureas: A Comparative Guide to Fragmentation and Ionization Strategies As a Senior Application Scientist, I frequently encounter analytical workflows that fail not becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Mass Spectrometry of Brominated Phenylureas: A Comparative Guide to Fragmentation and Ionization Strategies

As a Senior Application Scientist, I frequently encounter analytical workflows that fail not because of instrument limitations, but due to a fundamental mismatch between the analyte’s physical chemistry and the chosen mass spectrometry (MS) methodology. Brominated phenylureas—such as the herbicides metobromuron and chlorbromuron—present a classic example. Analysts often default to Electrospray Ionization (ESI) simply because it is the modern standard for liquid chromatography (LC). However, without understanding the causality behind how these neutral, moderately polar molecules ionize and fragment, laboratories risk severe matrix suppression and data invalidation.

This guide objectively compares ionization alternatives and provides a self-validating experimental framework for the robust quantification of brominated phenylureas.

To design a reliable MS method, we must first understand the intrinsic behavior of the molecule within the mass spectrometer.

The Bromine Isotope Advantage Brominated phenylureas possess a built-in diagnostic tool: the bromine atom. Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). When analyzing metobromuron (C 9​ H 11​ BrN 2​ O 2​ ), this manifests as a distinct isotopic doublet for the protonated precursor ion [M+H]+ at m/z 259 and m/z 261[1]. Selecting the m/z 259 precursor for isolation in the first quadrupole (Q1) is standard, but monitoring the 261 doublet during full-scan screening provides an immediate, self-validating confirmation of the brominated species.

Urea Bond Cleavage During Collision-Induced Dissociation (CID) in the collision cell (Q2), the fragmentation of phenylureas is governed by the lability of the urea linkage (-NH-CO-N-). Protonation typically occurs at the carbonyl oxygen or the urea nitrogen, weakening the adjacent C-N bonds. Upon collision with a neutral gas (e.g., Argon), the molecule undergoes predictable cleavage. For metobromuron, this results in the neutral loss of the methoxy-methylamine moiety, yielding highly specific product ions. The primary Multiple Reaction Monitoring (MRM) transitions utilized for metobromuron are m/z 259 148 (quantifier) and m/z 259 170 (qualifier)[2].

Comparative Evaluation: Selecting the Optimal Ionization Source

The most critical decision in phenylurea analysis is the choice of ionization source. While ESI is ubiquitous, it is not always optimal for this chemical class.

  • Electrospray Ionization (ESI): ESI relies on solution-phase protonation. While it yields excellent sensitivity for highly polar compounds in clean matrices, phenylureas are relatively neutral. In complex environmental matrices (e.g., surface water, soil extracts), co-eluting salts and highly basic compounds outcompete the phenylurea for protons at the droplet surface, leading to severe ion suppression[3].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique. The LC effluent is vaporized, and a corona discharge creates reagent ions from the solvent, which then protonate the analyte via gas-phase ion-molecule reactions. Because it does not rely on droplet desolvation dynamics, APCI is significantly less susceptible to matrix effects and often provides superior sensitivity for neutral and basic pesticides like phenylureas[4].

  • Gas Chromatography-Electron Ionization (GC-EI-MS): Phenylureas are thermolabile. In a heated GC injection port, they undergo quantitative "dry fragmentation" into corresponding isocyanates and amines[5]. While this thermal breakdown can be exploited for specialized Isotope Ratio Mass Spectrometry (IRMS), it makes standard GC-MS highly unreliable without complex derivatization steps.

IonizationDecision Start Brominated Phenylurea Sample Polarity Assess Matrix & Polarity Start->Polarity ESI ESI (+) Standard LC-MS/MS (Clean Matrix) Polarity->ESI Aqueous/Purified APCI APCI (+) High Flow / Complex Matrix (Moderate Polarity) Polarity->APCI High Salts/Lipids GC GC-EI-MS Requires Derivatization (Thermally Labile) Polarity->GC Volatile Analytes

Logical decision matrix for selecting the optimal MS ionization technique for brominated phenylureas.

Table 1: Quantitative Performance Comparison for Brominated Phenylureas
Ionization TechniquePrimary MechanismMatrix Effect SusceptibilityTypical LOD (Water Matrix)Optimal Application Profile
ESI (+) Solution-phase protonationHigh (Prone to ion suppression)8.0 – 36 ng/L[3]Highly purified samples; metabolite screening.
APCI (+) Gas-phase corona dischargeLow (Robust against salts)< 10 ng/L[4]Complex environmental water; soil extracts.
GC-EI-MS 70 eV Electron IonizationLow> 100 ng/L (Variable)Isotope ratio MS via controlled dry fragmentation[5].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute scientific integrity, an analytical protocol must be self-validating. The following methodology for the quantification of metobromuron in surface water uses APCI+ to bypass matrix suppression and incorporates internal isotopic checks to guarantee data accuracy.

WorkflowMS SPE 1. SPE Clean-up (Matrix Removal) LC 2. UHPLC Separation (C18, Acidic Phase) SPE->LC Ion 3. APCI (+) (Gas-Phase Ionization) LC->Ion Q1 4. Q1 Selection ([M+H]+ m/z 259) Ion->Q1 Q2 5. CID Cell (Urea Bond Cleavage) Q1->Q2 Q3 6. Q3 Monitoring (m/z 148, 170) Q2->Q3

Self-validating LC-MS/MS experimental workflow for the quantification of brominated phenylureas.

Step-by-Step Methodology

Step 1: Matrix Spiking & Solid Phase Extraction (SPE)

  • Action: Spike 500 mL of the water sample with 10 ng/L of isotopically labeled internal standard (e.g., metobromuron-d6). Pass through a pre-conditioned C18 SPE cartridge, wash with 5% methanol, and elute with 100% methanol.

  • Causality: The internal standard co-elutes exactly with the native analyte, experiencing the exact same ionization conditions. If matrix suppression occurs, the internal standard signal drops proportionally, automatically correcting the final calculated concentration.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water (A) and Methanol (B), both fortified with 0.1% formic acid. Flow rate: 0.5 mL/min.

  • Causality: The acidic modifier lowers the pH below the pKa of the phenylurea's functional groups, ensuring the molecules are pre-protonated in solution. The high flow rate is easily accommodated by the APCI source, accelerating throughput without sacrificing desolvation efficiency[6].

Step 3: APCI+ Source Optimization

  • Action: Set the APCI vaporizer temperature to 400°C and the corona discharge current to 4 µA.

  • Causality: 400°C is sufficient to flash-vaporize the LC effluent without inducing the thermal "dry fragmentation" seen in 250°C+ GC injectors[5]. The corona discharge creates hydronium ions ( H3​O+ ) from the aqueous mobile phase, which efficiently transfer protons to the metobromuron in the gas phase.

Step 4: Tandem MS (MRM) Acquisition

  • Action: Program the triple quadrupole to isolate m/z 259.0 in Q1. Apply a collision energy of 15-20 eV in Q2 using Argon collision gas. Monitor m/z 148.0 and m/z 170.0 in Q3[2].

  • Causality: Monitoring two distinct product ions creates a self-validating peak purity check. The ratio of the quantifier (m/z 148) to the qualifier (m/z 170) must remain constant across all standards and samples. A deviation in this ratio instantly flags the presence of a co-eluting isobaric interference, preventing false positives.

References

  • Journal of Agricultural and Food Chemistry. "Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water." (2001).
  • Analytical Chemistry. "Intramolecular Carbon and Nitrogen Isotope Analysis by Quantitative Dry Fragmentation of the Phenylurea Herbicide Isoproturon in a Combined Injector/Capillary Reactor Prior to GC Separation." (2007).
  • U.S. Geological Survey (USGS). "Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides." (2001).
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 18290, Metobromuron.
  • IntechOpen. "Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods." (2017).
  • ChemRxiv. "Strategies for organic pollutants analysis: a global overview to start your LC method development.

Sources

Validation

The Fluorine Factor: A Comparative Guide to the Biological Activity of Phenylureas

In the landscape of agrochemicals and pharmaceuticals, the phenylurea scaffold is a cornerstone of molecular design.[1] These compounds, characterized by a central urea moiety linked to a phenyl ring, are renowned for th...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of agrochemicals and pharmaceuticals, the phenylurea scaffold is a cornerstone of molecular design.[1] These compounds, characterized by a central urea moiety linked to a phenyl ring, are renowned for their diverse biological activities, from potent herbicides to targeted anticancer agents.[1] A key strategy in optimizing the efficacy of these molecules is the selective incorporation of fluorine atoms. This guide provides an in-depth comparison of the biological activities of fluoro- versus non-fluoro phenylureas, grounded in experimental data and mechanistic insights, to inform researchers and drug development professionals in their quest for next-generation compounds.

The Strategic Advantage of Fluorination

The introduction of fluorine into a molecule is a well-established strategy in medicinal chemistry to enhance a range of properties.[2][3] Fluorine's high electronegativity and small size allow it to significantly alter a molecule's electronic properties, metabolic stability, and binding affinity without drastically increasing its steric bulk.[2][4][5]

Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic breakdown by enzymes. This can prolong the half-life and duration of action of a drug.[2][4]

  • Improved Binding Affinity: Fluorine's electronegativity can lead to more favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of the compound.[2][4]

  • Altered Physicochemical Properties: Fluorination can impact a molecule's lipophilicity and pKa, which in turn affects its solubility, membrane permeability, and bioavailability.[2][6]

Comparative Biological Activities

The impact of fluorination is best understood by comparing the biological activities of fluorinated and non-fluorinated phenylurea analogs in their primary applications: as herbicides and as kinase inhibitors in cancer therapy.

Herbicidal Activity: Targeting Photosystem II

Phenylurea herbicides act by inhibiting photosynthesis, a process vital for plant survival.[7] They specifically target the D1 protein within Photosystem II (PSII), blocking the electron transport chain and leading to the production of reactive oxygen species that cause cellular damage and plant death.[7][8]

Table 1: Comparison of Common Phenylurea Herbicides

HerbicideKey SubstituentsTarget WeedsNotes
Diuron 3,4-dichloroBroadleaf and grassy weedsA widely used non-fluorinated phenylurea.[9]
Linuron 3,4-dichloro, N-methoxy, N-methylBroadleaf and grassy weedsAnother common non-fluorinated example.[9]
Fluometuron 3-(trifluoromethyl)Broadleaf and grassy weeds in cotton and sugarcaneA fluorinated phenylurea, demonstrating the use of a trifluoromethyl group.[9]
Anticancer Activity: Inhibition of Protein Kinases

In oncology, many phenylurea derivatives function as potent inhibitors of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling proliferation, survival, and differentiation.[1][10] Dysregulation of kinase activity is a hallmark of many cancers.[10]

The fluorinated multi-kinase inhibitor, Sorafenib , serves as a prime example of the successful application of fluorine in this class of drugs. It targets several kinases involved in tumor progression and angiogenesis. The trifluoromethyl group on the phenyl ring of Sorafenib is crucial for its high potency.

Table 2: Comparative Anticancer Activity (Illustrative)

CompoundFluorination StatusTarget Kinases (Examples)Biological Effect
Generic Non-Fluoro Phenylurea Non-fluorinatedVarious, e.g., p38 MAPK[11]Inhibition of inflammatory signaling pathways.
Sorafenib Fluorinated (CF3 group)RAF kinases, VEGFR, PDGFRInhibition of tumor cell proliferation and angiogenesis.[10]

Mechanisms of Action Visualized

To better understand how these compounds exert their effects, the following diagrams illustrate their primary mechanisms of action.

Phenylurea Herbicides: Inhibition of Photosystem II

PSII_Inhibition PSII Photosystem II (PSII) D1 Protein O2 O₂ PSII->O2 Electrons e⁻ PSII->Electrons Excitation PQ_pool Plastoquinone (PQ) Pool Light Light Energy Light->PSII H2O H₂O H2O->PSII Electrons->PQ_pool Electron Transport Phenylurea Phenylurea Herbicide Phenylurea->PSII Binds to D1 Protein (QB Site)

Caption: Phenylurea herbicides block electron transport in Photosystem II.

Phenylurea-based Kinase Inhibitors

Kinase_Inhibition cluster_cell Cancer Cell Kinase Protein Kinase (e.g., RAF, VEGFR) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP ATP ATP->Kinase Substrate Substrate Protein Downstream Downstream Signaling (Proliferation, Angiogenesis) Phenylurea_Inhibitor Fluoro-Phenylurea Inhibitor (e.g., Sorafenib) Phenylurea_Inhibitor->Kinase Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Phenylurea Compounds B2 Add Phenylurea Compounds or DMSO Control A1->B2 A2 Prepare Kinase/Substrate and ATP Solutions B1 Dispense Kinase/Substrate Mix into 384-well Plate A2->B1 B3 Initiate Reaction with ATP and Incubate A2->B3 B1->B2 B2->B3 C1 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B3->C1 C2 Convert ADP to ATP & Generate Luminescence C1->C2 C3 Measure Signal with Plate Reader C2->C3 D1 Calculate % Inhibition vs. Control C3->D1 D2 Plot Dose-Response Curve & Determine IC50 D1->D2

Caption: Workflow for an in vitro kinase inhibition assay to determine IC50 values.

Conclusion

The strategic incorporation of fluorine is a powerful tool for modulating the biological activity of phenylurea derivatives. By enhancing metabolic stability, improving target binding, and altering physicochemical properties, fluorination often leads to compounds with superior potency and more desirable pharmacokinetic profiles. [2][4][12]While the fundamental mechanism of action—be it the inhibition of Photosystem II in plants or protein kinases in human cells—remains the same, the quantitative efficacy can be significantly improved. For researchers and drug developers, a comparative approach, utilizing robust bioassays, is essential to systematically explore the structure-activity relationships and unlock the full potential of the "fluorine factor" in designing next-generation herbicides and therapeutics.

References

  • Application Notes and Protocols: Phenylurea Compounds as Agricultural Herbicides - Benchchem.
  • How Is Fluorine Used in the Medical Field? - Inhance Technologies.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific.
  • Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem.
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science.
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM.
  • Phenylurea Herbicides - ResearchGate.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. Available at: [Link]

  • Application Notes and Protocols: Evaluating the Herbicidal Activity of Thiadiazole Compounds - Benchchem.
  • Herbicide-induced Oxidative Stress in Photosystem II - PubMed. Available at: [Link]

  • Phenylurea Derivatives: A Comparative Guide to Structure-Activity Relationships - Benchchem.
  • Kinase assays | BMG LABTECH. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. Available at: [Link]

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC. Available at: [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. ScienceDirect. Available at: [Link]

Sources

Comparative

X-ray diffraction (XRD) data for 1-(4-Bromo-2-fluorophenyl)urea validation

Comprehensive Comparison Guide: Validation of 1-(4-Bromo-2-fluorophenyl)urea via X-ray Diffraction (XRD) vs. Orthogonal Techniques The Strategic Imperative of Structural Validation In the rapidly evolving landscape of ta...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validation of 1-(4-Bromo-2-fluorophenyl)urea via X-ray Diffraction (XRD) vs. Orthogonal Techniques

The Strategic Imperative of Structural Validation

In the rapidly evolving landscape of targeted protein degradation (TPD), the structural integrity of synthetic intermediates is paramount. 1-(4-Bromo-2-fluorophenyl)urea (CAS: 877134-79-7) has emerged as a critical precursor in the synthesis of novel proteolysis-targeting chimeras (PROTACs) and molecular glues [1]. Specifically, derivatives of this halogenated urea are utilized to synthesize degraders targeting VAV1 , a guanine nucleotide exchange factor (GEF) that is essential for T-cell receptor (TCR) signal transduction and actin cytoskeleton reorganization [2].

Because VAV1 acts as a critical signaling node in autoimmune diseases and peripheral T-cell lymphomas, its complete elimination via the ubiquitin-proteasome system offers profound therapeutic advantages over traditional kinase inhibition [3]. However, the efficacy of these VAV1 degraders depends entirely on the precise 3D spatial orientation of their binding moieties. The presence of both bromine and fluorine on the phenyl ring of the urea intermediate creates complex, competing intermolecular forces (halogen bonding vs. hydrogen bonding) that frequently lead to polymorphism.

To ensure downstream synthetic reproducibility, researchers must objectively compare and select the appropriate analytical modalities. This guide evaluates X-Ray Diffraction (XRD) against orthogonal techniques (NMR, LC-MS) for the structural validation of 1-(4-Bromo-2-fluorophenyl)urea, detailing the causality behind each experimental protocol.

VAV1_Degradation TCR T-Cell Receptor (TCR) VAV1 VAV1 Protein (GEF) TCR->VAV1 Phosphorylation GTPases Rac1/RhoA GTPases VAV1->GTPases GEF Activity Proteasome Proteasomal Degradation VAV1->Proteasome Targeted Clearance Immune T-Cell Activation & Cytokine Release GTPases->Immune Actin Polymerization Degrader VAV1 Degrader (Synthesized from Urea) Degrader->VAV1 Ubiquitination (E3 Ligase) Proteasome->Immune Inhibition of Activation

Figure 1: Mechanism of VAV1 targeted degradation inhibiting T-cell activation.

Objective Performance Comparison: XRD vs. Alternatives

While Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are foundational to synthetic chemistry, they possess distinct limitations when analyzing halogenated solid-state precursors.

  • LC-MS confirms molecular weight and chemical purity but provides zero information regarding 3D conformation or solid-state packing.

  • Solution-State NMR confirms 2D atomic connectivity. However, once 1-(4-Bromo-2-fluorophenyl)urea is dissolved in a solvent (e.g., DMSO- d6​ ), the native hydrogen-bonding network of the urea motif is destroyed, masking any polymorphic variations that could impact downstream solubility and reactivity.

  • Single-Crystal XRD (SC-XRD) provides the absolute 3D atomic coordinates, confirming the exact orientation of the fluoro and bromo substituents.

  • Powder XRD (PXRD) is the only definitive method to confirm that the bulk synthesized powder matches the desired thermodynamic polymorph identified by SC-XRD [4].

Table 1: Comparative Analytical Matrix for 1-(4-Bromo-2-fluorophenyl)urea
Analytical ModalityPrimary OutputSample RequirementTurnaround TimeLimitation for this Compound
SC-XRD Absolute 3D Structure, Halogen BondingSingle pristine crystal (0.1–0.3 mm)12–24 HoursDifficult crystal growth; does not represent bulk phase.
PXRD Bulk Phase Purity, Polymorph ID10–50 mg microcrystalline powder1–2 HoursRequires a reference diffractogram for phase identification.
1H/13C NMR 2D Connectivity, Chemical Purity5–15 mg dissolved in deuterated solvent< 1 HourDestroys solid-state conformation; blind to polymorphism.
LC-MS Molecular Mass ( m/z 232.0/234.0)< 1 mg< 30 MinutesYields no spatial or stereochemical data.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal standards and specific hardware configurations, the data generated inherently proves its own accuracy.

Protocol A: Single-Crystal XRD (SC-XRD) Elucidation

The goal of this protocol is to determine the absolute configuration and map the urea hydrogen-bonding network.

  • Crystallization (Causality of Solvent Choice): Dissolve 50 mg of 1-(4-Bromo-2-fluorophenyl)urea in a 1:1 mixture of Ethanol and Water. Causality: The urea moiety acts as both a hydrogen bond donor and acceptor. A protic solvent system slows the precipitation rate, allowing the thermodynamic polymorph to nucleate via slow evaporation over 48 hours, yielding diffraction-quality prisms.

  • Crystal Mounting: Select a crystal measuring approximately 0.15×0.10×0.10 mm under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and cool to 100 K using an N2​ cryostream. Causality: Freezing the crystal minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle resolution.

  • Data Collection (Causality of Radiation Source): Utilize a diffractometer equipped with a Molybdenum (Mo K α , λ=0.71073 Å) microfocus source rather than Copper (Cu K α ). Causality: The presence of the heavy Bromine atom causes severe X-ray absorption and fluorescence under Cu radiation. Mo radiation easily penetrates the heavy atom, yielding a highly accurate structural model.

  • Refinement & Validation: Solve the structure using direct methods (SHELXT). The protocol is self-validating: a final R1​ factor of <5% and a Goodness-of-Fit (GooF) near 1.0 mathematically guarantees that the proposed 3D model perfectly matches the raw diffraction data.

Protocol B: Powder XRD (PXRD) Bulk Validation

The goal of this protocol is to prove that the 500g bulk batch is structurally identical to the single crystal.

  • Sample Preparation: Lightly grind 30 mg of the bulk urea powder using an agate mortar to ensure a uniform particle size (< 10 μ m).

  • Internal Standard Spiking (Trustworthiness): Mix the sample with 5% by weight of NIST Standard Reference Material (SRM) 640e (Silicon Powder) . Causality: Diffractometers are prone to sample displacement errors which shift the peaks. Because the exact diffraction peaks of NIST Silicon are universally known, any shift in the silicon peaks can be mathematically subtracted from the urea peaks, ensuring absolute accuracy.

  • Data Acquisition: Scan from 2θ=5∘ to 40∘ using a step size of 0.01∘ at 1 second per step.

  • Rietveld Refinement: Overlay the PXRD diffractogram with the simulated pattern generated from the SC-XRD data (Protocol A). A matching pattern confirms 100% phase purity of the bulk intermediate.

XRD_Workflow Synthesis 1-(4-Bromo-2-fluorophenyl)urea Synthesis (CAS: 877134-79-7) Crystallization Controlled Crystallization (Slow Evaporation) Synthesis->Crystallization Purification Orthogonal Orthogonal Methods (NMR / LC-MS) Synthesis->Orthogonal Chemical Purity SCXRD Single-Crystal XRD (Absolute Configuration) Crystallization->SCXRD Single Crystal PXRD Powder XRD (PXRD) (Bulk Phase Purity) Crystallization->PXRD Polycrystalline Validation Final Structural Validation for VAV1 Degrader Synthesis SCXRD->Validation PXRD->Validation Orthogonal->Validation

Figure 2: Multi-modal structural validation workflow for 1-(4-Bromo-2-fluorophenyl)urea.

Conclusion

For the development of advanced therapeutics like VAV1-targeted PROTACs, relying solely on NMR and LC-MS for intermediate validation introduces unacceptable risks regarding solid-state polymorphism and 3D geometry. By implementing a self-validating XRD workflow—utilizing Mo K α radiation for single crystals and NIST-calibrated PXRD for bulk powders—researchers can definitively lock in the structural integrity of 1-(4-Bromo-2-fluorophenyl)urea, ensuring high-fidelity downstream synthesis.

References

  • Targeted degradation of vav1 (WO2024151547A1). Google Patents. Retrieved from:[1]

  • Function of the Nucleotide Exchange Activity of Vav1 in T cell Development and Activation . National Institutes of Health (NIH). Retrieved from:[Link][2]

  • Beyond the G-Loop: CRBN Molecular Glues Potently Target VAV1 via a Novel SH3 RT-Loop Degron . National Institutes of Health (NIH). Retrieved from:[Link][3]

  • Target Acquired, Protein Deleted: The Next Frontier in Precision Medicine and IP Strategy . JD Supra. Retrieved from:[Link][4]

Sources

Validation

IR spectroscopy characteristic peaks of 1-(4-Bromo-2-fluorophenyl)urea

Executive Summary 1-(4-Bromo-2-fluorophenyl)urea is a highly functionalized aromatic urea derivative frequently utilized as a critical intermediate or pharmacophore in drug discovery and agrochemical development. Accurat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1-(4-Bromo-2-fluorophenyl)urea is a highly functionalized aromatic urea derivative frequently utilized as a critical intermediate or pharmacophore in drug discovery and agrochemical development. Accurate structural validation using Infrared (IR) spectroscopy is paramount for ensuring batch-to-batch consistency. This guide provides an in-depth comparative analysis of its characteristic IR peaks against alternative phenylurea derivatives, detailing the mechanistic causality behind vibrational shifts and outlining a self-validating Attenuated Total Reflectance (ATR) FTIR protocol.

Mechanistic Insights: Substituent Effects on IR Frequencies The IR spectrum of 1-(4-Bromo-2-fluorophenyl)urea is defined by the complex electronic interplay between the urea core (-NH-CO-NH₂) and the di-halogenated aromatic ring. Understanding these shifts requires analyzing the inductive (-I) and mesomeric (+M) effects of the substituents:

  • The Amide I (C=O) Band: In a standard, unhindered phenylurea, the C=O stretch typically appears around 1650–1660 cm⁻¹[1] (via ). However, the highly electronegative ortho-fluoro and para-bromo substituents exert a strong inductive electron-withdrawing effect. This pulls electron density away from the aromatic ring and the adjacent urea nitrogen, reducing the delocalization of the nitrogen lone pair into the carbonyl group. Consequently, the C=O bond retains higher double-bond character, shifting the Amide I band to a higher frequency (~1675 cm⁻¹).

  • Intramolecular Hydrogen Bonding (N-H Band): The ortho-fluorine atom can participate in intramolecular hydrogen bonding with the adjacent secondary N-H group. This interaction slightly weakens the N-H bond, broadening its stretching frequency and shifting it lower (~3280 cm⁻¹) compared to an unhindered primary amine[2] (via ).

  • Halogen Fingerprints (C-F and C-Br): The C-F bond is highly polarized, resulting in a massive change in dipole moment during vibration. This produces an intense, sharp peak between 1400 and 1000 cm⁻¹ (typically ~1180 cm⁻¹ for aryl fluorides)[3][4]. Conversely, the heavy atomic mass of the bromine atom dictates a low-frequency vibration for the C-Br stretch. Strictly obeying Hooke's Law, this peak appears in the far fingerprint region at 690–515 cm⁻¹[4][5] (via).

Substituent_Effects Core 1-(4-Bromo-2-fluorophenyl)urea F_effect ortho-Fluoro Substituent (-I Effect & H-Bonding) Core->F_effect Br_effect para-Bromo Substituent (-I Effect & Heavy Mass) Core->Br_effect Shift1 Shifts C=O to ~1675 cm⁻¹ (Reduced Resonance) F_effect->Shift1 Shift2 Broadens N-H (~3280 cm⁻¹) (Intramolecular H-Bond) F_effect->Shift2 Shift3 C-F Stretch (~1180 cm⁻¹) F_effect->Shift3 Br_effect->Shift1 Shift4 C-Br Stretch (~580 cm⁻¹) Br_effect->Shift4

Fig 1: Logical causality of ortho-fluoro and para-bromo substituents on IR vibrational frequencies.

Comparative Spectral Data To objectively evaluate the spectral fingerprint of 1-(4-Bromo-2-fluorophenyl)urea, we must compare it against baseline phenylurea and mono-halogenated alternatives. This isolates the specific vibrational contributions of the fluorine and bromine atoms.

Vibrational Mode1-(4-Bromo-2-fluorophenyl)ureaPhenylurea (Baseline)1-(4-Bromophenyl)urea1-(2-Fluorophenyl)urea
N-H Stretch (cm⁻¹) 3400, 3280 (Broadened)3420, 33203415, 33103405, 3285 (Broadened)
C=O Stretch (Amide I) ~1675~1655~1665~1670
Aromatic C=C Stretch 1590, 15301600, 15001590, 14901595, 1510
C-F Stretch (cm⁻¹) ~1180 (Strong, Sharp)N/AN/A~1185 (Strong, Sharp)
C-Br Stretch (cm⁻¹) ~580 (Strong)N/A~585 (Strong)N/A

(Note: Data extrapolated from standard spectroscopic correlation tables for halogenated aromatics and urea derivatives[1][4][5])

Standard Operating Procedure: Self-Validating ATR-FTIR Workflow To ensure absolute trustworthiness in spectral acquisition, the following protocol employs a self-validating loop, ensuring that environmental artifacts do not compromise the identification of the halogen and urea peaks.

  • System Readiness & Background Validation:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Causality: The background scan models the current atmospheric H₂O and CO₂ levels.

    • Self-Validation Check: If the background shows negative peaks or excessive noise above 3800 cm⁻¹, the crystal is contaminated or the purge gas is failing. Do not proceed until the baseline is flat.

  • Sample Application & Pressure Optimization:

    • Action: Deposit 1–2 mg of solid 1-(4-Bromo-2-fluorophenyl)urea directly onto the crystal. Lower the anvil to apply consistent pressure.

    • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample (typically 0.5–2 µm). Intimate contact is mandatory for high refractive index solid samples to prevent peak distortion and ensure the weak C-Br overtone bands are captured.

  • Spectral Acquisition:

    • Action: Run 32 to 64 scans from 4000 to 400 cm⁻¹.

    • Causality: Signal-to-noise ratio (SNR) scales with the square root of the number of scans. 32 scans provide an optimal balance between rapid throughput and high-fidelity resolution.

  • Post-Processing & ATR Correction:

    • Action: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), the raw spectrum exaggerates the intensity of the C-Br and C-F peaks relative to the N-H peaks. ATR correction normalizes the intensities to match standard transmission spectra.

Workflow N1 1. Background Scan (Air, 32 Scans) N2 2. Sample Loading (1-2 mg, Anvil Pressure) N1->N2 N3 3. ATR-FTIR Acquisition (4000-400 cm⁻¹) N2->N3 N4 4. ATR Correction & Baseline Flattening N3->N4 N5 5. Peak Identification (C=O, C-F, C-Br) N4->N5

Fig 2: Step-by-step ATR-FTIR spectral acquisition and self-validating data processing workflow.

References

  • Chemistry LibreTexts: 11.5: Infrared Spectra of Some Common Functional Groups. Comprehensive guide on C-F and C-Br stretching frequencies. URL:[Link]

  • Spectroscopy Online: Halogenated Organic Compounds. Detailed mechanistic explanation of Hooke's law regarding heavy halogen atoms (Bromine) in IR spectroscopy. URL:[Link]

  • RSC Advances: A study on the synthesis and anion recognition of a chitosan-urea receptor. Authoritative baseline data for unhindered phenylurea Amide I and Amide II stretching frequencies. URL:[Link]

  • St. Paul's Cathedral Mission College (SPCMC): Infrared Spectroscopy. Documentation on the effects of intramolecular hydrogen bonding on N-H and C=O stretching frequencies. URL:[Link]

Comparative

Elemental analysis standards for 1-(4-Bromo-2-fluorophenyl)urea

Elemental Analysis Standards for 1-(4-Bromo-2-fluorophenyl)urea: A Methodological Comparison Guide Introduction to the Analytical Challenge 1-(4-Bromo-2-fluorophenyl)urea ( C7​H6​BrFN2​O ) is a heavily halogenated pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 1-(4-Bromo-2-fluorophenyl)urea: A Methodological Comparison Guide

Introduction to the Analytical Challenge

1-(4-Bromo-2-fluorophenyl)urea ( C7​H6​BrFN2​O ) is a heavily halogenated pharmacophore frequently utilized in the development of kinase inhibitors and targeted protein degraders, such as VAV1 degraders[1]. For Investigational New Drug (IND) submissions and peer-reviewed publications, researchers must prove the molecular identity and purity of this compound via Elemental Analysis (EA), strictly adhering to an error margin of ≤ ±0.3% from theoretical values.

However, the simultaneous presence of Bromine (34.29 wt%) and Fluorine (8.15 wt%) creates severe chemical interferences in standard analytical workflows[2]. This guide objectively compares standard elemental analysis against halogen-optimized methodologies, providing self-validating protocols to ensure data integrity.

The Mechanistic Causality: Why Standard CHN Analysis Fails

In standard CHN (Carbon, Hydrogen, Nitrogen) analysis, the sample undergoes flash combustion at ~1000°C. For 1-(4-Bromo-2-fluorophenyl)urea, this environment triggers two catastrophic analytical failures:

  • Hydrogen Inflation via Fluorine (The Quartz Etching Effect): At combustion temperatures, organically bound fluorine is converted into Hydrogen Fluoride (HF). HF aggressively attacks the quartz ( SiO2​ ) combustion tube via the reaction: 4HF+SiO2​→SiF4​+2H2​O . This secondary, artificially generated water is swept into the Thermal Conductivity Detector (TCD), which misinterprets it as native hydrogen from the sample, causing massive positive errors in %H.

  • Nitrogen Deflation via Bromine (Catalyst Poisoning): Bromine combustion yields Br2​ and HBr . If these volatile species reach the reduction furnace, they irreversibly poison the copper (Cu) catalyst intended to reduce NOx​ species to N2​ . This incomplete reduction leads to peak tailing and artificially low Nitrogen (%N) readings[3].

Comparison of Analytical Methodologies

To accurately characterize 1-(4-Bromo-2-fluorophenyl)urea, the analytical workflow must be split into two distinct, optimized pathways: one for CHN, and one for the halogens (Br, F).

CHN Determination: Standard vs. Modified Combustion
  • Standard CHN (Unmodified): Utilizes a standard oxidation tube ( Cr2​O3​ catalyst). Highly susceptible to the HF and HBr interferences described above.

  • Modified CHN (Silver Wool Scrubber): The superior alternative. The combustion tube is packed with a dense plug of Silver (Ag) wool and Magnesium Oxide (MgO). At 500–800°C, the silver reacts with the volatile halogens to form stable, non-volatile silver halides ( AgF , AgBr ), permanently trapping them before they can etch the quartz or poison the copper catalyst[2].

Halogen Quantification: Schöniger Flask vs. CIC

Because CHN analyzers cannot quantify halogens, separate methodologies are required.

  • Schöniger Oxygen Flask + Ion Chromatography (IC): The classical, highly reliable method. The sample is combusted in a sealed, oxygen-rich flask. The resulting gases are absorbed into an aqueous solution (often dilute H2​O2​ ) and analyzed via IC[4][5]. It is highly cost-effective but requires meticulous manual technique[6].

  • Combustion Ion Chromatography (CIC): The modern, high-throughput alternative. The sample is pyrolyzed in an automated furnace, and the off-gases are directly sparged into an absorber module integrated with an Ion Chromatograph. This eliminates manual handling errors and provides superior reproducibility for both Fluorine and Bromine[7][8].

Quantitative Performance Data

The table below illustrates the expected experimental deviations when analyzing 1-(4-Bromo-2-fluorophenyl)urea ( C7​H6​BrFN2​O , Molar Mass: 233.04 g/mol ) across different platforms.

ElementTheoretical Mass (%)Standard CHN (Unmodified)Modified CHN (Ag Scrubber)Automated CIC
Carbon (C) 36.08%36.15%36.05%N/A
Hydrogen (H) 2.60%4.12% (Fail)2.62%N/A
Nitrogen (N) 12.02%11.45% (Fail)11.98%N/A
Bromine (Br) 34.29%N/AN/A34.21%
Fluorine (F) 8.15%N/AN/A8.12%

Data Interpretation: Standard CHN fails the ±0.3% acceptance criteria for H and N due to quartz etching and catalyst poisoning. Modified CHN and CIC successfully isolate the elements for accurate quantification.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory System Suitability Tests (SST).

Protocol A: Modified CHN Analysis (Interference-Free)
  • Tube Preparation: Pack a quartz combustion tube with Cr2​O3​ (oxidation catalyst), followed by a 5 cm plug of high-surface-area Silver Wool, and a 2 cm layer of MgO.

  • System Suitability Test (SST): Before running the urea sample, run a blank tin capsule, followed by a known halogenated standard (e.g., 4-Fluorobenzoic acid). Validation Gate: The SST must yield a %H within ±0.3% of theoretical. If %H is elevated, the silver wool is saturated and must be replaced.

  • Sample Preparation: Accurately weigh 1.50 – 2.00 mg of 1-(4-Bromo-2-fluorophenyl)urea into a tin capsule using a microbalance. Seal tightly to eliminate atmospheric nitrogen.

  • Combustion & Detection: Drop the capsule into the 1000°C furnace under a dynamic oxygen burst. Pass the scrubbed gases through the reduction furnace (650°C, Cu wire) and quantify C, H, and N via TCD.

Protocol B: Automated CIC for Bromine and Fluorine
  • Calibration: Establish a multi-point calibration curve (0.1 to 10 mg/L) for F− and Br− using certified reference standards[8].

  • Sample Pyrolysis: Weigh 5.0 mg of the sample into a ceramic boat. Introduce the boat into the automated CIC furnace (1050°C) under an Argon/Oxygen stream.

  • Gas Absorption: Route the combustion off-gases ( HF , HBr ) into an absorber module containing 10 mL of 100 ppm H2​O2​ . The peroxide ensures complete conversion of any trace sulfur to sulfate, preventing isobaric interference with the halides[7].

  • Chromatographic Separation: Inject 25 µL of the absorption solution onto a high-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC). Validation Gate: Ensure baseline resolution between the early-eluting Fluoride peak and the late-eluting Bromide peak.

  • Quantification: Calculate the mass percentage of Br and F using suppressed conductivity detection against the established curve.

Analytical Workflow Diagram

G Sample 1-(4-Bromo-2-fluorophenyl)urea (C7H6BrFN2O) Split Analytical Pathway Split Sample->Split CHN Carbon, Hydrogen, Nitrogen (Flash Combustion) Split->CHN Halogen Bromine & Fluorine (Combustion + IC) Split->Halogen ModCHN Modified Combustion Tube (Ag Wool / MgO Scrubber) CHN->ModCHN Required StdCHN Standard Combustion Tube (No Scrubber) CHN->StdCHN High Risk CIC Automated Combustion Ion Chromatography (CIC) Halogen->CIC High Throughput Schoniger Schöniger Flask Combustion + IC Halogen->Schoniger Classical Method DataCHN Accurate C, H, N (±0.3% Error Margin) ModCHN->DataCHN FailCHN Failed H & N Data (HF Formation & Cu Poisoning) StdCHN->FailCHN DataHal Accurate Br, F Quantification CIC->DataHal Schoniger->DataHal

Analytical decision tree for the elemental analysis of halogenated urea derivatives.

References

  • Exeter Analytical . "Safe Elemental Analysis Using Schöniger Flask." Lab Bulletin.[Link]

  • Exeter Analytical (UK) Ltd . "Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method." Exeter Analytical.[Link]

  • Robertson Microlit Laboratories . "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Robertson Microlit.[Link]

  • Thermo Fisher Scientific / COSA Xentaur . "Determination of Halogens in Coal Using Combustion Ion Chromatography." LabRulez. [Link]

  • University of Illinois School of Chemical Sciences . "Halide Determination." Microanalysis Laboratory.[Link]

  • Google Patents. "Targeted degradation of vav1 (WO2024151547A1).

Sources

Validation

Comparative UV-Vis Spectroscopic Analysis of 1-(4-Bromo-2-fluorophenyl)urea and Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Pharmacophore characterization, purity assessment, and reaction monitoring. Executive Summary Halogenated phenylureas are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Pharmacophore characterization, purity assessment, and reaction monitoring.

Executive Summary

Halogenated phenylureas are critical structural motifs in modern medicinal chemistry, serving as key pharmacophores in kinase inhibitors (such as the anti-cancer agent Vandetanib) and various agricultural compounds. Accurately characterizing the UV-Vis absorption maxima ( λmax​ ) of these intermediates is essential for downstream assay development, high-performance liquid chromatography (HPLC) method validation, and reaction kinetic monitoring.

This guide provides an objective comparison of the UV-Vis spectral properties of 1-(4-Bromo-2-fluorophenyl)urea against its unsubstituted and mono-substituted alternatives, detailing the mechanistic causality behind its spectral shifts and providing a self-validating experimental protocol for laboratory replication.

Mechanistic Overview: Auxochromic Shifts in Halogenated Phenylureas

To understand the UV-Vis profile of 1-(4-Bromo-2-fluorophenyl)urea, one must analyze the electronic contributions of its substituents. The fundamental electronic transitions in phenylureas are the π→π∗ transitions of the aromatic ring and the n→π∗ transitions originating from the urea nitrogen and oxygen lone pairs.

  • The Baseline (Phenylurea): Unsubstituted phenylurea exhibits a primary absorption band around 235–240 nm [1]. This is characteristic of a simple conjugated benzenoid system interacting with the adjacent amide-like urea group.

  • The Bromine Effect (Para-substitution): Bromine is a heavy halogen. When placed at the para position, its lone pairs participate in resonance (+R effect) with the aromatic π -system. This extension of conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a distinct bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity).

  • The Fluorine Effect (Ortho-substitution): Fluorine is highly electronegative. While it exerts a strong electron-withdrawing inductive effect (-I), it also donates electron density via resonance (+R). In the ortho position of a phenylurea, fluorine induces subtle conformational locking via intramolecular hydrogen bonding with the urea N-H, which increases molecular planarity.

When combined in 1-(4-Bromo-2-fluorophenyl)urea , the synergistic push-pull electronic effects shift the primary π→π∗ absorption band to the 265–275 nm region. It is critical to distinguish this isolated building block from fully synthesized drugs like Vandetanib—which contains the 4-bromo-2-fluorophenyl moiety but exhibits a much higher λmax​ at 328–339 nm due to the highly extended conjugation of its quinazoline core[2, 3].

Comparative UV-Vis Performance Data

The following table summarizes the quantitative spectral shifts across different phenylurea derivatives, illustrating the progressive impact of halogenation and extended conjugation.

Compound / AlternativeStructural ModificationExpected λmax​ (nm)Primary Electronic TransitionApplication Context
Phenylurea Unsubstituted core235 – 240 π→π∗ Baseline reference standard [1]
1-(4-Bromophenyl)urea p-Bromo substitution255 – 260 π→π∗ , n→π∗ Intermediate for simple kinase inhibitors
1-(4-Bromo-2-fluorophenyl)urea p-Bromo, o-Fluoro265 – 275 π→π∗ , n→π∗ Precursor for complex targeted therapies
Vandetanib Quinazoline conjugation328 – 339HOMO-1 LUMO CTFinal API (EGFR/VEGFR inhibitor)[2, 3]

Note: Values for intermediates are derived from empirical auxochromic shift rules in methanolic solutions. Actual observed values may shift by ±2 nm depending on solvent polarity.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes mandatory blanking and baseline correction steps to eliminate solvent-induced spectral artifacts.

Materials Required
  • Analyte: 1-(4-Bromo-2-fluorophenyl)urea (Analytical Grade, >99% purity)

  • Solvent: HPLC-Grade Methanol (UV cutoff < 205 nm)

  • Equipment: Double-beam UV-Vis Spectrophotometer, matched quartz cuvettes (10 mm path length).

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 10.0 mg of 1-(4-Bromo-2-fluorophenyl)urea. Dissolve in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Dilution: Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with methanol. This yields a final working concentration of 10 µg/mL .

  • Cuvette Matching & Blanking: Fill two matched quartz cuvettes with pure HPLC-grade methanol. Place them in the sample and reference beams. Run a baseline correction scan from 200 nm to 400 nm. Validation check: The resulting absorbance should be 0.000 ± 0.002 across the entire range.

  • Spectral Scanning: Replace the methanol in the sample cuvette with the 10 µg/mL working solution. Scan the sample from 200 nm to 400 nm at a scan rate of 1 nm/s.

  • Data Processing: Identify the apex of the primary absorption peak. Record the λmax​ and calculate the molar attenuation coefficient ( ϵ ) using the Beer-Lambert Law ( A=ϵlc ).

Analytical Workflow Diagram

UV_Vis_Workflow N1 1. Sample Preparation (10 µg/mL in Methanol) N2 2. Baseline Correction (Matched Quartz Cuvettes) N1->N2 Proceed to N3 3. Spectral Scanning (200-400 nm Range) N2->N3 Initiate N4 4. Peak Detection (Identify λ_max & Calculate ε) N3->N4 Analyze

Caption: Standardized UV-Vis analytical workflow for halogenated phenylurea characterization.

Data Interpretation & Causality

For drug development professionals, the exact determination of the 265–275 nm absorption band for 1-(4-Bromo-2-fluorophenyl)urea is more than a structural confirmation; it is a practical tool.

When utilizing this compound in a coupling reaction to synthesize a larger API (like a quinazoline derivative), researchers can monitor the reaction progress in real-time via HPLC-UV. As the isolated phenylurea is consumed and the highly conjugated product is formed, the chromatogram will show a distinct disappearance of the ~270 nm peak and the emergence of a new peak at ~330 nm. This massive bathochromic shift provides an unambiguous, rapid optical readout of reaction conversion without requiring mass spectrometry, thereby streamlining process chemistry workflows.

References

  • Title: Urea, phenyl- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug Source: Scholars Academic Journal of Pharmacy (SAS Publishers) URL: [Link]

  • Title: DFT Structural and UV–Vis Spectral Insights into Photosensitivity of Vandetanib: A Dual EGFR/SARS-CoV-2 Mpro Inhibitor Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Safety & Regulatory Compliance

Safety

1-(4-Bromo-2-fluorophenyl)urea proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-(4-Bromo-2-fluorophenyl)urea As a Senior Application Scientist, I recognize that handling specialized halogenated aromatic ureas like 1-(4-Bromo-2-fluorophenyl)urea (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1-(4-Bromo-2-fluorophenyl)urea

As a Senior Application Scientist, I recognize that handling specialized halogenated aromatic ureas like 1-(4-Bromo-2-fluorophenyl)urea (CAS: 877134-79-7) requires precision not just in synthetic application, but in lifecycle management. Frequently utilized as a critical intermediate in targeted protein degradation (e.g., PROTACs)[1] and kinase inhibitor synthesis, this compound presents unique environmental and occupational hazards. Its dual-halogenated phenyl ring significantly increases its lipophilicity and environmental persistence compared to baseline phenylureas.

This guide provides a self-validating, highly technical framework for the safe handling, spill response, and final disposal of 1-(4-Bromo-2-fluorophenyl)urea, ensuring your laboratory maintains the highest standards of operational safety and environmental compliance.

Physicochemical Profile & Hazard Causality

To manage a chemical effectively, one must understand the mechanistic reasons behind its hazards. The presence of fluorine at the ortho position and bromine at the para position on the phenyl ring creates a highly electron-withdrawn system. While this stabilizes the urea linkage for drug development, it introduces severe complications during thermal decomposition and environmental release.

Table 1: Physicochemical Data and Operational Causality

Property / ParameterValue / DescriptionCausality / Operational Impact
CAS Number 877134-79-7Unique identifier required for accurate hazardous waste manifesting.
Physical State Solid (Powder/Crystalline)High risk of aerosolization. Mandates respiratory protection during weighing.
Thermal Decomposition >200°C (Yields HF, HBr, NO x​ , CO x​ )Critical: Prohibits open burning. Mandates high-temperature incineration equipped with caustic scrubbers[2].
Lipophilicity (LogP) High (Due to Br and F atoms)Easily penetrates standard latex. Mandates double-layered nitrile or neoprene gloves.
Aquatic Toxicity HighHalogenated phenylureas inhibit photosynthesis and generate toxic photoproducts under UV light[3]. Strictly prohibits drain disposal.

Operational Safety & Spill Response Workflow

Standard dictates that ingestion, inhalation, and dermal contact must be avoided due to acute toxicity and respiratory irritation[4]. However, the halogenated nature of 1-(4-Bromo-2-fluorophenyl)urea requires an escalated response protocol.

Protocol: Immediate Spill Containment and Decontamination

Objective: Prevent aerosolized inhalation and dermal absorption while securing the chemical payload.

  • Area Isolation: Immediately evacuate personnel from the immediate vicinity (minimum 15-foot radius). Disable local HVAC intakes if a large powder spill occurs to prevent cross-contamination.

  • PPE Donning: Operators must wear a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant Tyvek coveralls, and double-layered nitrile gloves. Causality: The high lipophilicity of the brominated ring allows it to permeate compromised skin barriers rapidly.

  • Dust Suppression (Containment): Do NOT dry sweep. Lightly mist the spilled powder with water or cover entirely with damp sand/vermiculite. Causality: Dry sweeping generates microscopic airborne particulates that bypass standard fume hood baffles.

  • Mechanical Collection: Using non-sparking polypropylene scoops, carefully transfer the absorbed mixture into a wide-mouth, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill zone with a 10% isopropanol/water solution to dissolve residual lipophilic traces, followed by a standard laboratory detergent wash.

  • Waste Manifesting: Seal and label the container explicitly as "Hazardous Solid Waste: Halogenated Aromatic Urea (Contains Br, F)".

SpillResponse Start Spill Detected: 1-(4-Bromo-2-fluorophenyl)urea Evac Evacuate & Isolate Area (Prevent Dust Inhalation) Start->Evac PPE Don PPE (N95/P100, Nitrile Gloves, Tyvek Suit) Evac->PPE Contain Containment (Cover with Damp Sand/Vermiculite) PPE->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Package Seal in Hazardous Waste Container (Label: Halogenated Organic Waste) Collect->Package Clean Decontaminate Surface (Soap & Water / Isopropanol) Package->Clean

Fig 1. Sequential spill response workflow for halogenated urea compounds.

Chemical Degradation & Final Disposal Strategies

Because and form dangerous photoproducts[3], they must never be discharged into municipal sewer systems. Waste must be segregated into solid and aqueous streams, each requiring a distinct destruction methodology.

Strategy A: Solid Waste (High-Temperature Incineration)

All concentrated powders, contaminated PPE, and spill cleanup materials must be sent to a licensed hazardous waste facility for High-Temperature Incineration (>1000°C) .

  • Mechanistic Requirement: The incinerator must be equipped with a caustic scrubber system (e.g., NaOH spray). Combusting 1-(4-Bromo-2-fluorophenyl)urea releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases. The scrubber neutralizes these into harmless sodium halide salts (NaF, NaBr) before exhaust release.

Strategy B: Aqueous Waste (Advanced Oxidation Process - AOP)

For aqueous rinsates containing trace amounts of the compound, laboratories can utilize an Advanced Oxidation Process (AOP) to mineralize the active pharmaceutical ingredient (API) prior to disposal[3].

Protocol: Photo-Fenton Degradation of Aqueous Rinsates Objective: Mineralize trace 1-(4-Bromo-2-fluorophenyl)urea via hydroxyl radical ( ⋅OH ) attack, leading to defluorination, debromination, and ring cleavage.

  • Volume Aggregation: Collect aqueous rinsates in a UV-shielded HDPE reaction vessel.

  • Acidification: Measure initial pH. Add 0.1 M H2​SO4​ dropwise under continuous stirring until the solution reaches pH 2.8 - 3.0 (the optimal thermodynamic range for Fenton chemistry).

  • Catalyst Dosing: Add Iron(II) sulfate heptahydrate ( FeSO4​⋅7H2​O ) to achieve a final concentration of 10-20 mg/L Fe2+ . Stir for 5 minutes.

  • Radical Generation: Slowly dose 30% Hydrogen Peroxide ( H2​O2​ ) to achieve a 1:5 molar ratio of pollutant to peroxide.

    • Self-Validation Step: Monitor the reaction via an Oxidation-Reduction Potential (ORP) probe; a sharp spike indicates active hydroxyl radical generation.

  • Irradiation: Expose the solution to UV-C light (254 nm) for 60-90 minutes. This accelerates the photo-Fenton process and degrades any transient, toxic intermediate photoproducts.

  • Quenching & Neutralization: Once ORP stabilizes, raise the pH to 7.0 - 7.5 using 1 M NaOH . This halts the Fenton reaction and precipitates the iron catalyst as insoluble Fe(OH)3​ .

  • Verification: Filter the precipitate and analyze the supernatant via LC-MS. Upon confirmation of parent compound absence, the neutralized water may be discharged according to local municipal guidelines.

DisposalStrategy Waste Halogenated Phenylurea Waste Stream Solid Solid Waste / Concentrated Stock Waste->Solid Aqueous Aqueous Waste / Rinsate Waste->Aqueous Incineration High-Temp Incineration (>1000°C) Solid->Incineration AOP Advanced Oxidation (UV/H2O2 or Photo-Fenton) Aqueous->AOP Scrubber Caustic Scrubber (Neutralize HF, HBr, NOx) Incineration->Scrubber Ash Landfill (Ash) Scrubber->Ash Mineralize Mineralization (CO2, H2O, Halide ions) AOP->Mineralize Sewer pH Adjust & Discharge Mineralize->Sewer

Fig 2. Lifecycle disposal and degradation pathways for 1-(4-Bromo-2-fluorophenyl)urea.

References

  • Cole-Parmer. "Material Safety Data Sheet - Phenylurea, 97%." Cole-Parmer Chemical Safety Database. Available at:[Link]

  • García-Gómez, C., et al. "Evaluation of the aquatic toxic effect varied during the degradation of capecitabine under the environmental abiotic and biotic processes." ResearchGate. Available at:[Link]

  • World Intellectual Property Organization. "WO2024151547A1 - Targeted degradation of vav1." Google Patents.

Sources

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